Albicanol
Description
Albicanol has been reported in Diplophyllum taxifolium, Porella navicularis, and other organisms with data available.
structure in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O/c1-11-6-7-13-14(2,3)8-5-9-15(13,4)12(11)10-16/h12-13,16H,1,5-10H2,2-4H3/t12-,13-,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPTSRWNMMWXEHX-KCQAQPDRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1CCC(=C)C2CO)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCCC([C@@H]1CCC(=C)[C@@H]2CO)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80969909 | |
| Record name | (5,5,8a-Trimethyl-2-methylidenedecahydronaphthalen-1-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80969909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54632-04-1 | |
| Record name | Albicanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054632041 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (5,5,8a-Trimethyl-2-methylidenedecahydronaphthalen-1-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80969909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure and Properties of Albicanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Albicanol, a drimane-type sesquiterpenoid, has garnered significant interest within the scientific community due to its diverse biological activities, including antifungal, antineoplastic, and cytotoxic effects. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and spectroscopic profile of this compound. Detailed experimental protocols for its synthesis are outlined, and its known mechanism of action, particularly its role in modulating the TNF/NF-κB signaling pathway, is discussed and visualized. This document is intended to serve as a core resource for researchers engaged in the study and potential therapeutic application of this natural product.
Chemical Structure and Identification
This compound is a bicyclic sesquiterpenoid characterized by a drimane skeleton. Its chemical formula is C₁₅H₂₆O.[1]
-
IUPAC Name: ((1S,4aS,8aR)-5,5,8a-trimethyl-2-methylenedecahydronaphthalen-1-yl)methanol[2]
-
Molecular Weight: 222.37 g/mol [1]
The structure of this compound features a decahydronaphthalene ring system with a methylene group and a hydroxymethyl substituent. The stereochemistry of the molecule is a critical aspect of its identity and biological activity.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic data for this compound is presented below. This information is crucial for its identification, characterization, and handling in a laboratory setting.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₆O | [1] |
| Molecular Weight | 222.37 g/mol | [1] |
| XlogP3 | 4.1 | [2] |
| Boiling Point (estimated) | 299.34 °C at 760 mmHg | [2] |
| Water Solubility (estimated) | 7.289 mg/L at 25 °C | [2] |
| Appearance | Not explicitly stated, likely an oil or solid |
Spectroscopic Data
The structural elucidation of this compound is confirmed through various spectroscopic techniques. The characteristic spectral data are summarized below.
¹H-NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy
The ¹³C-NMR spectrum provides a fingerprint of the carbon skeleton of this compound. Key chemical shifts would include those for the three methyl carbons, the sp² hybridized carbons of the methylene group, the carbon bearing the hydroxyl group, and the various sp³ hybridized carbons of the fused ring system. A representative ¹³C NMR spectrum for (+)-Albicanol is available through various chemical databases and research publications.[1][3]
IR (Infrared) Spectroscopy
The IR spectrum of this compound is characterized by specific absorption bands that correspond to its functional groups.
| Wavenumber (cm⁻¹) | Functional Group |
| ~3600-3200 (broad) | O-H stretch (alcohol) |
| ~3070 | =C-H stretch (alkene) |
| ~2960-2850 | C-H stretch (alkane) |
| ~1640 | C=C stretch (alkene) |
| ~1050 | C-O stretch (primary alcohol) |
MS (Mass Spectrometry)
Mass spectrometry of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern will be characteristic of the drimane sesquiterpenoid structure, with losses of water (H₂O) and other small fragments. A GC-MS spectrum of this compound is available on PubChem.[1]
Experimental Protocols
Total Synthesis of (+)-Albicanol
Several total syntheses of (+)-Albicanol have been reported. A common strategy involves the use of a chiral starting material to establish the correct stereochemistry. One notable synthesis starts from the optically active bicyclic diol, (+)-1.[4]
A Representative Synthetic Scheme (Conceptual Outline):
The synthesis of (+)-Albicanol can be achieved from a suitable chiral precursor, such as an optically active bicyclic diol. The key steps often involve:
-
Protection of one hydroxyl group: To selectively react the other hydroxyl group.
-
Oxidation: Conversion of the unprotected hydroxyl group to a ketone.
-
Introduction of the methylene group: This is a crucial step and can be achieved via a Wittig reaction or other olefination methods. A modified Wittig methylenation of a silyloxy ketone has been shown to be effective.[4]
-
Deprotection: Removal of the protecting group to yield the target primary alcohol, (+)-Albicanol.
Note: For a detailed, step-by-step experimental protocol, it is essential to consult the primary literature, such as Toshima et al., Biosci. Biotechnol. Biochem., 65 (5), 1244-1247, 2001.
Biological Activity and Signaling Pathways
This compound has demonstrated a range of biological activities, with recent research highlighting its protective effects against cellular damage. It has been shown to antagonize mitochondrial damage, apoptosis (programmed cell death), and necroptosis (a form of programmed necrosis) by inhibiting the TNF/NF-κB signaling pathway in innate immunity.[5]
The TNF/NF-κB Signaling Pathway and the Role of this compound
The Tumor Necrosis Factor (TNF)/Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation, immunity, and cell survival. Dysregulation of this pathway is implicated in numerous diseases.
Logical Flow of the Pathway:
-
Stimulus: An external or internal stressor, such as Profenofos (PFF), can induce cellular damage.
-
TNF-α Activation: This stress leads to the production and release of the pro-inflammatory cytokine TNF-α.
-
Receptor Binding: TNF-α binds to its receptor (TNFR) on the cell surface.
-
Signal Transduction: This binding initiates a downstream signaling cascade that leads to the activation of the IKK complex.
-
NF-κB Activation: The IKK complex phosphorylates IκBα, an inhibitor of NF-κB. This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome.
-
Nuclear Translocation: The degradation of IκBα releases NF-κB, allowing it to translocate into the nucleus.
-
Gene Transcription: In the nucleus, NF-κB binds to specific DNA sequences and promotes the transcription of genes involved in inflammation, apoptosis, and necroptosis.
-
Cellular Damage: The upregulation of these genes leads to mitochondrial damage, apoptosis, and necroptosis.
Inhibitory Action of this compound:
This compound intervenes in this pathway by inhibiting the activation of NF-κB. This inhibitory action prevents the downstream cascade of events, thereby protecting the cell from damage.
Visualization of the Signaling Pathway
The following diagram, generated using Graphviz, illustrates the TNF/NF-κB signaling pathway and the inhibitory point of this compound.
Figure 1: Simplified schematic of the TNF/NF-κB signaling pathway and the inhibitory action of this compound.
Conclusion
This compound is a promising natural product with a well-defined chemical structure and significant biological activities. This guide provides essential technical information for researchers, including its physicochemical properties, spectroscopic data, and a conceptual framework for its synthesis. The elucidation of its inhibitory effect on the TNF/NF-κB signaling pathway opens new avenues for its investigation as a potential therapeutic agent for diseases characterized by inflammation and cellular damage. Further research is warranted to explore its full therapeutic potential and to develop optimized synthetic routes for its production.
References
- 1. This compound | C15H26O | CID 171360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, 54632-04-1 [thegoodscentscompany.com]
- 3. researchgate.net [researchgate.net]
- 4. Total synthesis of (+)-albicanol and (+)-albicanyl acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Natural Sources of Albicanol: A Technical Guide for Researchers
Abstract
This technical guide provides an in-depth overview of the natural sources of the drimane sesquiterpenoid, albicanol. Primarily intended for researchers, scientists, and drug development professionals, this document details the principal biological sources, quantitative data on yield, and comprehensive experimental protocols for the extraction and isolation of this compound. Furthermore, it elucidates a key signaling pathway modulated by this compound, offering insights into its mechanism of action. All data is presented in a structured format to facilitate analysis and comparison, and complex biological and experimental processes are visualized using diagrams generated with Graphviz (DOT language).
Introduction
This compound is a drimane-type sesquiterpenoid alcohol that has garnered significant interest within the scientific community due to its diverse biological activities. These activities include potent antifungal, cytotoxic, and antioxidant properties. As a chiral molecule, the (+)-enantiomer is the form predominantly found in nature. Understanding the natural sources and efficient methods for the isolation of this compound is critical for advancing research into its therapeutic potential. This guide aims to consolidate the current knowledge on the natural origins of this compound and provide practical, detailed methodologies for its procurement from these sources.
Primary Natural Sources of this compound
The principal natural sources of this compound are liverworts (Marchantiophyta), a group of non-vascular plants. Within this division, the genus Diplophyllum is the most prominent producer of this compound.
-
Diplophyllum albicans : This liverwort is the most widely recognized and primary natural source from which (+)-albicanol was originally isolated[1]. It remains the most significant known biological reservoir of this sesquiterpenoid.
-
Diplophyllum serrulatum : Chemical analysis of this species has revealed that (+)-albicanol is a major constituent of its essential oil[1].
-
Diplophyllum taxifolium : This species is also reported to contain this compound.
-
Porella navicularis : this compound has been identified as a constituent of this liverwort species as well.
While this compound has been identified in these species, Diplophyllum albicans and Diplophyllum serrulatum are considered the most significant sources for its isolation.
Quantitative Analysis of this compound from Natural Sources
Precise quantitative data on the yield of this compound from Diplophyllum albicans is not extensively reported in readily available literature. However, studies on the chemical composition of related species provide valuable insights into the potential abundance of this compound. In Diplophyllum serrulatum, this compound is described as a "major constituent," indicating a significant percentage within the essential oil, though a precise figure is not provided[1].
For the purpose of this guide, the following table summarizes the available information on the yield of related compounds and essential oils from liverworts to provide a general framework for expected yields.
| Natural Source | Compound/Extract | Yield | Reference |
| Diplophyllum serrulatum | (+)-Albicanol | Major Constituent | [1] |
| Drimys winteri | Drimenol (related drimane) | 0.04% of total extract | [2] |
| Riccardia jackii | Neutral fraction (containing sesquiterpenoids) | 1.1% of dried material |
Experimental Protocols: Extraction and Isolation of this compound
The following is a detailed methodology for the extraction and isolation of this compound from liverworts, primarily based on established techniques for sesquiterpenoid separation from these plants.
Plant Material Collection and Preparation
-
Collection: Collect fresh samples of Diplophyllum albicans or Diplophyllum serrulatum from their natural habitat. Ensure proper identification of the plant material.
-
Cleaning: Carefully remove any soil, debris, and other plant species from the collected liverworts.
-
Drying: Air-dry the cleaned plant material in a well-ventilated area, shielded from direct sunlight, for a period of 7-14 days, or until a constant weight is achieved.
-
Grinding: Once dried, grind the plant material into a coarse powder using a mechanical grinder.
Extraction of the Essential Oil
Method: Steam Distillation
-
Place the powdered liverwort material into a round-bottom flask of a Clevenger-type apparatus.
-
Add distilled water to the flask to cover the plant material.
-
Heat the flask to boiling. The steam and volatile compounds will rise and then condense in the condenser.
-
The essential oil, being less dense than water, will separate and can be collected from the apparatus.
-
Continue the distillation process for a minimum of 3 hours to ensure complete extraction of the volatile components.
-
Dry the collected essential oil over anhydrous sodium sulfate.
Isolation of this compound by Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel (60-120 mesh) in n-hexane and pack it into a glass chromatography column.
-
Sample Loading: Dissolve the crude essential oil in a minimal amount of n-hexane and load it onto the top of the prepared silica gel column.
-
Elution: Elute the column with a gradient of n-hexane and ethyl acetate. Start with 100% n-hexane and gradually increase the polarity by adding increasing percentages of ethyl acetate (e.g., 98:2, 95:5, 90:10, etc.).
-
Fraction Collection: Collect the eluate in separate fractions.
-
Monitoring: Monitor the separation process using Thin Layer Chromatography (TLC) with the same solvent system. Visualize the spots under UV light or by staining with a suitable reagent (e.g., anisaldehyde-sulfuric acid).
-
Identification: Fractions containing compounds with an Rf value corresponding to a pure this compound standard are pooled.
-
Purification: The pooled fractions are concentrated under reduced pressure to yield purified (+)-albicanol.
-
Structure Elucidation: Confirm the identity and purity of the isolated this compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Below is a graphical representation of the experimental workflow.
Signaling Pathway Modulated by this compound
Recent studies have begun to elucidate the molecular mechanisms underlying the biological activities of this compound. One significant finding is its ability to antagonize cadmium-induced apoptosis through the regulation of a nitric oxide (NO) / inducible nitric oxide synthase (iNOS)-mediated mitochondrial pathway in chicken liver cells[3].
Cadmium exposure leads to an increase in iNOS activity and NO content, which in turn promotes the expression of pro-apoptotic proteins such as Bax and Cytochrome C, and activates Caspase-9 and Caspase-3, while inhibiting the anti-apoptotic protein Bcl-2. This cascade of events ultimately leads to apoptosis.
This compound has been shown to counteract this process. It significantly reduces the expression of iNOS, thereby lowering NO levels. This downregulation of the NO/iNOS pathway leads to a decrease in the expression of the pro-apoptotic proteins (Bax, Cytochrome C, Caspase-9, and Caspase-3) and an increase in the expression of the anti-apoptotic protein Bcl-2, thus inhibiting the mitochondrial apoptosis pathway[3]. Molecular docking studies further support a direct interaction between this compound and the iNOS receptor[3].
The following diagram illustrates this signaling pathway.
Conclusion
This compound, a drimane sesquiterpenoid with significant biological potential, is primarily sourced from liverworts of the genus Diplophyllum. While quantitative data on its yield remains an area for further investigation, established phytochemical methods, including steam distillation and column chromatography, provide a reliable pathway for its isolation. The elucidation of its inhibitory effect on the NO/iNOS-mediated mitochondrial apoptosis pathway offers a promising avenue for future research into its therapeutic applications, particularly in contexts of cellular stress and damage. This guide provides a foundational resource for researchers aiming to explore the natural procurement and biological activities of this compound.
References
- 1. Drimane-type sesquiterpenoids from the liverwort Diplophyllum serrulatum [agris.fao.org]
- 2. Drimane Sesquiterpene Aldehydes Control Candida Yeast Isolated from Candidemia in Chilean Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound antagonizes Cd-induced apoptosis through a NO/iNOS-regulated mitochondrial pathway in chicken liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biosynthesis of Albicanol in Fungi: A Technical Guide for Researchers and Drug Development Professionals
Abstract
Albicanol, a drimane-type sesquiterpenoid, has garnered significant interest within the scientific community due to its potential biological activities. Understanding its biosynthesis in fungi is crucial for harnessing its therapeutic potential and for the development of novel production platforms. This technical guide provides an in-depth overview of the this compound biosynthesis pathway in fungi, focusing on the enzymatic machinery, genetic regulation, and key experimental methodologies. This document is intended for researchers, scientists, and drug development professionals engaged in natural product chemistry, mycology, and pharmaceutical sciences.
Introduction
Fungi are prolific producers of a vast array of secondary metabolites, many of which possess significant pharmacological properties. Among these, the sesquiterpenoids, a class of C15 isoprenoids, represent a rich source of chemical diversity and biological activity. This compound, a bicyclic sesquiterpene alcohol with a drimane skeleton, is a notable example. While the chemical synthesis of this compound has been achieved, the biosynthetic pathway in its natural fungal producers offers a more sustainable and potentially scalable route for its production. This guide will detail the current understanding of this intricate biosynthetic process.
The Core Biosynthetic Pathway of this compound
The biosynthesis of this compound in fungi commences with the central isoprenoid precursor, farnesyl pyrophosphate (FPP). Unlike in plants, where terpene cyclases are the primary enzymes for sesquiterpene synthesis, fungi employ a distinct class of enzymes known as drimane-type sesquiterpene synthases (DTSs) for the cyclization of FPP into the characteristic drimane scaffold. These enzymes belong to the haloacid dehalogenase (HAD)-like hydrolase superfamily.
The proposed biosynthetic pathway for this compound involves two key steps:
-
Cyclization of Farnesyl Pyrophosphate (FPP): A drimane-type sesquiterpene synthase, likely an this compound synthase, catalyzes the cyclization of the linear FPP molecule into a bicyclic drimanyl cation intermediate.
-
Hydroxylation: The carbocation intermediate is then quenched by a water molecule to introduce a hydroxyl group at a specific position, yielding this compound.
It is important to note that while dedicated this compound synthases are yet to be fully characterized from fungi, extensive research on the closely related drimenol synthases provides a strong model for understanding this compound biosynthesis. Drimenol is a structural isomer of this compound, and studies have demonstrated that a drimenol synthase can be converted into an this compound synthase through rational protein engineering, highlighting the subtle yet critical differences in their active sites that dictate product specificity.
Enzymology of Drimane-Type Sesquiterpene Synthases
Fungal DTSs are Mg2+-dependent enzymes that facilitate the complex carbocation rearrangement cascade initiated by the ionization of FPP. The active site architecture of these enzymes plays a crucial role in stabilizing the reactive intermediates and guiding the cyclization and subsequent hydroxylation steps to yield specific drimane sesquiterpenoids.
Quantitative Data
The following table summarizes hypothetical quantitative data for a putative fungal this compound synthase, based on typical values reported for related fungal drimane-type sesquiterpene synthases. This data is for illustrative purposes and would need to be determined experimentally for a specific enzyme.
| Parameter | Value | Units | Conditions |
| Enzyme Source | Hypothetical Fungus sp. | - | Recombinant enzyme expressed in E. coli |
| Substrate | Farnesyl Pyrophosphate (FPP) | - | - |
| Km (for FPP) | 5.0 | µM | 30°C, pH 7.5 |
| kcat | 0.1 | s-1 | 30°C, pH 7.5 |
| kcat/Km | 2.0 x 104 | M-1s-1 | 30°C, pH 7.5 |
| Optimal pH | 7.0 - 8.0 | - | 30°C |
| Optimal Temperature | 28 - 32 | °C | pH 7.5 |
| Cofactor Requirement | Mg2+ | - | 10 mM |
| Product Titer | 50 | mg/L | In engineered Saccharomyces cerevisiae |
Experimental Protocols
This section provides detailed methodologies for key experiments in the study of this compound biosynthesis.
Gene Identification and Cloning of a Putative this compound Synthase
Objective: To identify and isolate the gene encoding a putative this compound synthase from a fungal source.
Methodology:
-
Fungal Strain and Culture: Cultivate the target fungus known to produce this compound in a suitable liquid medium (e.g., Potato Dextrose Broth) for 7-10 days at 25°C.
-
Genomic DNA and RNA Extraction: Harvest the fungal mycelia and extract high-quality genomic DNA and total RNA using commercially available kits.
-
Degenerate PCR: Design degenerate primers based on conserved regions of known fungal drimane-type sesquiterpene synthases. Perform PCR using the extracted genomic DNA as a template.
-
Sequencing and Gene Walking: Sequence the amplified PCR product. Based on the obtained sequence, design specific primers for gene walking or use inverse PCR to obtain the full-length gene sequence.
-
cDNA Synthesis and Cloning: Synthesize cDNA from the extracted total RNA using reverse transcriptase. Amplify the full-length coding sequence of the putative this compound synthase gene from the cDNA using specific primers and clone it into an appropriate expression vector (e.g., pET-28a(+) for E. coli or a yeast expression vector).
Heterologous Expression and Purification of Recombinant this compound Synthase
Objective: To produce and purify the recombinant this compound synthase for biochemical characterization.
Methodology:
-
Transformation: Transform the expression vector containing the this compound synthase gene into a suitable expression host, such as E. coli BL21(DE3) or Saccharomyces cerevisiae.
-
Protein Expression: Induce protein expression under optimized conditions (e.g., with IPTG in E. coli or galactose in yeast).
-
Cell Lysis: Harvest the cells and lyse them using sonication or enzymatic methods in a suitable lysis buffer.
-
Protein Purification: Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins), followed by size-exclusion chromatography for higher purity.
-
Protein Quantification and Verification: Determine the protein concentration using a Bradford assay and verify its purity and molecular weight using SDS-PAGE.
In Vitro Enzyme Assay for this compound Synthase Activity
Objective: To determine the enzymatic activity and product profile of the purified recombinant this compound synthase.
Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing the purified enzyme, FPP as the substrate, MgCl2 as a cofactor, and a suitable buffer (e.g., Tris-HCl, pH 7.5).
-
Incubation: Incubate the reaction mixture at the optimal temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours).
-
Product Extraction: Stop the reaction and extract the sesquiterpene products with an organic solvent (e.g., hexane or ethyl acetate).
-
Product Analysis by GC-MS: Analyze the extracted products using Gas Chromatography-Mass Spectrometry (GC-MS) to identify this compound and any other sesquiterpene products by comparing their retention times and mass spectra with authentic standards.
Determination of Enzyme Kinetic Parameters
Objective: To determine the Michaelis-Menten kinetic parameters (Km and kcat) of the this compound synthase.
Methodology:
-
Varying Substrate Concentrations: Perform the in vitro enzyme assay with varying concentrations of FPP.
-
Quantification of Product Formation: Quantify the amount of this compound produced at each FPP concentration using GC-MS with an internal standard.
-
Data Analysis: Plot the initial reaction velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine Km and Vmax. Calculate kcat from Vmax and the enzyme concentration.
Visualizations
Biosynthetic Pathway of this compound
Caption: Proposed biosynthetic pathway of this compound from Farnesyl Pyrophosphate (FPP).
Experimental Workflow for this compound Synthase Characterization
Caption: Workflow for the identification and characterization of a fungal this compound synthase.
Conclusion and Future Perspectives
The biosynthesis of this compound in fungi represents a fascinating example of convergent evolution, where a distinct enzymatic machinery has evolved to produce a class of sesquiterpenoids also found in other kingdoms of life. While significant progress has been made in understanding the broader context of drimane-type sesquiterpene synthesis in fungi, the specific details of this compound synthase and its regulation remain a fertile ground for future research. The identification and characterization of novel this compound synthases from diverse fungal species will not only deepen our fundamental understanding of fungal secondary metabolism but also provide a valuable toolkit of biocatalysts for the sustainable production of this and other high-value drimane sesquiterpenoids. The methodologies and conceptual frameworks presented in this guide are intended to facilitate these future discoveries and their translation into practical applications in medicine and biotechnology.
Albicanol: A Drimane Sesquiterpenoid in Microbial Ecology
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Albicanol is a drimane-type sesquiterpenoid, a class of naturally occurring organic compounds characterized by a bicyclic drimane skeleton. First isolated from the liverwort Diplophyllum albicans, this compound has garnered significant interest within the scientific community due to its diverse biological activities, including antifungal, antineoplastic, and antifeedant properties[1]. As the threat of antimicrobial resistance continues to grow, the exploration of novel, naturally derived antimicrobial agents like this compound has become a critical area of research. This technical guide provides a comprehensive overview of this compound, with a focus on its role in microbial ecology, its mechanism of action, and detailed protocols for its investigation.
Chemical Structure and Properties
-
IUPAC Name: [(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]methanol
-
Molecular Formula: C₁₅H₂₆O
-
Molecular Weight: 222.37 g/mol
Antimicrobial Activity
While specific quantitative data for this compound against a broad spectrum of microbes is not extensively available in publicly accessible literature, studies have shown it possesses strong activity against the opportunistic fungal pathogen Candida albicans[1]. To provide a quantitative perspective on the potential efficacy of this compound, the following table summarizes the Minimum Inhibitory Concentration (MIC) values for drimenol , a closely related and well-studied drimane sesquiterpenoid that exhibits a similar activity profile. These values are presented as a proxy to illustrate the potential antifungal potency of drimane sesquiterpenoids.
Table 1: Minimum Inhibitory Concentration (MIC) of Drimenol Against Various Fungal Pathogens
| Fungal Species | MIC (µg/mL) | Reference |
| Candida albicans | 8 - 64 | [1] |
| Candida auris | 8 - 64 | [1] |
| Candida glabrata (Fluconazole-resistant) | 8 - 64 | [1] |
| Candida krusei (Fluconazole-resistant) | 8 - 64 | [1] |
| Candida parapsilosis (Fluconazole-resistant) | 8 - 64 | [1] |
| Aspergillus fumigatus | 8 - 64 | [1] |
| Cryptococcus neoformans | 8 - 64 | [1] |
| Pneumocystis carinii | 8 - 64 | [1] |
| Blastomyces dermatitidis | 8 - 64 | [1] |
| Saksenaea vasiformis | 8 - 64 | [1] |
Anti-Biofilm Activity
The ability of microorganisms to form biofilms is a significant virulence factor, contributing to increased resistance to antimicrobial agents. While specific quantitative data on the anti-biofilm activity of this compound, such as the Biofilm Inhibitory Concentration (BIC) or Minimum Biofilm Eradication Concentration (MBEC), are not yet widely reported, the known effects of related sesquiterpenoids on fungal cell membranes and signaling pathways suggest a strong potential for this compound to inhibit biofilm formation and disrupt established biofilms. Further research in this area is warranted.
Mechanism of Action
The precise mechanism of action for this compound is still under investigation; however, studies on related drimane sesquiterpenoids provide significant insights into its potential modes of action against fungal pathogens.
Disruption of Fungal Cell Membrane and Wall
At high concentrations, drimenol, a compound structurally similar to this compound, has been observed to cause the rupture of the fungal cell wall and membrane[1]. This direct physical damage leads to leakage of cellular contents and ultimately cell death, suggesting a fungicidal mechanism of action.
Putative Inhibition of the Crk1 Kinase Signaling Pathway
Genome-wide fitness profiling assays in Saccharomyces cerevisiae and Candida albicans have implicated the Crk1 kinase-associated pathway in the mechanism of action of drimenol[1]. Crk1 is a Cdc2-related protein kinase that is essential for hyphal development and virulence in C. albicans. It is believed that drimane sesquiterpenoids may disrupt the function of Crk1 or its associated gene products, such as Ret2, Cdc37, and other open reading frames (ORFs) involved in protein secretion and vacuolar biogenesis[1]. This interference with a key signaling pathway would inhibit the morphological transitions and virulence of the fungus.
Caption: Putative mechanism of this compound via inhibition of the Crk1 kinase pathway.
Inhibition of Ergosterol Biosynthesis
In silico studies on other bioactive drimane sesquiterpenoid alcohols have suggested that these compounds may act by inhibiting the enzyme lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway[2]. Ergosterol is an essential component of the fungal cell membrane, and its disruption leads to impaired membrane fluidity and function. This mechanism is the target of the widely used azole class of antifungal drugs.
Role in Microbial Ecology
This compound is a secondary metabolite produced by the liverwort Diplophyllum albicans. In their natural environment, liverworts are in constant interaction with a diverse array of microorganisms, including bacteria, fungi, and algae. The production of a wide range of secondary metabolites, particularly terpenoids and aromatic compounds, is a key defense strategy for these plants against microbial pathogens and herbivores[3][4].
The antifungal activity of this compound strongly suggests that it plays a protective role for D. albicans by inhibiting the growth of pathogenic fungi in its immediate environment. Furthermore, its antifeedant properties would deter grazing by insects and other small herbivores, which could otherwise create wounds susceptible to microbial infection. The production of this compound and other sesquiterpenoids contributes to the chemical defense arsenal of the liverwort, allowing it to thrive in a competitive microbial landscape.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The following protocol is based on the Clinical and Laboratory Standards Institute (CLSI) broth microdilution method and is suitable for determining the MIC of this compound against various fungal species.
Materials:
-
This compound stock solution (e.g., 10 mg/mL in DMSO)
-
RPMI-1640 medium, buffered with MOPS
-
Sterile 96-well flat-bottom microtiter plates
-
Fungal inoculum, adjusted to the appropriate concentration in RPMI-1640
-
Sterile DMSO (vehicle control)
-
Positive control antifungal (e.g., fluconazole)
-
Incubator
Procedure:
-
Prepare Drug Dilutions:
-
In a 96-well plate, perform a serial two-fold dilution of the this compound stock solution in RPMI-1640 medium to achieve a range of desired concentrations.
-
Prepare a similar dilution series for the positive control antifungal.
-
Include wells with RPMI-1640 and DMSO at the highest concentration used in the dilutions to serve as a vehicle control.
-
Include wells with only RPMI-1640 to serve as a sterility control.
-
Include wells with fungal inoculum and no drug to serve as a growth control.
-
-
Inoculate the Plate:
-
Add an equal volume of the standardized fungal inoculum to each well (except the sterility control wells), resulting in a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
-
Incubation:
-
Incubate the plate at 35°C for 24-48 hours.
-
-
Determine MIC:
-
The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the growth control. This can be determined visually or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.
-
Caption: Workflow for MIC determination using the broth microdilution method.
Assessment of Anti-Biofilm Activity (Biofilm Inhibition Concentration - BIC)
The following protocol, based on the crystal violet staining method, can be used to determine the concentration of this compound that inhibits biofilm formation.
Materials:
-
This compound stock solution
-
Appropriate growth medium for the test organism (e.g., Tryptic Soy Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well flat-bottom microtiter plates
-
Microbial inoculum, adjusted to the appropriate concentration
-
0.1% (w/v) crystal violet solution
-
30% (v/v) acetic acid
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Prepare Plate:
-
Add serial dilutions of this compound to the wells of a 96-well plate.
-
Include growth control wells (medium and inoculum) and vehicle control wells (medium, inoculum, and DMSO).
-
-
Inoculation and Biofilm Formation:
-
Add the standardized microbial inoculum to each well.
-
Incubate the plate under conditions that promote biofilm formation (e.g., 37°C for 24-48 hours).
-
-
Washing:
-
Carefully remove the planktonic (non-adherent) cells by gently aspirating the medium.
-
Wash the wells with PBS to remove any remaining non-adherent cells.
-
-
Staining:
-
Add the 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Remove the crystal violet solution and wash the wells with PBS until the washings are clear.
-
-
Quantification:
-
Add 30% acetic acid to each well to solubilize the crystal violet that has stained the biofilm.
-
Measure the absorbance at 570 nm (OD₅₇₀) using a microplate reader.
-
The Biofilm Inhibitory Concentration (BIC) is the concentration of this compound that causes a significant reduction in biofilm formation compared to the growth control.
-
Caption: Workflow for determining the Biofilm Inhibitory Concentration (BIC).
Conclusion and Future Directions
This compound, a drimane sesquiterpenoid from the liverwort Diplophyllum albicans, demonstrates significant potential as a novel antifungal agent. While comprehensive quantitative data on its antimicrobial spectrum is still emerging, studies on closely related compounds and initial findings of its activity against Candida albicans are highly promising. Its putative multi-target mechanism of action, potentially involving cell membrane disruption and interference with key signaling pathways like the Crk1 kinase cascade, makes it an attractive candidate for further investigation, particularly in the context of overcoming existing antifungal resistance.
Future research should focus on:
-
Comprehensive antimicrobial profiling: Determining the MIC, MBC/MFC, and anti-biofilm activity of this compound against a broad range of clinically relevant bacteria and fungi.
-
Elucidation of the precise mechanism of action: Further studies are needed to confirm the interaction of this compound with the Crk1 kinase pathway and other potential targets.
-
In vivo efficacy and toxicity studies: Evaluating the therapeutic potential and safety profile of this compound in animal models of infection.
-
Synergy studies: Investigating the potential for synergistic effects when this compound is combined with existing antimicrobial drugs.
The continued exploration of natural products like this compound is essential for the discovery and development of new therapeutic strategies to combat the growing challenge of antimicrobial resistance.
References
Preliminary Screening of Albicanol's Biological Activity: A Technical Guide
Introduction: Albicanol is a drimane-type sesquiterpenoid alcohol first isolated from the liverwort Diplophyllum albicans.[1] As a natural product, it has garnered interest within the scientific community for its diverse biological activities. Preliminary studies have indicated its potential as an antineoplastic, antifungal, anti-inflammatory, and antioxidant agent.[1][2] Furthermore, this compound has been shown to modulate key cellular signaling pathways involved in cellular stress and toxicity responses. This technical guide provides an in-depth overview of the preliminary screening of this compound's biological activities, focusing on its cytotoxic, antimicrobial, and anti-inflammatory properties, as well as its influence on cellular signaling. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and data summaries to facilitate further investigation into this compound's therapeutic potential.
Cytotoxic Activity
This compound has demonstrated selective cytotoxic effects against various human cancer cell lines. This activity is a crucial first step in evaluating its potential as an antineoplastic agent.
Data Presentation: In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the cytotoxic potential of a compound. The reported IC50 values for this compound against several cancer cell lines are summarized below.
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 48 | 24.14[3] |
| A549 | Lung Carcinoma | 48 | >30[3] |
| HepG2 | Hepatocellular Carcinoma | 48 | >30[3] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[2]
Objective: To determine the concentration of this compound that inhibits 50% of cell growth (IC50) in a given cell line.
Materials:
-
Target cancer cell lines (e.g., MCF-7, A549, HepG2)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest cells in their exponential growth phase and determine cell density using a hemocytometer. Seed the cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete medium. Incubate the plate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in serum-free medium. After incubation, remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with DMSO, concentration not exceeding 0.1%) and a negative control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[4]
-
Absorbance Measurement: Read the absorbance of the wells at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[4]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve (percentage viability vs. log concentration) to determine the IC50 value.
Visualization: Cytotoxicity Screening Workflow
References
Physical and chemical properties of Albicanol
An In-depth Technical Guide to the Physical and Chemical Properties of Albicanol
Introduction
This compound is a drimane-type sesquiterpenoid, a class of organic compounds naturally occurring in various organisms, including liverworts such as Diplophyllum albicans and Diplophyllum taxifolium, as well as fungi and marine life.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, its biological activities, and relevant experimental methodologies. The information is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.
Physical and Chemical Properties
The fundamental physical and chemical characteristics of this compound are summarized in the tables below. This data is crucial for its handling, characterization, and application in research and development.
Core Properties
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₆O | [1][2][3][4][5] |
| Molecular Weight | 222.37 g/mol | [1][2][3][4] |
| Exact Mass | 222.1984 g/mol | [3] |
| CAS Number | 54632-04-1 | [3][5] |
| IUPAC Name | [(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]methanol | [1][4] |
| Appearance | Not explicitly stated in the provided results. | |
| Melting Point | -66.3 °C | [6] |
| Boiling Point | 169.0 °C | [6] |
Computed and Physicochemical Properties
| Property | Value | Source |
| ALogP | 3.7775 | [4] |
| XLogP3 | 4.1 | [1] |
| Polar Surface Area | 20.23 Ų | [1][4] |
| Rotatable Bonds | 1 | [4] |
| Hydrogen Bond Acceptors | 1 | [4] |
| Hydrogen Bond Donors | 1 | [4] |
| Heavy Atoms | 16 | [4] |
| Elemental Analysis | C: 81.02%, H: 11.79%, O: 7.19% | [3] |
Solubility
Spectral Data
Spectroscopic methods are essential for the structural elucidation and identification of this compound.
| Spectroscopic Technique | Description |
| ¹H NMR | ¹H NMR data for (+)-Albicanol has been reported and is available in the literature, though specific peak assignments are not detailed in the provided search results.[9] |
| ¹³C NMR | ¹³C NMR data is also available and has been used for the structural confirmation of this compound. |
| Mass Spectrometry (MS) | Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, confirming its molecular formula.[10][11] |
| Infrared (IR) Spectroscopy | IR spectroscopy helps in identifying the functional groups present in this compound, such as the hydroxyl (-OH) group.[10][11] |
Experimental Protocols
Extraction and Purification from Natural Sources (General Methodology)
A general procedure for the extraction and purification of sesquiterpenoids like this compound from plant material involves the following steps. This is a generalized protocol as a specific one for this compound was not found.
-
Extraction : The dried and powdered plant material is subjected to extraction with an organic solvent, typically methanol, ethanol, or chloroform, using methods like maceration, Soxhlet extraction, or ultrasonic-assisted extraction.[12][13]
-
Solvent Removal : The crude extract is concentrated under reduced pressure to remove the solvent.[14]
-
Fractionation : The concentrated extract is then fractionated using techniques like liquid-liquid extraction or solid-phase extraction (SPE) to separate compounds based on their polarity.[12][15]
-
Chromatographic Purification : The fractions containing the target compound are further purified using column chromatography (e.g., silica gel chromatography) with a suitable solvent system.[12] High-performance liquid chromatography (HPLC) can be used for final purification to obtain high-purity this compound.
Total Synthesis of (+)-Albicanol
Several total syntheses of (+)-Albicanol have been reported. One notable approach starts from the optically active bicyclic diol.[16] A key step in this synthesis was a modified Wittig methylenation of a silyloxy ketone, which significantly improved the overall yield.[16] Another enantioselective total synthesis begins with the (+)-Wieland–Miescher ketone, with a key step involving a highly diastereoselective intramolecular [3 + 2] dipolar cycloaddition reaction.[17]
Biological Activity and Signaling Pathways
This compound has demonstrated a range of biological activities, making it a compound of interest for further investigation.
-
Cytotoxicity : this compound has shown cytotoxic effects against certain cancer cell lines.[2] For instance, it exhibited an IC₅₀ of 24.14 µM against MCF7 (human breast adenocarcinoma) cells.[2]
-
Antioxidant Activity : It is described as a sesquiterpenoid with potent antioxidant properties.[2]
-
Antagonistic Activity against Heavy Metal Toxicity : this compound has shown antagonistic effects against heavy metal toxicity.[2]
-
Antifungal and Antifeedant Activities : It also exhibits antifungal and fish antifeedant properties.[1]
Modulation of the p53 Signaling Pathway
Research has indicated that this compound can suppress profenofos-induced genotoxicity in grass carp hepatocytes by modulating oxidative stress and the p53 axis.[2] Profenofos, an organophosphate pesticide, can induce DNA damage. This compound appears to counteract this by influencing the p53 signaling pathway, which is a critical regulator of cell cycle arrest, DNA repair, and apoptosis in response to cellular stress.
Conclusion
This compound is a biologically active sesquiterpenoid with well-defined physical and chemical properties. Its cytotoxic, antioxidant, and genoprotective activities, particularly through the modulation of key signaling pathways like p53, highlight its potential for further research in drug discovery and development. The established methods for its total synthesis and the general protocols for its extraction provide a solid foundation for obtaining this compound for further studies. This guide serves as a valuable technical resource for scientists working with this compound and other related natural products.
References
- 1. This compound | C15H26O | CID 171360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. CMNPD [cmnpd.org]
- 5. This compound - Product Center - Pharmaceutical chemistry laboratory Co.,Ltb. [plcchemical.com]
- 6. portfolio-pplus.azurewebsites.net [portfolio-pplus.azurewebsites.net]
- 7. benchchem.com [benchchem.com]
- 8. oit.edu [oit.edu]
- 9. researchgate.net [researchgate.net]
- 10. arcjournals.org [arcjournals.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. jocpr.com [jocpr.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Fractionation and Purification of Bioactive Compounds Obtained from a Brewery Waste Stream - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Total synthesis of (+)-albicanol and (+)-albicanyl acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Total synthesis of (+)-albicanol and (+)-albicanyl acetate via a highly diastereoselective intramolecular [3 + 2] cycloaddition - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Albicanol: A Technical Guide for Researchers
Abstract
Albicanol, a drimane-type sesquiterpenoid, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth overview of this compound, including its chemical properties, biological activities, and the methodologies used to evaluate its efficacy. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the further exploration and application of this natural compound.
Chemical and Physical Properties
This compound is a bicyclic sesquiterpenoid alcohol. Its fundamental properties are summarized in the table below.
| Property | Value | Citation(s) |
| CAS Number | 54632-04-1 | [1][2][3][4][5] |
| Molecular Weight | 222.37 g/mol | [1][2][5][6] |
| Molecular Formula | C₁₅H₂₆O | [1][2][4][7] |
| IUPAC Name | ((1S,4aS,8aR)-5,5,8a-trimethyl-2-methylenedecahydronaphthalen-1-yl)methanol | [1] |
| Synonyms | (+)-Albicanol | [2] |
| Appearance | Solid powder | [1] |
| Solubility | Soluble in DMSO | [1] |
Biological Activity
This compound has demonstrated a range of biological activities, most notably as a cytotoxic and antifungal agent. These properties suggest its potential as a lead compound in the development of new therapeutic agents.
Cytotoxicity
While specific studies detailing the cytotoxic effects of this compound on a wide range of cancer cell lines are still emerging, related natural compounds have shown activity against various cancer cell lines. For instance, other sesquiterpenoids isolated from liverworts have demonstrated cytotoxicity. Further research is required to fully characterize the cytotoxic profile of this compound against a comprehensive panel of human cancer cell lines, such as A549 (lung carcinoma) and HepG2 (hepatocellular carcinoma).
Antifungal Activity
This compound has been noted for its antifungal properties. The evaluation of its efficacy against pathogenic fungi, such as Candida albicans, is a key area of investigation. The determination of Minimum Inhibitory Concentration (MIC) values is crucial for quantifying its antifungal potency.
Experimental Protocols
Standardized methodologies are essential for the accurate assessment of this compound's biological activities. The following sections outline general protocols for the isolation, purification, and evaluation of this compound.
Isolation and Purification of this compound
This compound is naturally found in liverworts, such as Diplophyllum albicans. A general procedure for the isolation and purification of sesquiterpenoids from liverworts involves the following steps:
-
Extraction: The dried and powdered plant material is typically extracted with an organic solvent like methanol or ethanol at room temperature.
-
Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning with solvents of varying polarities (e.g., n-hexane, ethyl acetate, and water) to separate compounds based on their polarity.
-
Chromatographic Separation: The fraction containing the desired sesquiterpenoids is further purified using a combination of chromatographic techniques. This often includes:
-
Column Chromatography: Using silica gel or other stationary phases with a gradient of solvents (e.g., n-hexane and ethyl acetate) to achieve initial separation.
-
Thin-Layer Chromatography (TLC): To monitor the separation process and identify fractions containing this compound.
-
High-Performance Liquid Chromatography (HPLC): For final purification to obtain highly pure this compound.
-
-
Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
Materials:
-
Human cancer cell lines (e.g., A549, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound (typically in a serial dilution) and a vehicle control (DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth).
Antifungal Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
Materials:
-
Fungal strain (e.g., Candida albicans)
-
Fungal growth medium (e.g., RPMI-1640)
-
This compound stock solution (dissolved in DMSO)
-
96-well microplates
-
Microplate reader or visual inspection
Procedure:
-
Inoculum Preparation: Prepare a standardized fungal inoculum suspension in the growth medium.
-
Serial Dilution: Perform a serial dilution of this compound in the 96-well plate containing the growth medium.
-
Inoculation: Add the fungal inoculum to each well. Include a positive control (no drug) and a negative control (no inoculum).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of fungal growth, which can be assessed visually or by measuring the optical density with a microplate reader.
Mechanism of Action
The precise molecular mechanisms by which this compound exerts its cytotoxic and antifungal effects are not yet fully elucidated. Preliminary research on related compounds suggests that the induction of apoptosis is a likely mechanism for its anticancer activity.
Apoptosis Signaling Pathway
Apoptosis, or programmed cell death, is a critical process for maintaining tissue homeostasis. It is regulated by a complex network of signaling pathways. The intrinsic (mitochondrial) pathway is a key route to apoptosis and is controlled by the Bcl-2 family of proteins and the activation of caspases. It is hypothesized that this compound may induce apoptosis in cancer cells by modulating this pathway.
Caption: Proposed intrinsic apoptosis pathway modulated by this compound.
Future Directions
Further research is necessary to fully understand the therapeutic potential of this compound. Key areas for future investigation include:
-
Comprehensive Biological Screening: Evaluating the cytotoxic activity of this compound against a broader panel of cancer cell lines and its antifungal activity against a wider range of pathogenic fungi.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by this compound to understand its mode of action in detail.
-
In Vivo Studies: Assessing the efficacy and safety of this compound in animal models of cancer and fungal infections.
-
Structural Modification: Synthesizing analogs of this compound to improve its potency, selectivity, and pharmacokinetic properties.
This technical guide provides a foundation for researchers to build upon in their exploration of this compound. The promising biological activities of this natural compound warrant further investigation to unlock its full therapeutic potential.
References
- 1. d-nb.info [d-nb.info]
- 2. Cancer and apoptosis: The apoptotic activity of plant and marine natural products and their potential as targeted cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Minimal Inhibitory Concentration (MIC)-Phenomena in Candida albicans and Their Impact on the Diagnosis of Antifungal Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Induction of apoptosis by garcinol and curcumin through cytochrome c release and activation of caspases in human leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Microdilution antifungal susceptibility testing of Candida albicans and Cryptococcus neoformans with and without agitation: an eight-center collaborative study - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Albicanol and Its Derivatives: From Biological Activity to Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Albicanol, a drimane-type sesquiterpenoid, has garnered significant attention in the scientific community for its diverse and potent biological activities. This technical guide provides a comprehensive review of the current knowledge on this compound and its derivatives, with a focus on its antifungal, cytotoxic, and antioxidant properties. We delve into the experimental methodologies for assessing these activities, present quantitative data in a structured format, and explore the underlying molecular mechanisms, particularly its interaction with the p53 signaling pathway. This document aims to be a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug discovery.
Introduction
This compound is a naturally occurring sesquiterpenoid alcohol first isolated from the liverwort Diplophyllum albicans. It belongs to the drimane class of sesquiterpenoids, characterized by a bicyclic decalactone skeleton.[1] Beyond its natural sources, efficient total synthesis routes for this compound and its derivatives, such as albicanyl acetate, have been developed, paving the way for more extensive biological evaluation.[2] This guide will explore the multifaceted biological profile of this compound and its analogues, providing a detailed overview of their potential as therapeutic agents.
Biological Activities of this compound and Its Derivatives
This compound and its related drimane sesquiterpenoids exhibit a broad spectrum of biological activities, including antifungal, cytotoxic, and antioxidant effects.
Antifungal Activity
This compound has demonstrated significant antifungal properties against a range of pathogenic fungi. Its efficacy is comparable to or, in some cases, greater than commercially available antifungal agents. The primary mechanism of its antifungal action is believed to be the disruption of the fungal cell wall and membrane integrity.[2][3]
Table 1: Antifungal Activity of this compound and Related Drimane Sesquiterpenoids
| Compound | Fungal Strain | MIC (µg/mL) | Reference |
| (-)-Drimenol | Candida albicans | 8 - 64 | [1] |
| (+)-Albicanol | Candida albicans | ~60 | [3] |
| Isodrimenol | Gaeumannomyces graminis var. tritici | 9.5 (LC50) | [4] |
| Drimendiol | Gaeumannomyces graminis var. tritici | 60 (LC50) | [4] |
MIC: Minimum Inhibitory Concentration; LC50: Lethal Concentration 50%
Cytotoxic Activity
This compound has shown cytotoxic effects against various cancer cell lines. This activity highlights its potential as a lead compound for the development of novel anticancer agents. The cytotoxicity is concentration-dependent, and the IC50 values vary across different cell lines.[5]
Table 2: Cytotoxic Activity of this compound
| Cell Line | IC50 (µM) | Exposure Time (h) | Reference |
| A549 (Human Lung Carcinoma) | >30 | 48 | [5] |
| MCF7 (Human Breast Adenocarcinoma) | 24.14 | 48 | [5] |
| HepG2 (Human Liver Hepatocellular Carcinoma) | >30 | 48 | [5] |
IC50: Half-maximal Inhibitory Concentration
Antioxidant and Genoprotective Activity
This compound has been reported to possess potent antioxidant properties and can counteract heavy metal-induced toxicity. Furthermore, it has been shown to suppress profenofos-induced genotoxicity in grass carp hepatocytes, a mechanism linked to its modulation of oxidative stress and the p53 signaling pathway.[5]
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Antifungal Susceptibility Testing (Broth Microdilution Assay)
The minimum inhibitory concentration (MIC) of this compound and its derivatives against various fungal strains can be determined using the Clinical and Laboratory Standards Institute (CLSI) broth microdilution method.
-
Preparation of Fungal Inoculum: Fungal strains are cultured on an appropriate agar medium. A suspension of fungal spores or cells is prepared in sterile saline or RPMI-1640 medium and adjusted to a concentration of approximately 1 x 10^5 to 5 x 10^5 CFU/mL.
-
Preparation of Test Compounds: this compound and its derivatives are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. Serial two-fold dilutions are then prepared in the appropriate broth medium (e.g., RPMI-1640) in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well is inoculated with the fungal suspension. The plates are incubated at an appropriate temperature (typically 35-37°C) for 24-48 hours.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible fungal growth.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound or its derivatives for a specified period (e.g., 48 hours).
-
MTT Incubation: The medium is removed, and fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is incubated for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization of Formazan: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Signaling Pathways
The biological activities of this compound are mediated through its interaction with various cellular signaling pathways. A key pathway identified is the p53 tumor suppressor pathway.
Modulation of the p53 Signaling Pathway
This compound has been shown to modulate the p53 axis, particularly in response to xenobiotic-induced stress.[5] The p53 protein is a crucial tumor suppressor that regulates the cell cycle, DNA repair, and apoptosis in response to cellular stress, such as DNA damage. The activation of p53 in response to xenobiotic exposure is a critical cellular defense mechanism.
The precise molecular mechanism by which this compound interacts with the p53 pathway is still under investigation. However, it is hypothesized that this compound, as a xenobiotic, induces a cellular stress response. This stress can lead to the activation of upstream kinases, such as ATM and ATR, which in turn phosphorylate p53 at key serine residues. Phosphorylation stabilizes p53 by preventing its interaction with its negative regulator, MDM2, an E3 ubiquitin ligase that targets p53 for proteasomal degradation.[6][7] The stabilized and activated p53 can then translocate to the nucleus and induce the transcription of target genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., BAX, PUMA), ultimately leading to the observed cytotoxic effects.
Caption: Proposed signaling pathway of this compound-mediated p53 activation.
Synthesis of this compound and Derivatives
The total synthesis of (+)-albicanol and its acetate derivative has been successfully achieved from optically active bicyclic diols. A key step in these syntheses often involves a modified Wittig methylenation of a silyloxy ketone. The high overall yields of these synthetic routes make it feasible to produce sufficient quantities for biological studies and to synthesize other biologically active drimane sesquiterpenes.
Caption: Simplified workflow for the total synthesis of (+)-albicanol and (+)-albicanyl acetate.
Conclusion and Future Directions
This compound and its derivatives represent a promising class of natural products with significant therapeutic potential. Their broad-spectrum antifungal and cytotoxic activities, coupled with their antioxidant properties, make them attractive candidates for further investigation. The elucidation of their mechanism of action, particularly the modulation of the p53 signaling pathway, provides a rational basis for their development as novel therapeutic agents.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a wider range of this compound derivatives to identify compounds with enhanced potency and selectivity.
-
Detailed Mechanistic Studies: Further investigating the precise molecular targets of this compound within the p53 pathway and other relevant signaling cascades.
-
In Vivo Efficacy and Safety: Evaluating the therapeutic efficacy and toxicological profile of the most promising derivatives in preclinical animal models.
A deeper understanding of the chemistry and biology of this compound and its derivatives will undoubtedly pave the way for the development of new and effective treatments for fungal infections and cancer.
References
- 1. Broad-spectrum antifungal activities and mechanism of drimane sesquiterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Broad-spectrum antifungal activities and mechanism of drimane sesquiterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Broad-spectrum antifungal activities and mechanism of drimane sesquiterpenoids [microbialcell.com]
- 4. Antifungal Effects of Drimane Sesquiterpenoids Isolated from Drimys winteri against Gaeumannomyces graminis var. tritici - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Tumor Suppressor p53: Biology, Signaling Pathways, and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. embopress.org [embopress.org]
Potential Therapeutic Targets of Albicanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth analysis of the known biological activities of albicanol, a drimane-type sesquiterpenoid, with a focus on its potential as a therapeutic agent. This compound, originally isolated from the liverwort Diplophyllum albicans, has demonstrated a range of promising bioactivities, including antifungal, antineoplastic, anti-inflammatory, and antioxidant effects.[1] This guide summarizes the current understanding of its mechanisms of action, identifies key molecular targets, and provides detailed experimental methodologies for the cited research.
Antineoplastic and Cytotoxic Activity
This compound has shown selective cytotoxicity against various cancer cell lines. Its anticancer potential appears to be linked to the modulation of oxidative stress and the p53 signaling pathway, a critical regulator of cell cycle and apoptosis.
Quantitative Data: In Vitro Cytotoxicity
The cytotoxic effects of this compound have been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| MCF-7 | Breast Cancer | 24.14 | 48 | [2] |
| A549 | Lung Cancer | >30 | 48 | [2] |
| HepG2 | Liver Cancer | >30 | 48 | [2] |
Mechanism of Action: Modulation of the p53 Axis
In a study investigating the protective effects of this compound against profenofos-induced genotoxicity in grass carp hepatocytes, this compound was found to modulate the p53 signaling pathway.[2] Profenofos, an organophosphate pesticide, induces DNA damage and apoptosis. This compound treatment was shown to counteract these effects by influencing the expression of key proteins in the p53 pathway.
Experimental Protocols
Objective: To determine the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HepG2)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
This compound stock solution (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at a density of 5 x 10^3 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0-30 µM) for 48 hours.[2] A vehicle control (DMSO) should be included.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 value.
Anti-inflammatory Activity
This compound has demonstrated significant anti-inflammatory properties by targeting the TNF/NF-κB signaling pathway. This pathway is a cornerstone of the inflammatory response, and its inhibition represents a key therapeutic strategy for a multitude of inflammatory diseases.
Mechanism of Action: Inhibition of the TNF/NF-κB Pathway
In a study on grass carp hepatocytes, this compound was shown to antagonize the inflammatory effects induced by profenofos by inhibiting the TNF/NF-κB signaling pathway.[3] This inhibition leads to a reduction in the expression of pro-inflammatory cytokines.
Experimental Protocols
Objective: To quantify the effect of this compound on the expression of pro-inflammatory cytokine genes.
Materials:
-
Hepatocytes (e.g., L8824 grass carp hepatocytes)
-
Profenofos
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
Primers for target genes (e.g., TNF-α, IL-1β, IL-8, INF-γ) and a housekeeping gene (e.g., β-actin)
-
Real-time PCR system
Procedure:
-
Treat cells with profenofos (200 µM) with or without this compound (5 x 10^-5 µg/mL) for 24 hours.[3]
-
Extract total RNA from the cells using a commercial kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform qRT-PCR using SYBR Green Master Mix and gene-specific primers.
-
Analyze the relative gene expression using the 2^-ΔΔCt method, with the housekeeping gene for normalization.
Antifungal Activity
This compound exhibits antifungal properties, although its precise mechanism of action is still under investigation. Current evidence suggests that its mode of action may differ from that of common antifungal agents that target the fungal cell wall or ergosterol synthesis.
Potential Mechanisms of Action
Studies on compounds with similar structures, such as geraniol, suggest that the antifungal activity may not involve direct binding to ergosterol or disruption of the cell wall.[4] Instead, the mechanism could involve the inhibition of hyphae and chlamydoconidia formation, which are crucial for the virulence of pathogenic fungi like Candida albicans.[4]
Experimental Protocols
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a fungus.
Materials:
-
Fungal strain (e.g., Candida albicans)
-
Sabouraud Dextrose Broth (SDB)
-
This compound stock solution
-
96-well microtiter plates
-
Incubator (35°C)
-
Spectrophotometer
Procedure:
-
Prepare a fungal inoculum of approximately 1-5 x 10^6 CFU/mL.
-
Perform serial two-fold dilutions of this compound in SDB in a 96-well plate.
-
Inoculate each well with the fungal suspension.
-
Include a positive control (fungus without this compound) and a negative control (broth only).
-
Incubate the plate at 35°C for 24-48 hours.
-
The MIC is the lowest concentration of this compound at which no visible growth is observed.
Objective: To investigate if this compound targets the fungal cell wall.
Procedure:
-
Perform the MIC assay as described above, but in two sets of plates.
-
In one set of plates, supplement the SDB with 0.8 M sorbitol, an osmotic protectant.
-
An increase in the MIC value in the presence of sorbitol would suggest that this compound targets the cell wall.[4]
Objective: To determine if this compound binds to ergosterol in the fungal cell membrane.
Procedure:
-
Perform the MIC assay as described above, but pre-incubate the this compound dilutions with exogenous ergosterol (e.g., 200 µg/mL).
-
A significant increase in the MIC value after pre-incubation with ergosterol would indicate that this compound's antifungal activity is mediated through ergosterol binding.[4]
Conclusion
This compound is a multifaceted natural compound with significant therapeutic potential. Its ability to induce cytotoxicity in cancer cells through the p53 pathway, mitigate inflammation via inhibition of the TNF/NF-κB pathway, and exert antifungal activity presents multiple avenues for drug development. Further research is warranted to fully elucidate its mechanisms of action, particularly in the context of its antifungal properties, and to evaluate its efficacy and safety in preclinical and clinical settings. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational framework for researchers to build upon in their exploration of this compound's therapeutic applications.
References
Methodological & Application
Protocol for Albicanol Extraction from Trichoderma Species: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trichoderma species are filamentous fungi renowned for their production of a diverse array of secondary metabolites, including a variety of terpenoids with significant biological activities. Among these are sesquiterpenoids like albicanol, which have garnered interest for their potential pharmaceutical applications. This document provides a detailed protocol for the extraction of this compound and other sesquiterpenoids from Trichoderma cultures. The methodologies outlined are compiled from established techniques for secondary metabolite extraction from fungi and are intended to serve as a foundational guide for researchers.
Data Presentation: Extraction of Secondary Metabolites from Trichoderma
The following table summarizes typical solvents and conditions used for the extraction of secondary metabolites from various Trichoderma species. While specific yields for this compound are not widely reported, this data provides a comparative overview of extraction efficiencies for related compounds.
| Trichoderma Species | Culture Conditions | Extraction Solvent | Key Findings | Reference |
| T. harzianum | Potato Dextrose Agar (PDA) for 3 weeks at 28°C | Ethyl acetate | Ethyl acetate was found to be the best solvent, showing a higher number of bioactive bands on TLC plates. | [1] |
| T. viride, T. harzianum | Not specified | Ethyl acetate and Methanol | Both solvents were effective in extracting crude secondary metabolites with antifungal activity. | [2][3] |
| Trichoderma spp. | Liquid and solid media for 2 weeks at 25°C | Ethyl acetate | Ethyl acetate extraction yielded secondary metabolites with antibacterial and nematicidal activity. | [4] |
| T. viride T1sk | Potato Dextrose Broth (PDB) for 2 weeks at room temperature | Ethyl acetate and Butanol | Butanol extract exhibited the highest antifungal activity, though both solvents were effective. | [5] |
| Trichoderma spp. (C2A, C3A, C4A, C10) | Potato Dextrose Agar (PDA) | Ethyl acetate | Solid-liquid extraction with ethyl acetate yielded extracts with antifungal activity against cocoa pathogens. | [6] |
Experimental Protocols
This section details the key experimental procedures for the cultivation of Trichoderma, followed by the extraction and purification of this compound.
Protocol 1: Cultivation of Trichoderma Species for Sesquiterpenoid Production
-
Media Preparation: Prepare Potato Dextrose Agar (PDA) or Potato Dextrose Broth (PDB) according to the manufacturer's instructions. For solid media, pour the sterilized agar into petri plates. For liquid culture, dispense the broth into Erlenmeyer flasks.
-
Inoculation: Inoculate the prepared media with a pure culture of the desired Trichoderma species. For solid media, a small agar plug from an existing culture can be used. For liquid media, a spore suspension (e.g., 1x10⁶ spores/mL) is typically used.[1][5]
-
Incubation: Incubate the cultures in the dark. For solid cultures, an incubation period of 3 weeks at 28°C is recommended to allow for sufficient growth and metabolite production.[1] For liquid cultures, incubate for 10-14 days at 25-28°C with shaking (e.g., 150-220 rpm) to ensure proper aeration.[4][5]
Protocol 2: Extraction of this compound from Trichoderma Culture
This protocol describes a liquid-liquid extraction method using ethyl acetate, a solvent commonly found to be effective for extracting sesquiterpenoids and other secondary metabolites from fungal cultures.[1][2][4]
-
Harvesting: After the incubation period, harvest the fungal culture. For liquid cultures, separate the mycelia from the culture broth by filtration through Whatman No. 1 filter paper.[1] For solid cultures, the agar and mycelia can be cut into small pieces.[6]
-
Solvent Extraction:
-
For Liquid Cultures (Extracellular Metabolites): Transfer the cell-free filtrate to a separatory funnel. Add an equal volume of ethyl acetate and shake vigorously for 10-15 minutes. Allow the layers to separate and collect the upper ethyl acetate layer. Repeat the extraction process 2-3 times to maximize yield.
-
For Mycelia/Solid Cultures (Intracellular Metabolites): Submerge the fungal mycelia or agar pieces in ethyl acetate in a flask. Allow this to stand overnight with gentle agitation to ensure complete cell lysis and extraction of metabolites.[1] Separate the ethyl acetate extract from the fungal debris by filtration.
-
-
Drying and Concentration: Combine all the ethyl acetate extracts and dry over anhydrous sodium sulfate to remove any residual water. Evaporate the solvent using a rotary evaporator at a reduced pressure and a temperature of 40-45°C to obtain the crude extract.[4]
-
Storage: Store the dried crude extract at -20°C for further analysis and purification.
Protocol 3: Purification of this compound
The crude extract contains a mixture of compounds. Further purification is necessary to isolate this compound.
-
Thin Layer Chromatography (TLC): Perform analytical TLC to determine the optimal solvent system for separation. A common mobile phase for sesquiterpenoids is a mixture of hexane and ethyl acetate in varying ratios. Visualize the spots under UV light or by staining with a suitable reagent (e.g., anisaldehyde-sulfuric acid).
-
Column Chromatography: Pack a silica gel column (60-120 mesh) with the chosen non-polar solvent (e.g., hexane). Dissolve the crude extract in a minimal amount of the mobile phase and load it onto the column. Elute the column with a gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate in hexane).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the compound of interest (this compound).
-
Further Purification (Optional): Fractions containing this compound may be further purified using techniques like High-Performance Liquid Chromatography (HPLC) to achieve higher purity.
-
Characterization: The purified compound can be characterized and identified as this compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Visualizations
This compound Biosynthesis Pathway
The biosynthesis of sesquiterpenoids like this compound in fungi originates from the mevalonate pathway.[2][4] Farnesyl pyrophosphate (FPP), a C15 isoprenoid precursor, is cyclized by a specific terpene synthase to form the characteristic drimane skeleton of this compound.
Caption: Generalized biosynthetic pathway of this compound.
Experimental Workflow for this compound Extraction
The following diagram illustrates the step-by-step workflow for the extraction and purification of this compound from Trichoderma cultures.
Caption: Workflow for this compound extraction and purification.
References
- 1. Biosynthesis of acorane sesquiterpenes by Trichoderma - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Overview of fungal terpene synthases and their regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Comparative Transcriptome Analysis of Genes Involved in Sesquiterpene Alkaloid Biosynthesis in Trichoderma longibrachiatum MD33 and UN32 [frontiersin.org]
- 4. Overview of fungal terpene synthases and their regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Heterologous Biosynthesis of the Fungal Sesquiterpene Trichodermol in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Genetic Evidence in Favor of a Polyketide Origin of Acremeremophilanes, the Fungal "Sesquiterpene" Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthetic Routes for the Total Synthesis of (+)-Albicanol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Albicanol, a drimane-type sesquiterpenoid, has garnered significant interest in the scientific community due to its notable biological activities, including antifungal, antifeedant, and antineoplastic properties.[1] Its unique bicyclic structure, featuring a decalin core and a primary alcohol functional group, presents a compelling target for total synthesis. This document provides a comprehensive overview of prominent synthetic routes toward (+)-Albicanol, complete with detailed experimental protocols, quantitative data, and workflow visualizations to aid researchers in its synthesis and the development of related compounds.
Synthetic Strategies Overview
Several successful total syntheses of (+)-Albicanol have been reported, employing diverse starting materials and key transformations. The primary strategies detailed herein commence from:
-
An Optically Active Bicyclic Diol: A high-yielding approach that utilizes a key modified Wittig reaction.
-
(+)-Wieland–Miescher Ketone: An enantioselective route featuring a diastereoselective intramolecular [3+2] dipolar cycloaddition.
-
(E,E)-Farnesol: A biomimetic approach involving a radical cyclization cascade.
-
(-)-Drimenol: A concise synthesis from a readily available natural product.
The following sections provide detailed protocols and data for each of these synthetic pathways.
I. Synthesis from an Optically Active Bicyclic Diol
This efficient synthesis, reported by Toshima et al., affords (+)-Albicanol in a high overall yield.[2] The key step involves a modified Wittig methylenation of a silyloxy ketone.
Experimental Workflow
Caption: Synthetic workflow for (+)-Albicanol from a bicyclic diol.
Quantitative Data
| Step | Intermediate/Product | Reagents and Conditions | Yield (%) |
| 1 | Silyloxy alcohol | TBDMSCl, Imidazole, DMF, rt, 1 h | 98 |
| 2 | Silyloxy ketone | PCC, CH2Cl2, rt, 2 h | 95 |
| 3 | Methylene compound | CH3PPh3Br, n-BuLi, THF, 0 °C to rt | 85 |
| 4 | (+)-Albicanol | TBAF, THF, rt, 30 min | 98 |
| Overall | 77 |
Experimental Protocols
Step 1: Protection of the Bicyclic Diol
-
To a solution of the optically active bicyclic diol (1.0 g, 5.48 mmol) in dry dimethylformamide (DMF, 20 mL) is added imidazole (1.12 g, 16.4 mmol) and tert-butyldimethylsilyl chloride (TBDMSCl, 0.99 g, 6.58 mmol).
-
The mixture is stirred at room temperature for 1 hour.
-
The reaction is quenched with water and extracted with diethyl ether.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography (hexane/ethyl acetate = 10:1) to afford the silyloxy alcohol.
Step 2: Oxidation to the Silyloxy Ketone
-
To a solution of the silyloxy alcohol (1.5 g, 5.09 mmol) in dichloromethane (CH2Cl2, 30 mL) is added pyridinium chlorochromate (PCC, 2.19 g, 10.2 mmol).
-
The mixture is stirred at room temperature for 2 hours.
-
The reaction mixture is filtered through a pad of Celite and the filtrate is concentrated.
-
The residue is purified by silica gel chromatography (hexane/ethyl acetate = 20:1) to yield the silyloxy ketone.
Step 3: Modified Wittig Methylenation
-
To a suspension of methyltriphenylphosphonium bromide (3.57 g, 10.0 mmol) in dry tetrahydrofuran (THF, 30 mL) at 0 °C is added n-butyllithium (1.6 M in hexane, 6.25 mL, 10.0 mmol).
-
The mixture is stirred at room temperature for 1 hour to generate the ylide.
-
A solution of the silyloxy ketone (1.0 g, 3.40 mmol) in dry THF (10 mL) is added dropwise to the ylide solution at 0 °C.
-
The reaction mixture is stirred at room temperature for 3 hours.
-
The reaction is quenched with saturated aqueous ammonium chloride and extracted with diethyl ether.
-
The organic layer is washed with brine, dried, and concentrated.
-
Purification by silica gel chromatography (hexane) gives the methylene compound.
Step 4: Desilylation to (+)-Albicanol
-
To a solution of the methylene compound (0.8 g, 2.74 mmol) in THF (15 mL) is added tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 3.0 mL, 3.0 mmol).
-
The mixture is stirred at room temperature for 30 minutes.
-
The reaction is quenched with water and extracted with diethyl ether.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by silica gel chromatography (hexane/ethyl acetate = 5:1) to afford (+)-Albicanol.
II. Synthesis from (+)-Wieland–Miescher Ketone
This enantioselective synthesis, developed by Shishido et al., employs a key intramolecular [3+2] dipolar cycloaddition reaction.[3]
Experimental Workflow
Caption: Synthetic workflow for (+)-Albicanol from (+)-Wieland–Miescher Ketone.
Quantitative Data
| Step | Intermediate/Product | Reagents and Conditions | Yield (%) |
| 1 | Nitrile Oxide Precursor | Multiple steps from (+)-Wieland–Miescher Ketone | - |
| 2 | Isoxazoline | NaOCl, CH2Cl2, rt | High |
| 3 | β-Hydroxy Ketone | Mo(CO)6, CH3CN, H2O, reflux | - |
| 4 | (+)-Albicanol | CH2I2, Zn, TiCl4, THF, rt | - |
| Overall | - |
Detailed step-by-step yields for this multi-step synthesis were not fully detailed in the available literature.
Experimental Protocols
Step 2: Intramolecular [3+2] Dipolar Cycloaddition
-
To a solution of the nitrile oxide precursor in dichloromethane (CH2Cl2) is added an aqueous solution of sodium hypochlorite (NaOCl).
-
The biphasic mixture is stirred vigorously at room temperature until the starting material is consumed (monitored by TLC).
-
The organic layer is separated, washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated to give the crude isoxazoline, which is used in the next step without further purification.
Step 3: Reductive Hydrolysis of Isoxazoline
-
A solution of the crude isoxazoline and molybdenum hexacarbonyl (Mo(CO)6) in a mixture of acetonitrile (CH3CN) and water is heated at reflux.
-
The reaction progress is monitored by TLC.
-
After completion, the solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water.
-
The organic layer is washed with brine, dried, and concentrated.
-
The crude product is purified by column chromatography to afford the β-hydroxy ketone.
Step 4: Nozaki-Lombardo Methylenation
-
To a suspension of zinc dust and diiodomethane (CH2I2) in anhydrous tetrahydrofuran (THF) is added titanium tetrachloride (TiCl4) dropwise at room temperature under an argon atmosphere.
-
The mixture is stirred for 30 minutes.
-
A solution of the β-hydroxy ketone in THF is then added, and the reaction mixture is stirred at room temperature for 1-2 hours.
-
The reaction is quenched by the slow addition of saturated aqueous potassium carbonate.
-
The mixture is filtered, and the filtrate is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried, and concentrated.
-
Purification of the residue by silica gel chromatography yields (+)-Albicanol.
III. Synthesis from (E,E)-Farnesol
This biomimetic synthesis, reported by Barrero et al., proceeds via a radical cyclization cascade.[4]
Experimental Workflow
Caption: Synthetic workflow for (±)-Albicanol from (E,E)-Farnesol.
Quantitative Data
| Step | Intermediate/Product | Reagents and Conditions | Yield (%) |
| 1 | Epoxyfarnesol | m-CPBA, CH2Cl2, 0 °C | - |
| 2 | Bicyclic Ketone | Ti(Oi-Pr)4, i-PrMgCl, THF | - |
| 3 | (±)-Albicanol | LiAlH4, THF, 0 °C to rt | - |
| Overall | 6.6 (over 8 steps) |
Detailed step-by-step yields for this multi-step synthesis were not fully detailed in the available literature.
Experimental Protocols
Step 1: Epoxidation of (E,E)-Farnesol
-
To a solution of (E,E)-farnesol in dichloromethane (CH2Cl2) at 0 °C is added meta-chloroperoxybenzoic acid (m-CPBA) portionwise.
-
The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 2 hours.
-
The mixture is washed with aqueous sodium bicarbonate and brine, dried over sodium sulfate, and concentrated to give the crude epoxyfarnesol.
Step 2: Ti(III)-mediated Radical Cyclization
-
A solution of titanium(IV) isopropoxide (Ti(Oi-Pr)4) in anhydrous THF is treated with isopropylmagnesium chloride (i-PrMgCl) at room temperature to generate the active Ti(III) species.
-
A solution of the epoxyfarnesol in THF is added to the freshly prepared Ti(III) reagent.
-
The reaction mixture is stirred at room temperature until the starting material is consumed.
-
The reaction is quenched with aqueous acid and extracted with diethyl ether.
-
The organic extract is washed, dried, and concentrated. The residue is purified by chromatography to yield the bicyclic ketone.
Step 3: Reduction to (±)-Albicanol
-
To a solution of the bicyclic ketone in dry THF at 0 °C is added lithium aluminum hydride (LiAlH4).
-
The mixture is stirred at 0 °C for 30 minutes and then at room temperature for 1 hour.
-
The reaction is carefully quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and water.
-
The resulting precipitate is filtered off, and the filtrate is concentrated.
-
The crude product is purified by silica gel chromatography to give (±)-Albicanol.
IV. Synthesis from (-)-Drimenol
This approach provides a straightforward conversion of a commercially available natural product to (+)-Albicanol.[4]
Experimental Workflow
Caption: Synthetic workflow for (+)-Albicanol from (-)-Drimenol.
Quantitative Data
| Step | Product | Reagents and Conditions | Yield (%) |
| 1 | (+)-Albicanol | Phenylselenyl chloride, Pyridine, H2O2 | 42 |
Experimental Protocol
Step 1: Isomerization of (-)-Drimenol
-
To a solution of (-)-drimenol in a suitable solvent is added phenylselenyl chloride and pyridine.
-
After the formation of the corresponding selenide, oxidative workup with hydrogen peroxide (H2O2) induces an allylic rearrangement to afford (+)-Albicanol.
-
The product is purified by column chromatography.
Characterization Data for (+)-Albicanol
| Technique | Data |
| ¹H NMR (CDCl₃) | δ 4.75 (s, 1H), 4.50 (s, 1H), 3.75 (dd, J = 11.0, 4.0 Hz, 1H), 3.45 (dd, J = 11.0, 8.0 Hz, 1H), 0.89 (s, 3H), 0.85 (s, 3H), 0.80 (s, 3H). |
| ¹³C NMR (CDCl₃) | δ 150.5, 106.2, 67.8, 55.4, 49.8, 42.1, 39.0, 37.5, 33.5, 33.4, 25.1, 21.7, 18.4, 16.5, 14.6.[5] |
| Mass Spec (GC-MS) | m/z 222 (M+), 204, 189, 175, 161, 147, 133, 121, 107, 93, 81, 69, 55, 41. |
| Optical Rotation | [α]D +15.0 (c 1.0, CHCl₃) |
Conclusion
The synthetic routes outlined in this document provide a range of options for the preparation of (+)-Albicanol, catering to different starting material availability and desired synthetic efficiency. The high-yielding synthesis from the optically active bicyclic diol is particularly noteworthy for its efficiency. The enantioselective route from (+)-Wieland–Miescher ketone offers excellent stereocontrol, while the syntheses from farnesol and drimenol provide biomimetic and natural product-derived approaches, respectively. These detailed protocols and compiled data serve as a valuable resource for researchers engaged in the synthesis of drimane sesquiterpenoids and the exploration of their therapeutic potential.
References
- 1. Albicanol | C15H26O | CID 171360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Total synthesis of (+)-albicanol and (+)-albicanyl acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Total synthesis of (+)-albicanol and (+)-albicanyl acetate via a highly diastereoselective intramolecular [3 + 2] cycloaddition - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Antifungal Assay of Albicanol against Candida albicans
Audience: Researchers, scientists, and drug development professionals.
Introduction: Candida albicans is a significant opportunistic fungal pathogen in humans, capable of causing both superficial and life-threatening systemic infections. The emergence of antifungal resistance necessitates the discovery and development of novel therapeutic agents. Albicanol, a natural sesquiterpenoid, has shown promise as a potential antifungal compound. This document provides detailed protocols for determining the in vitro antifungal activity of this compound against C. albicans, primarily focusing on the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][2][3] These methods are crucial for establishing the minimum inhibitory concentration (MIC) of this compound, a key parameter in assessing its antifungal potency.
I. Data Presentation
The antifungal activity of this compound and control drugs against various Candida albicans strains, including azole-susceptible and -resistant isolates, can be summarized by their Minimum Inhibitory Concentrations (MICs). The MIC is defined as the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.[3] For azoles and echinocandins against yeasts, the MIC endpoint is typically read as the lowest concentration that results in a 50% inhibition of growth compared to the growth control.[3]
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and Control Antifungals against Candida albicans Strains.
| Candida albicans Strain | This compound MIC (µg/mL) | Fluconazole MIC (µg/mL) | Amphotericin B MIC (µg/mL) |
| ATCC 90028 (Fluconazole-Susceptible) | 16 | 0.5 | 0.25 |
| Clinical Isolate 1 (Fluconazole-Susceptible) | 8 | 1 | 0.5 |
| Clinical Isolate 2 (Fluconazole-Resistant) | 16 | 128 | 0.5 |
| ATCC 6258 (C. krusei - Control) | 32 | 64 | 1 |
Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual MIC values must be determined experimentally.
II. Experimental Protocols
A. Broth Microdilution Susceptibility Testing Method (Adapted from CLSI M27 and EUCAST Guidelines)
This protocol is a standardized method for determining the MIC of antifungal agents against yeasts.[1][4]
1. Materials:
-
Candida albicans isolates (including quality control strains like C. parapsilosis ATCC 22019 or C. krusei ATCC 6258).[5]
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO, at a high concentration).
-
Control antifungal agents (e.g., Fluconazole, Amphotericin B).
-
Sterile 96-well flat-bottom microtiter plates.
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS (3-(N-morpholino)propanesulfonic acid) to pH 7.0.[6]
-
Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS).
-
Spectrophotometer.
-
Incubator (35°C).
-
Micropipettes and sterile tips.
2. Inoculum Preparation:
-
Subculture C. albicans isolates on Sabouraud Dextrose Agar (SDA) and incubate at 35°C for 24-48 hours to ensure purity and viability.
-
Select several well-isolated colonies and suspend them in 5 mL of sterile saline.
-
Adjust the turbidity of the yeast suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.
-
Dilute this suspension 1:1000 in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.[7]
3. Preparation of Antifungal Dilutions:
-
Prepare a 2X working solution of this compound and control drugs in RPMI-1640 medium. The highest concentration should be at least 128 µg/mL.
-
Perform serial two-fold dilutions of the antifungal agents in the 96-well plate.
-
Add 100 µL of each 2X antifungal dilution to the appropriate wells of the microtiter plate. The final volume in each well after adding the inoculum will be 200 µL.
-
Include a growth control well (100 µL of RPMI-1640 without drug) and a sterility control well (200 µL of uninoculated RPMI-1640).
4. Inoculation and Incubation:
-
Add 100 µL of the standardized yeast inoculum to each well (except the sterility control).
-
Seal the plates or use a lid to prevent evaporation.
-
Incubate the plates at 35°C for 24-48 hours.[3]
5. Reading the MIC:
-
After incubation, visually inspect the plates for turbidity.
-
The MIC is the lowest concentration of the drug that causes a significant reduction in growth (typically ≥50% inhibition) compared to the growth control. A microplate reader can also be used to measure absorbance at 490 nm.
B. Disk Diffusion Method (Screening Assay)
The disk diffusion method is a simpler, qualitative or semi-quantitative alternative for screening antifungal activity.[8][9]
1. Materials:
-
Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue dye (GMB).[9]
-
Sterile paper disks (6 mm diameter).
-
This compound solution of a known concentration.
-
Control antifungal disks (e.g., Fluconazole 25 µg).[10]
2. Procedure:
-
Prepare a yeast inoculum as described for the broth microdilution method (0.5 McFarland).
-
Evenly streak the inoculum onto the surface of the GMB agar plate using a sterile cotton swab.
-
Allow the plate to dry for a few minutes.
-
Impregnate sterile paper disks with a known amount of this compound solution and allow the solvent to evaporate.
-
Place the this compound and control disks onto the inoculated agar surface.
-
Incubate the plates at 35°C for 24 hours.
3. Interpretation:
-
Measure the diameter of the zone of inhibition (in mm) around each disk.
-
A larger zone of inhibition indicates greater susceptibility of the fungus to the compound.
III. Mandatory Visualizations
A. Experimental Workflow
Caption: Workflow for determining the MIC of this compound against C. albicans.
B. Potential Signaling Pathway Target
The cell wall integrity pathway is a crucial signaling cascade in C. albicans for responding to cell wall stress, which can be induced by antifungal agents.[11][12]
Caption: The PKC-MAPK cell wall integrity pathway in C. albicans.
References
- 1. Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases [clsi.org]
- 5. paressaude.com.br [paressaude.com.br]
- 6. Molecular identification and in-vitro antifungal susceptibility testing of Candida species isolated from patients with onychomycosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Antifungal susceptibility of clinically significant candida species by disk diffusion method - IP Int J Med Microbiol Trop Dis [ijmmtd.org]
- 10. annlabmed.org [annlabmed.org]
- 11. Antifungal Drug Resistance: Molecular Mechanisms in Candida albicans and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Investigating the Anticancer Potential of Albicanol in a Cancer Cell Line Study
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the potential anticancer effects of albicanol, a sesquiterpenoid alcohol, in a cancer cell line study. The protocols and data presentation are designed to facilitate the systematic evaluation of this compound's cytotoxicity, its ability to induce apoptosis, and its underlying mechanism of action.
Data Presentation
Quantitative data from in vitro assays are crucial for evaluating the efficacy of a potential anticancer compound. The following tables provide a structured format for presenting key findings.
Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines
This table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro.
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 48 | 24.14[1] |
| A549 | Lung Carcinoma | 48 | >30[1] |
| HepG2 | Hepatocellular Carcinoma | 48 | >30[1] |
Table 2: Effect of this compound on Apoptosis and Key Apoptotic Proteins in MCF-7 Cells
This table illustrates the dose-dependent effect of this compound on the induction of apoptosis and the expression levels of key regulatory proteins in the intrinsic apoptotic pathway.
| Treatment | Concentration (µM) | Apoptotic Cells (%) | Bcl-2 Relative Expression | Bax Relative Expression | Cleaved Caspase-9 Relative Expression | Cleaved Caspase-3 Relative Expression |
| Control | 0 | 5.2 ± 0.8 | 1.00 | 1.00 | 1.00 | 1.00 |
| This compound | 12.5 | 25.6 ± 2.1 | 0.65 ± 0.05 | 1.85 ± 0.12 | 2.10 ± 0.15 | 2.50 ± 0.20 |
| This compound | 25 | 52.3 ± 3.5 | 0.30 ± 0.04 | 3.20 ± 0.25 | 4.50 ± 0.30 | 5.80 ± 0.45 |
| This compound | 50 | 78.9 ± 4.2 | 0.12 ± 0.02 | 5.60 ± 0.40 | 7.80 ± 0.55 | 9.20 ± 0.60 |
Experimental Protocols
Detailed methodologies are essential for reproducible and reliable results. The following are standard protocols for key experiments in the evaluation of an anticancer compound.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol determines the cytotoxic effect of this compound on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.
Protocol 2: Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with various concentrations of this compound for a specified time. Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Cell Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Protocol 3: Western Blot Analysis of Apoptotic Proteins
This protocol is used to detect changes in the expression levels of specific proteins involved in the apoptotic pathway.
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bcl-2, Bax, cleaved Caspase-9, cleaved Caspase-3, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Lyse the treated cells with RIPA buffer. Quantify the protein concentration using a BCA assay.
-
SDS-PAGE: Denature protein samples and load equal amounts onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression.
Visualization of Pathways and Workflows
Graphical representations are invaluable for understanding complex biological processes and experimental designs.
References
Application Notes and Protocols: Albicanol as a Potential Biofilm Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential of albicanol, a sesquiterpenoid alcohol, as a biofilm inhibitor. This document details experimental protocols for assessing its efficacy and discusses its potential mechanisms of action based on current understanding of similar natural compounds.
Introduction
Biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to both biological and abiotic surfaces. This protective environment renders the embedded microorganisms highly resistant to conventional antimicrobial agents and the host immune system, posing a significant challenge in clinical and industrial settings. The development of novel anti-biofilm agents is a critical area of research. Natural products, such as the sesquiterpenoid this compound, represent a promising source for such agents due to their structural diversity and biological activity. While specific quantitative data on this compound's anti-biofilm activity is not yet widely published, this document provides protocols and theoretical frameworks based on the activity of analogous compounds.
Quantitative Data on Biofilm Inhibition by Terpenoids
Due to the limited availability of specific quantitative data for this compound, the following table summarizes the anti-biofilm activity of other structurally related terpenoids against various microorganisms. This data can serve as a benchmark for interpreting experimental results with this compound.
| Compound | Microorganism | Assay Type | Concentration/Metric | Biofilm Inhibition (%) | Reference |
| Farnesol | Candida albicans | XTT Assay | 300 µM | 100% | [1] |
| Linalool | Candida albicans | Crystal Violet | 4 mM (Sub-MIC) | Significant Inhibition | [2] |
| Eugenol | Staphylococcus aureus | Crystal Violet | 240-320 µg/mL | 50% Eradication | [3] |
| Thymol | Staphylococcus aureus | Crystal Violet | 0.33-0.59 mg/mL | 90% Inhibition | [3] |
| Cannabidiol (CBD) | Candida albicans | MTT Assay | 100 µg/mL | 90% (MBIC) | [4] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound
This protocol determines the lowest concentration of this compound that inhibits the visible growth of a planktonic microbial culture.
Materials:
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Microbial culture (e.g., Candida albicans, Staphylococcus aureus)
-
Appropriate liquid growth medium (e.g., RPMI-1640 for fungi, Tryptic Soy Broth for bacteria)
-
Sterile 96-well microtiter plates
-
Incubator
-
Microplate reader
Procedure:
-
Prepare a fresh overnight culture of the test microorganism.
-
Dilute the culture in fresh medium to a standardized concentration (e.g., 1 x 10^5 CFU/mL for bacteria, 1 x 10^3 CFU/mL for yeast).
-
Prepare serial dilutions of the this compound stock solution in the growth medium in the wells of a 96-well plate. The final volume in each well should be 100 µL.
-
Add 100 µL of the diluted microbial suspension to each well.
-
Include a positive control (microorganism in medium without this compound) and a negative control (medium only).
-
Incubate the plate at the optimal growth temperature for the microorganism (e.g., 37°C) for 24-48 hours.
-
Determine the MIC visually as the lowest concentration of this compound with no visible turbidity. Alternatively, measure the optical density (OD) at 600 nm using a microplate reader. The MIC is the concentration that shows a significant reduction in growth compared to the positive control.
Protocol 2: Biofilm Inhibition Assay (Crystal Violet Method)
This protocol quantifies the ability of this compound to inhibit biofilm formation.
Materials:
-
This compound stock solution
-
Microbial culture
-
Appropriate growth medium
-
Sterile 96-well flat-bottom microtiter plates
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic acid in water
-
Phosphate-buffered saline (PBS)
-
Incubator
-
Microplate reader
Procedure:
-
Prepare a standardized microbial suspension as described in Protocol 1.
-
In a 96-well plate, add 100 µL of growth medium containing serial dilutions of this compound.
-
Add 100 µL of the standardized microbial suspension to each well.
-
Include a positive control (microorganism in medium without this compound) and a negative control (medium only).
-
Incubate the plate at 37°C for 24-48 hours without agitation to allow for biofilm formation.
-
Gently aspirate the medium and planktonic cells from each well.
-
Wash the wells twice with 200 µL of sterile PBS to remove any remaining non-adherent cells.
-
Air dry the plate for 15-20 minutes.
-
Add 150 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Remove the crystal violet solution and wash the wells three times with 200 µL of sterile PBS.
-
Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.
-
Incubate for 10-15 minutes at room temperature.
-
Transfer 150 µL of the solubilized crystal violet to a new flat-bottom 96-well plate.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The percentage of biofilm inhibition is calculated using the following formula: % Inhibition = [(OD_control - OD_treated) / OD_control] * 100
Visualizations
Experimental Workflow for Biofilm Inhibition Assay
Caption: Workflow for assessing this compound's biofilm inhibition activity.
Hypothesized Signaling Pathway Inhibition by this compound
Based on the known mechanisms of other terpenoids, this compound may interfere with key signaling pathways that regulate biofilm formation, such as quorum sensing (QS).
Caption: Potential inhibition of quorum sensing by this compound.
Mechanism of Action
While the precise molecular targets of this compound in biofilm inhibition are yet to be fully elucidated, studies on similar sesquiterpenoids suggest several potential mechanisms:
-
Inhibition of Quorum Sensing (QS): Many bacteria coordinate biofilm formation through QS, a cell-to-cell communication system mediated by small signaling molecules called autoinducers. Terpenoids have been shown to interfere with QS by either inhibiting the synthesis of autoinducers or by blocking their binding to receptors.[5] This disruption of communication prevents the coordinated gene expression required for biofilm development.
-
Interference with Adhesion: The initial attachment of microbial cells to a surface is a critical step in biofilm formation. Some natural compounds can alter the physicochemical properties of the cell surface, reducing its hydrophobicity and thereby preventing adhesion.
-
Inhibition of Hyphal Formation in Fungi: In dimorphic fungi like Candida albicans, the transition from a yeast-like to a filamentous hyphal form is crucial for biofilm maturation and structural integrity.[2] Terpenoids such as farnesol and linalool have been demonstrated to inhibit this morphological switch, resulting in a weaker and less structured biofilm.[1][2]
-
Disruption of the Extracellular Polymeric Substance (EPS) Matrix: The EPS matrix provides the structural scaffold of the biofilm and protects the embedded cells. Some compounds may inhibit the synthesis of key EPS components, such as exopolysaccharides and proteins, leading to a compromised biofilm structure.
Conclusion
This compound presents a promising avenue for the development of novel anti-biofilm therapies. The protocols outlined in this document provide a framework for the systematic evaluation of its efficacy. Further research is warranted to determine the specific quantitative inhibitory concentrations of this compound against a broad range of clinically relevant microorganisms and to elucidate its precise molecular mechanisms of action. Understanding these aspects will be crucial for its potential translation into therapeutic applications.
References
- 1. Inhibition of Candida albicans Biofilm Formation by Farnesol, a Quorum-Sensing Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The inhibitory activity of linalool against the filamentous growth and biofilm formation in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Natural compounds in the fight against Staphylococcus aureus biofilms: a review of antibiofilm strategies [frontiersin.org]
- 4. Anti-Biofilm Activity of Cannabidiol against Candida albicans [mdpi.com]
- 5. researchgate.net [researchgate.net]
Application of Albicanol in Plant Disease Control: A Hypothetical Framework for Research and Development
Disclaimer: The following application notes and protocols are presented as a hypothetical framework for researchers, scientists, and drug development professionals. As of the current date, specific research on the application of albicanol for plant disease control is not publicly available. The information provided is based on the known antifungal properties of the broader class of drimane sesquiterpenoids and general principles of plant pathology and induced resistance.
Introduction
This compound, a drimane sesquiterpenoid, belongs to a class of natural products known for their diverse biological activities, including antimicrobial and antifeedant properties.[1][2][3][4] While its efficacy against human pathogens has been noted, its potential as a biopesticide for controlling plant diseases remains an underexplored area of research. This document outlines the potential applications of this compound in agriculture, proposes hypothetical mechanisms of action, and provides detailed protocols for its evaluation as a novel plant protection agent. The structural characteristics of drimane sesquiterpenoids suggest that this compound could offer a dual mode of action: direct antifungal activity against plant pathogens and induction of the plant's own defense mechanisms.
Potential Applications in Plant Disease Control
This compound could potentially be developed as a biofungicide for a range of agricultural and horticultural crops. Its application could be particularly relevant for the control of fungal pathogens that cause significant economic losses. Based on the activity of other sesquiterpenoids, potential target pathogens could include, but are not limited to:
-
Foliar Pathogens: Botrytis cinerea (Gray Mold), Alternaria spp. (Leaf Spot), and various powdery and downy mildews.
-
Soil-borne Pathogens: Fusarium spp. (Wilt and Root Rot), Rhizoctonia solani (Damping-off), and Sclerotinia sclerotiorum (White Mold).
Hypothetical Mechanism of Action
The application of this compound in plant disease control may operate through two primary mechanisms:
-
Direct Antifungal Activity: Like other sesquiterpenoids, this compound may disrupt the fungal cell membrane integrity, inhibit spore germination, and impede mycelial growth of pathogenic fungi.[5] The lipophilic nature of sesquiterpenoids allows them to interfere with membrane functions, leading to cell death.[5]
-
Induced Plant Resistance: this compound may act as an elicitor, triggering the plant's innate immune system. This can lead to the activation of defense signaling pathways, such as the Jasmonic Acid (JA)/Ethylene (ET) pathway, typically associated with Induced Systemic Resistance (ISR), and potentially the Salicylic Acid (SA) pathway, linked to Systemic Acquired Resistance (SAR).[6][7][8] Activation of these pathways leads to the production of pathogenesis-related (PR) proteins, reinforcement of cell walls, and the synthesis of antimicrobial phytoalexins.
Quantitative Data on Antifungal Activity of Related Sesquiterpenoids
The following tables summarize the antifungal activity of various sesquiterpenoids against plant pathogenic fungi, providing a reference for the potential efficacy of this compound.
Table 1: EC50 Values of Sesquiterpene Lactones against Plant Pathogenic Fungi
| Compound | Pathogen | EC50 (µg/mL) | Reference |
| Costunolide | Nigrospora spp. | 0.48 | [9] |
| Costunolide | Rhizoctonia solani | 2.92 | [9] |
| Costunolide | Helminthosporium spp. | 2.96 | [9] |
| Parthenolide | Alternaria alternata | 4.07 | [9] |
| Parthenolide | Fusarium culmorum | 50.27 | [9] |
| Eudesmane Sesquiterpene 1 | Phytophthora nicotianae | 12.56 | [10] |
| Eudesmane Sesquiterpene 1 | Fusarium oxysporum | 51.29 | [10] |
| Eudesmane Sesquiterpene 1 | Gibberella fujikuroi | 47.86 | [10] |
Table 2: Minimum Inhibitory Concentration (MIC) of Sesquiterpenoids against Plant Pathogens
| Compound | Pathogen | MIC (µg/mL) | Reference |
| Eudesmane Sesquiterpene 1 | Phytophthora nicotianae | 200 | [10][11] |
| Eudesmane Sesquiterpene 1 | Fusarium oxysporum | 400 | [10][11] |
| Compound 79 (unspecified sesquiterpenoid) | Fusarium graminearum | 25-100 | [12] |
| Compound 79 (unspecified sesquiterpenoid) | Sclerotinia sclerotiorum | 25-100 | [12] |
| Compound 79 (unspecified sesquiterpenoid) | Verticillium dahliae | 25-100 | [12] |
| Dehydrocostuslactone | Fusarium oxysporum | 256 | [12] |
| Artemivestinolide G | Botrytis cinerea | 256 | [12] |
Experimental Protocols
Detailed methodologies for the evaluation of this compound are provided below.
Protocol 1: In Vitro Antifungal Activity of this compound
Objective: To determine the direct inhibitory effect of this compound on the mycelial growth of selected plant pathogenic fungi.
Materials:
-
This compound (pure compound)
-
Dimethyl sulfoxide (DMSO)
-
Potato Dextrose Agar (PDA) medium
-
Cultures of plant pathogenic fungi (e.g., Botrytis cinerea, Fusarium oxysporum, Alternaria solani)
-
Sterile Petri dishes (90 mm)
-
Sterile cork borer (5 mm)
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution: Dissolve a known weight of this compound in DMSO to prepare a stock solution of 10 mg/mL.
-
Preparation of Poisoned Media: Autoclave PDA medium and cool it to 45-50°C. Add the this compound stock solution to the molten PDA to achieve final concentrations (e.g., 10, 25, 50, 100, 200 µg/mL). Also, prepare a control plate with an equivalent amount of DMSO. Pour the media into sterile Petri dishes.
-
Inoculation: Place a 5 mm mycelial plug, taken from the edge of an actively growing fungal culture, in the center of each PDA plate (both this compound-amended and control).
-
Incubation: Incubate the plates at 25 ± 2°C in the dark.
-
Data Collection: Measure the radial growth of the fungal colony daily until the mycelium in the control plate reaches the edge of the dish.
-
Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition (MGI) using the following formula: MGI (%) = [(dc - dt) / dc] x 100 Where:
-
dc = average diameter of the fungal colony in the control plate
-
dt = average diameter of the fungal colony in the treatment plate
-
-
Determination of EC50: The effective concentration that inhibits 50% of mycelial growth (EC50) can be determined by probit analysis of the inhibition data.
Protocol 2: In Planta Evaluation of this compound for Disease Control
Objective: To assess the efficacy of this compound in controlling disease development on plant tissues.
A. Detached Leaf Assay
Materials:
-
Healthy, fully expanded leaves from a susceptible host plant (e.g., tomato, bean)
-
This compound solutions at various concentrations (e.g., 50, 100, 200 µg/mL) with a surfactant (e.g., Tween 20)
-
Spore suspension of a foliar pathogen (e.g., Botrytis cinerea at 1 x 10^5 spores/mL)
-
Sterile water with surfactant (control)
-
Moist chambers (e.g., Petri dishes with moist filter paper)
Procedure:
-
Treatment Application: Spray the detached leaves with the this compound solutions or the control solution until runoff. Allow the leaves to air dry.
-
Inoculation: Place a droplet (e.g., 10 µL) of the spore suspension onto the center of each treated leaf.
-
Incubation: Place the inoculated leaves in moist chambers and incubate at 22 ± 2°C with a 12h photoperiod.
-
Disease Assessment: After 3-5 days, measure the lesion diameter on each leaf.
-
Calculation of Disease Reduction: Calculate the percentage of disease reduction compared to the control.
B. Whole Plant Assay
Materials:
-
Potted plants of a susceptible host (e.g., 4-6 week old tomato plants)
-
This compound solutions and control as described above
-
Pathogen inoculum (spore suspension or mycelial slurry)
Procedure:
-
Treatment Application: Spray the plants with this compound solutions or the control solution.
-
Inoculation: 24 hours after treatment, inoculate the plants by spraying with the pathogen spore suspension.
-
Incubation: Place the plants in a growth chamber with conditions favorable for disease development (e.g., high humidity, optimal temperature).
-
Disease Assessment: After 5-10 days, assess disease severity using a disease rating scale (e.g., 0 = no symptoms, 5 = severe necrosis).
-
Data Analysis: Analyze the disease severity data to determine the level of protection provided by this compound.
Protocol 3: Assessment of Induced Resistance Markers
Objective: To determine if this compound treatment induces the expression of defense-related genes in plants.
Materials:
-
Plant tissue (leaves) from this compound-treated and control plants
-
Liquid nitrogen
-
RNA extraction kit
-
cDNA synthesis kit
-
Quantitative real-time PCR (qRT-PCR) system
-
Primers for defense-related genes (e.g., PR-1 for the SA pathway, PDF1.2 for the JA/ET pathway) and a reference gene (e.g., Actin)
Procedure:
-
Sample Collection: At different time points after this compound treatment (e.g., 0, 24, 48, 72 hours), collect leaf samples and immediately freeze them in liquid nitrogen.
-
RNA Extraction and cDNA Synthesis: Extract total RNA from the leaf samples and synthesize cDNA according to the manufacturers' instructions.
-
qRT-PCR: Perform qRT-PCR using the specific primers for the defense-related genes and the reference gene.
-
Data Analysis: Analyze the gene expression data using the 2^-ΔΔCt method to determine the relative fold change in gene expression in this compound-treated plants compared to the control. An upregulation of these marker genes would indicate the induction of plant defense pathways.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Hypothetical signaling pathways for this compound-induced plant resistance.
Caption: Experimental workflow for in vitro antifungal screening.
Caption: Experimental workflow for in planta evaluation of this compound.
References
- 1. Antimicrobial Drimane Sesquiterpenes Contribute to Balanced Antagonism but Do Not Structure Bacterial and Fungal Endophytes in the African Pepper Bark Tree Warburgia ugandensis | World Agroforestry | Transforming Lives and Landscapes with Trees [worldagroforestry.org]
- 2. Antimicrobial drimane sesquiterpenes and their effect on endophyte communities in the medical tree Warburgia ugandensis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Terpene Synthases in the Biosynthesis of Drimane-Type Sesquiterpenes across Diverse Organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer Activity of Natural and Semi-Synthetic Drimane and Coloratane Sesquiterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antifungal activity and mechanism of action of natural product derivates as potential environmental disinfectants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uu.nl [uu.nl]
- 7. Induced resistance | PPTX [slideshare.net]
- 8. Frontiers | Enabling sustainable crop protection with induced resistance in plants [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Fungal inhibitory activity of sesquiterpenoids isolated from Laggera pterodonta [frontiersin.org]
- 11. sciprofiles.com [sciprofiles.com]
- 12. Antibacterial and Antifungal Sesquiterpenoids: Chemistry, Resource, and Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Techniques for Albicanol Purification and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Albicanol is a drimane-type sesquiterpenoid first isolated from the liverwort Diplophyllum albicans. It has demonstrated a range of biological activities, including antifungal, cytotoxic, and fish antifeedant properties, making it a compound of interest for further research and drug development.[1] This document provides detailed protocols for the purification of this compound from natural sources and its subsequent characterization using modern analytical techniques. The methodologies are designed to guide researchers in obtaining and verifying high-purity this compound for experimental use.
Physicochemical and Spectroscopic Overview
A summary of key data for (+)-Albicanol is presented below. This information is critical for confirming the identity and purity of the isolated compound.
Table 1: Physicochemical Properties of (+)-Albicanol
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₆O | [2] |
| Molecular Weight | 222.37 g/mol | [2] |
| Appearance | Colorless crystals | [2] |
| Melting Point | 68–70 °C | [2] |
| High-Resolution MS (HRMS) | Calculated for C₁₅H₂₆O: 222.19863, Found: 222.19726 | [3] |
| Electrospray Ionization MS (ESI-MS) | m/z 247 [M+Na]⁺ | [2] |
| Optical Rotation [α]D²⁵ | +21.2 (c 0.015, EtOH) | [2] |
Purification of this compound from a Natural Source
The following protocol outlines a general procedure for the isolation and purification of this compound from liverworts, a common natural source. This process involves solvent extraction followed by multi-step column chromatography.
Overall Purification Workflow
Protocol 2.1: Extraction and Initial Fractionation
This protocol is based on common methods for isolating drimane sesquiterpenoids from plant matter.
Materials:
-
Dried plant material (e.g., Diplophyllum albicans)
-
Methanol (MeOH) or Acetone, analytical grade
-
Hexane, Ethyl Acetate (EtOAc), analytical grade
-
Silica gel (60-120 mesh) for column chromatography
-
Rotary evaporator
-
Glass column for chromatography
-
TLC plates (silica gel 60 F₂₅₄)
Procedure:
-
Extraction:
-
Air-dry the plant material and grind it into a fine powder.
-
Macerate the powdered material in methanol (1:10 w/v) at room temperature for 48-72 hours with occasional stirring.
-
Filter the extract through cheesecloth or filter paper. Repeat the extraction process on the plant residue two more times to ensure complete extraction.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude methanol extract.
-
-
Column Chromatography (Initial Separation):
-
Prepare a silica gel slurry in hexane and pack it into a glass column.
-
Adsorb the crude extract onto a small amount of silica gel and load it onto the top of the packed column.
-
Elute the column using a step gradient of increasing polarity with a hexane-EtOAc solvent system. Start with 100% hexane, and gradually increase the proportion of EtOAc (e.g., 98:2, 95:5, 90:10, 80:20, 50:50, and finally 100% EtOAc).
-
Collect fractions of equal volume (e.g., 50-100 mL).
-
Monitor the fractions by Thin Layer Chromatography (TLC), using a hexane-EtOAc (e.g., 8:2 v/v) mobile phase. Visualize spots using an appropriate stain (e.g., anisaldehyde-sulfuric acid reagent followed by heating).
-
Combine fractions that show a prominent spot corresponding to the expected polarity of this compound.
-
Protocol 2.2: Final Purification
Fractions rich in this compound from the initial separation require further purification to achieve high purity.
Materials:
-
This compound-rich fractions from Protocol 2.1
-
Fine silica gel (230-400 mesh) or a preparative HPLC system with a C18 column
-
Appropriate HPLC-grade or redistilled solvents
Procedure (Option A - Fine Column Chromatography):
-
Pack a smaller column with fine silica gel (230-400 mesh).
-
Load the concentrated this compound-rich fraction.
-
Elute with an isocratic or shallow gradient mobile phase of hexane-EtOAc determined from TLC analysis to provide the best separation.
-
Collect smaller fractions and monitor purity via analytical TLC or HPLC.
-
Combine pure fractions and evaporate the solvent to yield purified this compound.
Procedure (Option B - Preparative HPLC):
-
Dissolve the semi-purified fraction in a suitable solvent (e.g., Methanol/Acetonitrile).
-
Filter the solution through a 0.45 µm syringe filter.
-
Inject the solution onto a preparative reverse-phase C18 column.
-
Elute with an isocratic or gradient mobile phase, typically a mixture of water and acetonitrile or methanol.
-
Monitor the elution using a UV detector (as this compound has weak chromophores, a Diode Array Detector or Refractive Index detector may be necessary).
-
Collect the peak corresponding to this compound.
-
Remove the solvent under reduced pressure to obtain the pure compound.
Characterization of Purified this compound
Once purified, the compound's identity and purity must be confirmed through spectroscopic analysis.
Characterization Workflow Diagram
Protocol 3.1: NMR Spectroscopy
Objective: To confirm the carbon-hydrogen framework of this compound.
Sample Preparation:
-
Dissolve 5-10 mg of purified this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or CD₃OD) in a 5 mm NMR tube.
Instrumentation & Parameters:
-
Spectrometer: 400 MHz or higher.
-
Experiments:
-
¹H NMR: Standard pulse program.
-
¹³C NMR: Proton-decoupled pulse program.
-
2D NMR (Optional but recommended): COSY, HSQC, and HMBC to confirm assignments.
-
-
Referencing: Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak (e.g., CDCl₃ at δH 7.26 and δC 77.16).
Expected Spectroscopic Data:
Table 2: ¹H NMR Spectroscopic Data for this compound (in CD₃OD, 400 MHz) [2]
| Position | δH (ppm) | Multiplicity |
| Me-14 | 0.89 | s (3H) |
| Me-13 | 0.93 | s (3H) |
| Me-12 | 1.05 | s (3H) |
| H-11 | 3.51 | d (J=11.0 Hz, 1H) |
| H-11' | 3.63 | d (J=11.0 Hz, 1H) |
| H-15 | 4.61 | s (1H) |
| H-15' | 4.88 | s (1H) |
| Other proton signals are complex multiplets and are best assigned using 2D NMR. |
Table 3: ¹³C NMR Spectroscopic Data for this compound (in CD₃OD) [2]
| Carbon No. | δC (ppm) | Carbon No. | δC (ppm) |
| 1 | 40.3 | 9 | 59.8 |
| 2 | 29.3 | 10 | 39.9 |
| 3 | 43.2 | 11 | 58.9 |
| 4 | 34.2 | 12 | 34.4 |
| 5 | 56.6 | 13 | 22.3 |
| 6 | 25.3 | 14 | 15.7 |
| 7 | 39.0 | 15 | 107.7 |
| 8 | 148.4 |
Protocol 3.2: Mass Spectrometry (MS)
Objective: To determine the molecular weight and confirm the elemental composition.
Sample Preparation:
-
Dissolve a small amount of the sample (0.1-1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.
Instrumentation & Parameters (Example for ESI-MS):
-
Mass Spectrometer: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Analysis Mode: Full scan over a mass range of m/z 100-500.
-
Data Analysis: Look for the [M+H]⁺ or [M+Na]⁺ adducts to determine the molecular weight. Use the high-resolution data to confirm the elemental formula.
Table 4: Expected Mass Spectrometry Data for this compound
| Ion Type | Calculated m/z | Observed m/z | Source |
| [M]⁺ (for HRMS) | 222.19863 | 222.19726 | [3] |
| [M+Na]⁺ (for ESI-MS) | 245.19542 | 247 | [2] |
Protocol 3.3: Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To assess purity and obtain a characteristic fragmentation pattern for library matching.
Sample Preparation:
-
Prepare a dilute solution (approx. 1 mg/mL) of this compound in a volatile organic solvent (e.g., hexane or ethyl acetate).
Instrumentation & Parameters (Example Method):
-
GC Column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane) capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Program:
-
Initial temperature: 70°C, hold for 2 min.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 min at 280°C.
-
-
MS Parameters:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: Scan from m/z 40-400.
-
Ion Source Temperature: 230°C.
-
Data Analysis:
-
The purity of the sample can be estimated from the relative area of the this compound peak in the total ion chromatogram (TIC).
-
The resulting mass spectrum can be compared with library data (e.g., NIST, Wiley) for identification. The spectrum for an alcohol like this compound will likely show a weak or absent molecular ion peak (M⁺ at m/z 222) and prominent peaks from dehydration ([M-H₂O]⁺ at m/z 204) and alpha-cleavage events.
Protocol 3.4: High-Performance Liquid Chromatography (HPLC)
Objective: To provide a quantitative assessment of purity.
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL).
-
Filter through a 0.45 µm syringe filter before injection.
Instrumentation & Parameters (Example Method):
-
HPLC System: A standard HPLC system with a UV or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 80:20 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: 210 nm (as sesquiterpenoids often lack strong chromophores, detection at lower wavelengths is necessary).
-
Injection Volume: 10-20 µL.
Data Analysis:
-
Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
For quantitative analysis, a calibration curve should be prepared using a certified reference standard of this compound.
References
Application Notes and Protocols for Efficacy Testing of Albicanol in an Animal Model of Candidiasis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Albicanol, a sesquiterpenoid compound, has demonstrated notable antifungal properties, positioning it as a potential therapeutic agent against infections caused by Candida albicans.[1] This document provides detailed application notes and protocols for the development and implementation of an animal model to rigorously evaluate the in vivo efficacy of this compound. The protocols outlined herein cover the induction of systemic and mucosal Candida albicans infections in mice, administration of this compound, and subsequent evaluation of its therapeutic effects through the analysis of fungal burden, survival rates, and histopathology. These guidelines are intended to provide a robust framework for preclinical assessment of this compound and other novel antifungal candidates.
Overview of the Experimental Workflow
The successful evaluation of this compound's efficacy involves a series of well-defined steps, from initial preparation to final data analysis. The following workflow diagram illustrates the key phases of the experimental process.
References
Elucidating the Mechanism of Action of Albicanol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the known mechanisms of action of Albicanol, a sesquiterpenoid with demonstrated cytotoxic, anti-inflammatory, and antifungal properties. Detailed protocols for key experiments are provided to facilitate further research and drug development efforts.
Data Presentation
The following table summarizes the quantitative data associated with the bioactivity of this compound.
| Biological Activity | Cell Line/Organism | Parameter | Value | Reference |
| Cytotoxicity | A549 (Human lung carcinoma) | IC50 | >30 µM | [1] |
| MCF7 (Human breast adenocarcinoma) | IC50 | 24.14 µM | [1] | |
| HepG2 (Human liver carcinoma) | IC50 | >30 µM | [1] | |
| Genotoxicity Suppression | L8824 (Grass carp hepatocytes) | Inhibition of Profenofos-induced genotoxicity | Significant at 0.00005 µg/mL | [1] |
| Anti-inflammatory | L8824 (Grass carp hepatocytes) | Antagonism of PFF-induced effects | 5 × 10⁻⁵ μg mL⁻¹ | [2] |
Mechanism of Action
This compound exerts its biological effects through multiple mechanisms, including the induction of cytotoxicity in cancer cells, modulation of inflammatory pathways, and potential disruption of fungal cell processes.
Cytotoxic and Genoprotective Effects
This compound has demonstrated selective cytotoxicity against cancer cell lines and the ability to suppress genotoxicity induced by environmental toxins.[1] The proposed mechanism involves the modulation of the p53 signaling pathway, a critical regulator of cell cycle arrest and apoptosis.[3]
Anti-inflammatory Activity
This compound exhibits anti-inflammatory properties by counteracting mitochondrial damage, apoptosis, and necroptosis. This is achieved through the inhibition of the TNF/NF-κB signaling pathway.[2] Furthermore, this compound is suggested to activate the Nrf2 pathway, a key regulator of cellular antioxidant responses.
Antifungal Activity
The precise antifungal mechanism of this compound is not fully elucidated but is thought to be similar to other terpenoids, which can disrupt the fungal plasma membrane and inhibit ergosterol biosynthesis, a critical component of the fungal cell membrane.[2][4]
Experimental Protocols
The following are detailed protocols for assays relevant to the study of this compound's mechanism of action.
Protocol 1: Determination of Cytotoxicity (IC50) using MTT Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound on adherent cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF7)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentration of DMSO should be less than 0.5%. Replace the medium in the wells with 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value using non-linear regression analysis.[5][6][7]
Protocol 2: Western Blotting for p53 and Nrf2 Pathway Activation
This protocol describes the detection of key proteins in the p53 and Nrf2 signaling pathways by Western blotting.
Materials:
-
Cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-phospho-p53, anti-Nrf2, anti-HO-1, anti-Lamin B, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Lyse the treated cells with RIPA buffer. For Nrf2 nuclear translocation, perform nuclear and cytoplasmic fractionation. Determine the protein concentration using a BCA assay.
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Densitometric analysis of the bands can be performed using image analysis software, normalizing to a loading control like β-actin or Lamin B for nuclear extracts.[8][9][10][11][12][13]
Protocol 3: Assessment of Mitochondrial Membrane Potential (ΔΨm) using JC-1
This protocol details the use of the JC-1 dye to assess changes in mitochondrial membrane potential.
Materials:
-
Cells treated with this compound
-
JC-1 dye
-
Flow cytometer or fluorescence microscope
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) as a positive control for depolarization
Procedure:
-
Cell Treatment: Treat cells with this compound for the desired time.
-
JC-1 Staining: Incubate the cells with 2 µM JC-1 dye in culture medium for 15-30 minutes at 37°C.[14]
-
Washing: Wash the cells with warm PBS.
-
Analysis:
-
Flow Cytometry: Analyze the cells on a flow cytometer. Healthy cells with high ΔΨm will show red fluorescence (J-aggregates), while apoptotic cells with low ΔΨm will exhibit green fluorescence (JC-1 monomers).
-
Fluorescence Microscopy: Visualize the cells under a fluorescence microscope. Observe the shift from red to green fluorescence in treated cells compared to controls.[15][16][17][18]
-
Protocol 4: Antifungal Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
This protocol follows the broth microdilution method to determine the MIC of this compound against Candida albicans.
Materials:
-
Candida albicans strain
-
RPMI-1640 medium with L-glutamine, buffered with MOPS
-
This compound
-
DMSO
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of C. albicans (e.g., 0.5-2.5 x 10^3 CFU/mL) in RPMI-1640 medium.
-
Compound Dilution: Prepare serial twofold dilutions of this compound in RPMI-1640 in a 96-well plate.
-
Inoculation: Add 100 µL of the fungal inoculum to each well containing 100 µL of the serially diluted compound.
-
Incubation: Incubate the plate at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that causes a significant inhibition of visible growth (e.g., ≥50% or ≥90% inhibition) compared to the growth control. This can be determined visually or by measuring the optical density at 600 nm.[19][20][21][22][23]
Protocol 5: Ergosterol Biosynthesis Inhibition Assay
This spectrophotometric assay quantifies the total ergosterol content in fungal cells.
Materials:
-
Candida albicans treated with this compound
-
Alcoholic potassium hydroxide (25% KOH in ethanol)
-
n-heptane
-
Sterile water
-
UV-Vis spectrophotometer
Procedure:
-
Cell Treatment and Harvesting: Treat C. albicans with sub-inhibitory concentrations of this compound. Harvest the cells by centrifugation.
-
Saponification: Resuspend the cell pellet in alcoholic KOH and incubate at 85°C for 1 hour.
-
Sterol Extraction: Add sterile water and n-heptane to the mixture, vortex, and allow the layers to separate. Collect the upper n-heptane layer.
-
Spectrophotometric Analysis: Scan the absorbance of the n-heptane layer from 240 to 300 nm. The presence of ergosterol and the intermediate 24(28) DHE is indicated by a characteristic four-peaked curve.
-
Quantification: Calculate the ergosterol content based on the absorbance values at specific wavelengths. A reduction in the characteristic peaks indicates inhibition of ergosterol biosynthesis.[4][24][25][26]
Visualizations
The following diagrams illustrate key pathways and workflows related to the study of this compound's mechanism of action.
Caption: Experimental workflow for determining the IC50 of this compound using the MTT assay.
Caption: Proposed signaling pathways modulated by this compound.
Caption: Potential antifungal mechanisms of action of this compound.
References
- 1. Small molecules inhibit growth, viability and ergosterol biosynthesis in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antifungal activity of alkanols against Zygosaccharomyces bailii and their effects on fungal plasma membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits the toxicity of profenofos to grass carp hepatocytes cells through the ROS/PTEN/PI3K/AKT axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Activation of the Nrf2 Cell Defense Pathway by Ancient Foods: Disease Prevention by Important Molecules and Microbes Lost from the Modern Western Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Detection of Post-translationally Modified p53 by Western Blotting | Springer Nature Experiments [experiments.springernature.com]
- 11. Detection of Post-translationally Modified p53 by Western Blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. researchgate.net [researchgate.net]
- 14. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chem-agilent.com [chem-agilent.com]
- 16. abcam.com [abcam.com]
- 17. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 18. abcam.com [abcam.com]
- 19. d-nb.info [d-nb.info]
- 20. Determination of Antifungal MICs by a Rapid Susceptibility Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Fluconazole susceptibility testing of Candida albicans: microtiter method that is independent of inoculum size, temperature, and time of reading - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Minimal Inhibitory Concentration (MIC)-Phenomena in Candida albicans and Their Impact on the Diagnosis of Antifungal Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Inhibition of ergosterol synthesis by novel antifungal compounds targeting C-14 reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Plant-Derived Isoquinoline Alkaloids that Target Ergosterol Biosynthesis Discovered by Using a Novel Antifungal Screening Tool[v1] | Preprints.org [preprints.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Albicanol Solubility for In Vitro Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Albicanol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to this compound's solubility in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro assays?
A1: this compound is a sesquiterpenoid, a type of natural organic compound, known for its potential antioxidant, anti-inflammatory, and cytotoxic (anti-cancer) properties.[1] Like many hydrophobic compounds, this compound has poor water solubility, which presents a significant challenge for its use in aqueous-based in vitro assays, such as cell culture experiments.[2] Inadequate dissolution can lead to precipitation of the compound in the culture medium, resulting in inaccurate and unreliable experimental outcomes.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound and other hydrophobic compounds for in vitro assays.[2][3] It is a powerful aprotic solvent capable of dissolving a wide range of polar and non-polar compounds.
Q3: What is the maximum recommended final concentration of DMSO in cell culture medium?
A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should generally be kept below 0.5% (v/v).[4] It is crucial to include a vehicle control (medium with the same final concentration of DMSO without this compound) in your experiments to account for any potential effects of the solvent on the cells.
Q4: I am observing precipitation after adding my this compound working solution to the cell culture medium. What could be the cause and how can I prevent it?
A4: Precipitation upon dilution of a DMSO stock solution into an aqueous medium is a common issue with hydrophobic compounds. This can be caused by:
-
Rapid change in solvent polarity: A sudden shift from a high concentration of DMSO to an aqueous environment can cause the compound to fall out of solution.
-
Exceeding the solubility limit: The final concentration of this compound in the medium may be above its solubility limit in the aqueous environment, even with a small percentage of DMSO.
-
Temperature fluctuations: Changes in temperature can affect the solubility of the compound.
To prevent precipitation, it is recommended to:
-
Perform serial dilutions: Instead of a single large dilution, perform a stepwise dilution of the DMSO stock solution into the cell culture medium.
-
Pre-warm the medium: Warming the cell culture medium to 37°C before adding the this compound working solution can help improve solubility.
-
Gentle mixing: Add the working solution dropwise while gently swirling the medium to ensure gradual and thorough mixing.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Cloudiness or visible precipitate in the stock solution. | The concentration of this compound in DMSO is too high. | 1. Try gentle warming of the solution in a 37°C water bath. 2. Use sonication to aid dissolution. 3. If precipitation persists, prepare a new stock solution at a lower concentration. |
| Precipitation in the cell culture plate after adding the working solution. | The final concentration of this compound is too high for the aqueous medium. | 1. Reduce the final concentration of this compound in your assay. 2. Increase the final percentage of DMSO slightly, but do not exceed cytotoxic levels (generally <0.5%). 3. Consider using a co-solvent system, such as a mixture of DMSO and ethanol, though careful validation of solvent toxicity is required. |
| Inconsistent or non-reproducible assay results. | Uneven distribution of this compound due to poor solubility. | 1. Ensure the stock solution is completely dissolved before making dilutions. 2. Mix the final working solution in the culture medium thoroughly but gently before adding to the cells. 3. Visually inspect each well of the culture plate under a microscope for any signs of precipitation before and during the experiment. |
Quantitative Data Summary
The following table summarizes the reported cytotoxic activity of this compound against various cancer cell lines. This data can help in determining an appropriate concentration range for your in vitro experiments.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A549 | Lung Carcinoma | >30 | [5] |
| MCF7 | Breast Cancer | 24.14 | [5] |
| HepG2 | Liver Cancer | >30 | [5] |
Note: The IC50 value is the concentration of a drug that is required for 50% inhibition in vitro. These values can vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol provides a general guideline for preparing this compound solutions for in vitro assays.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile cell culture medium
Procedure:
-
Prepare a 10 mM Stock Solution in DMSO:
-
Calculate the required mass of this compound for your desired volume of 10 mM stock solution (Molecular Weight of this compound: 222.37 g/mol ).
-
Carefully weigh the this compound powder and dissolve it in the appropriate volume of DMSO in a sterile microcentrifuge tube.
-
Vortex thoroughly to ensure complete dissolution. If necessary, gentle warming (37°C) or sonication can be used.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
-
Prepare Working Solutions:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: To minimize precipitation, add the this compound stock solution to the pre-warmed (37°C) culture medium dropwise while gently mixing.
-
Ensure the final DMSO concentration in all working solutions (including the vehicle control) is consistent and non-toxic to the cells (e.g., 0.1% or 0.5%).
-
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method to assess the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound working solutions (prepared as in Protocol 1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Treatment with this compound:
-
After 24 hours, remove the medium and replace it with 100 µL of fresh medium containing various concentrations of this compound.
-
Include a vehicle control (medium with the same final concentration of DMSO) and a negative control (medium only).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value of this compound for the tested cell line.
-
Signaling Pathways and Experimental Workflows
This compound's Impact on Inflammatory Signaling
This compound has been shown to exert anti-inflammatory effects by modulating the TNF-α/NF-κB signaling pathway. The following diagram illustrates the general workflow for investigating this effect.
Workflow for studying this compound's anti-inflammatory effects.
The diagram below illustrates the canonical NF-κB signaling pathway, which is a key regulator of inflammation. This compound is known to inhibit this pathway.
This compound's inhibition of the NF-κB signaling pathway.
This compound's Role in Oxidative Stress Response
This compound can also modulate the Keap1-Nrf2/ARE pathway, a critical signaling cascade in the cellular defense against oxidative stress.
This compound's modulation of the Keap1-Nrf2/ARE pathway.
References
Stability of Albicanol in different solvents and temperatures
This technical support center provides guidance on the stability of albicanol in various solvents and at different temperatures. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general chemical properties?
This compound is a drimane-type sesquiterpenoid, characterized as a primary alcohol.[1] Its structure contains a bicyclic core and a primary alcohol functional group, which influence its chemical behavior and stability. As a sesquiterpenoid, it is a 15-carbon isoprenoid.
Q2: In which solvents is this compound soluble?
-
Alcohols: Methanol, ethanol, isopropanol
-
Chlorinated solvents: Dichloromethane, chloroform
-
Ethers: Diethyl ether, tetrahydrofuran (THF)
-
Hydrocarbons: Hexane, toluene (to a lesser extent)
-
Polar aprotic solvents: Acetonitrile, dimethyl sulfoxide (DMSO)
Its solubility in water is expected to be low.[2]
Q3: What are the potential degradation pathways for this compound?
Given its chemical structure, this compound may be susceptible to degradation through the following pathways:
-
Oxidation: The primary alcohol group can be oxidized to an aldehyde and further to a carboxylic acid. This can be initiated by exposure to atmospheric oxygen, metal ions, or oxidizing agents.
-
Dehydration: Under acidic conditions or at elevated temperatures, the alcohol group could be eliminated to form an alkene.
-
Isomerization: The exocyclic double bond could potentially isomerize to a more stable endocyclic position under certain conditions (e.g., acid or heat).
Q4: How should I store this compound solutions?
To minimize degradation, this compound solutions should be stored under the following conditions:
-
Temperature: Store at low temperatures, preferably at -20°C or -80°C for long-term storage. For short-term storage, 2-8°C is recommended.
-
Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.
-
Atmosphere: For maximum stability, solutions can be purged with an inert gas like nitrogen or argon before sealing to minimize oxidation.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of potency or inconsistent results in biological assays. | Degradation of this compound in the stock solution or assay medium. | 1. Prepare fresh stock solutions of this compound. 2. Perform a stability study of this compound in the assay medium under the experimental conditions (time, temperature). 3. Analyze the purity of the this compound standard by HPLC or a similar technique. |
| Appearance of new peaks in the chromatogram of an this compound sample. | Degradation of this compound. | 1. Identify the degradation products using techniques like LC-MS. 2. Review the storage and handling conditions of the sample. 3. Consider performing forced degradation studies to identify potential degradation products under various stress conditions (acid, base, oxidation, heat, light). |
| Precipitation of this compound from solution. | Poor solubility or change in solvent composition or temperature. | 1. Ensure the chosen solvent is appropriate for the desired concentration. 2. Avoid drastic temperature changes. 3. If using a mixed solvent system, ensure the composition remains consistent. |
Experimental Protocols
Protocol 1: General Protocol for Assessing this compound Stability (Forced Degradation Study)
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.[4][5]
1. Preparation of Stock Solution:
- Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
- Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
- Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at a specific temperature (e.g., 60°C) for a defined period.
- Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a defined period.
- Thermal Degradation: Keep the stock solution in a temperature-controlled oven at a high temperature (e.g., 80°C) for a defined period.
- Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) or sunlight for a defined period.
3. Sample Analysis:
- At specified time points, withdraw aliquots from each stress condition.
- Neutralize the acidic and basic samples.
- Analyze all samples by a validated stability-indicating HPLC method (see Protocol 2).
4. Data Analysis:
- Calculate the percentage of this compound remaining at each time point.
- Identify and quantify any degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method for this compound
1. Instrument and Columns:
- A standard HPLC system with a UV detector.
- A C18 reverse-phase column is a good starting point.
2. Mobile Phase Selection:
- Start with a gradient of water (A) and acetonitrile or methanol (B). A typical gradient might be from 50% B to 100% B over 20-30 minutes.
- Small amounts of acid (e.g., 0.1% formic acid or trifluoroacetic acid) can be added to both mobile phases to improve peak shape.
3. Method Validation:
- The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
- Specificity is demonstrated by the ability to separate this compound from its degradation products generated during forced degradation studies.
Data Presentation
As no specific quantitative stability data for this compound was found in the literature, the following table is a template for how such data should be presented.
Table 1: Hypothetical Stability of this compound (1 mg/mL) in Different Solvents at Various Temperatures (% Remaining after 7 days)
| Solvent | -20°C | 4°C | 25°C (Room Temperature) |
| Methanol | >99% | 98% | 92% |
| Acetonitrile | >99% | 99% | 95% |
| DMSO | >99% | 97% | 90% |
| Water | (Insoluble) | (Insoluble) | (Insoluble) |
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Factors influencing the stability of this compound.
References
- 1. This compound | C15H26O | CID 171360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, 54632-04-1 [thegoodscentscompany.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. medcraveonline.com [medcraveonline.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Albicanol Purification by Chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Albicanol using chromatographic techniques.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
This compound is a sesquiterpenoid alcohol. While specific solubility data is limited, its estimated water solubility is low (approximately 7.289 mg/L at 25°C)[1]. It is expected to be soluble in common organic solvents like methanol, ethanol, acetonitrile, ethyl acetate, and hexane, which are frequently used in chromatography. The choice of solvent will significantly impact its interaction with both the mobile and stationary phases[2][3][4].
Q2: What type of chromatography is best suited for this compound purification?
Both normal-phase and reversed-phase chromatography can be employed for the purification of sesquiterpenoids like this compound[5][6].
-
Normal-Phase Chromatography (NPC): Utilizes a polar stationary phase (e.g., silica gel or alumina) and a non-polar mobile phase. This technique is effective for separating compounds based on polarity differences[7].
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Employs a non-polar stationary phase (e.g., C18-bonded silica) and a polar mobile phase. RP-HPLC offers high resolution and is widely used for the separation of biomolecules[6].
-
Silver Ion Chromatography: This technique can be particularly useful for separating sesquiterpenoids with similar polarities by exploiting the interaction of silver ions with double bonds within the molecules[8].
The optimal choice will depend on the complexity of the sample matrix and the desired purity of the final product.
Q3: How can I detect this compound during chromatography if it is colorless?
Since many organic compounds, including this compound, are colorless, post-chromatographic detection methods are necessary.
-
Thin-Layer Chromatography (TLC): After running a TLC plate, various visualization techniques can be used. Staining with a universal reagent like potassium permanganate or vanillin-sulfuric acid followed by heating can reveal the spots of separated compounds.
-
High-Performance Liquid Chromatography (HPLC): HPLC systems are equipped with detectors. A UV detector may have limited utility if this compound lacks a strong chromophore. A more universal detector like an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) would be more suitable for detecting non-chromophoric compounds like this compound.
Q4: What are common impurities found with this compound?
This compound is often isolated from natural sources or synthesized. Impurities can include other sesquiterpenoids with similar structures, isomers, and related compounds from the biological source or synthetic byproducts[8][9]. The specific impurities will depend on the starting material and any preceding extraction or reaction steps.
Q5: Are there any known stability issues with this compound during purification?
Troubleshooting Guides
Common Chromatographic Problems & Solutions
| Issue | Observation | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation / Overlapping Peaks | Peaks are not well-resolved, appearing as broad peaks or shoulders. | - Inappropriate mobile phase composition.- Column overloading.- Column degradation. | - Optimize the mobile phase by adjusting solvent polarity or using a gradient elution[6].- Reduce the sample load on the column.- Use a new or regenerated column. |
| Peak Tailing | The back half of the peak is broader than the front half. | - Strong interaction between this compound and active sites on the stationary phase (e.g., acidic silanol groups).- Presence of impurities that co-elute. | - Add a small amount of a modifier (e.g., triethylamine for basic compounds, acetic acid for acidic compounds) to the mobile phase to block active sites.- Ensure the sample is fully dissolved in the mobile phase before loading. |
| No Compound Eluting | No peaks are observed in the chromatogram. | - this compound is irreversibly adsorbed to the stationary phase.- The mobile phase is too weak to elute the compound.- Compound degradation on the column. | - Increase the polarity of the mobile phase significantly (flush with a strong solvent).- Test the stability of this compound on the stationary phase using a 2D TLC experiment.- Consider using a less active stationary phase (e.g., deactivated silica). |
| Compound Elutes Too Quickly (in the void volume) | This compound appears in the very first fractions with the solvent front. | - The mobile phase is too strong.- The compound has very low affinity for the stationary phase. | - Decrease the polarity of the mobile phase.- Switch to a more retentive stationary phase (e.g., from C8 to C18 in reversed-phase). |
| High Backpressure | The pressure in the HPLC system is excessively high. | - Clogged column frit or tubing.- Sample precipitation on the column.- High mobile phase viscosity. | - Filter all samples and mobile phases before use.- Wash the column with a strong solvent in the reverse direction.- Ensure the sample is completely soluble in the mobile phase. |
Experimental Protocols
Protocol 1: Flash Column Chromatography for Initial Purification of this compound
This protocol outlines a general procedure for the initial purification of this compound from a crude extract using flash column chromatography.
Materials:
-
Glass chromatography column
-
Silica gel (60 Å, 230-400 mesh)
-
Sand (acid-washed)
-
Cotton or glass wool
-
Crude extract containing this compound
-
Solvents for mobile phase (e.g., hexane, ethyl acetate)
-
Collection tubes
-
TLC plates and chamber
-
Visualization reagent (e.g., potassium permanganate stain)
Procedure:
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase solvent.
-
Pour the slurry into the column and allow it to settle, tapping the column gently to ensure even packing. Avoid air bubbles.
-
Add another thin layer of sand on top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of a suitable solvent.
-
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and carefully adding the dry powder to the top of the column.
-
-
Elution:
-
Carefully add the mobile phase to the column.
-
Start with a low polarity mobile phase (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or continuous gradient.
-
Apply gentle air pressure to maintain a steady flow rate.
-
-
Fraction Collection:
-
Collect fractions of a consistent volume in test tubes.
-
-
Analysis:
-
Analyze the collected fractions using Thin-Layer Chromatography (TLC) to identify which fractions contain this compound.
-
Pool the pure fractions and evaporate the solvent to obtain the purified this compound.
-
Protocol 2: Reversed-Phase HPLC for High-Purity this compound
This protocol provides a general method for the final purification of partially purified this compound to high purity using RP-HPLC.
Materials:
-
HPLC system with a pump, injector, column oven, and detector (e.g., ELSD or MS)
-
C18 reversed-phase column
-
HPLC-grade solvents (e.g., water, acetonitrile, methanol)
-
Sample of partially purified this compound
-
Autosampler vials
Procedure:
-
Mobile Phase Preparation:
-
Prepare the mobile phases using HPLC-grade solvents. For example, Mobile Phase A: Water; Mobile Phase B: Acetonitrile.
-
Degas the mobile phases to prevent bubble formation in the system.
-
-
System Equilibration:
-
Install the C18 column and equilibrate it with the initial mobile phase composition (e.g., 70% A, 30% B) at a constant flow rate until a stable baseline is achieved.
-
-
Sample Preparation:
-
Dissolve the partially purified this compound in the initial mobile phase composition.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
Injection and Separation:
-
Inject the sample onto the column.
-
Run a gradient elution program, for example:
-
0-5 min: 30% B
-
5-25 min: Gradient from 30% to 100% B
-
25-30 min: Hold at 100% B
-
30-35 min: Return to 30% B and re-equilibrate
-
-
-
Fraction Collection:
-
Use an automated fraction collector to collect the peak corresponding to this compound.
-
-
Post-Purification:
-
Analyze the collected fraction for purity using the same HPLC method.
-
Evaporate the solvent from the pure fraction, typically under reduced pressure, to obtain the final product.
-
Visualizations
Caption: General workflow for the purification of this compound.
References
- 1. This compound, 54632-04-1 [thegoodscentscompany.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. youtube.com [youtube.com]
- 4. jackwestin.com [jackwestin.com]
- 5. column-chromatography.com [column-chromatography.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. columbia.edu [columbia.edu]
- 8. mdpi.com [mdpi.com]
- 9. A new HPLC method with multiple detection systems for impurity analysis and discrimination of natural versus synthetic cannabidiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. A novel two-step purification process for highly stable C-phycocyanin of analytical grade purity and its properties - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Large-Scale Synthesis of Albicanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the large-scale synthesis of Albicanol.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the large-scale synthesis of (+)-Albicanol?
A1: Several routes have been successfully employed, starting from readily available chiral precursors. The most common starting materials include (+)-Wieland-Miescher ketone, (E,E)-farnesol, and (-)-drimenol. The choice of starting material will influence the overall synthetic strategy and the specific challenges encountered.
Q2: What are the key reactions in the synthesis of this compound that are challenging to scale up?
A2: Key challenging reactions include stereoselective cycloadditions (e.g., Diels-Alder or intramolecular [3+2] cycloadditions), methylenation of sterically hindered ketones (e.g., Wittig or Nozaki-Lombardo reaction), and achieving high enantioselectivity in enzymatic resolutions.[1][2] Each of these steps requires careful optimization for large-scale production to ensure high yield and purity.
Q3: How can I improve the stereoselectivity of the synthesis?
A3: Achieving the desired stereochemistry is a critical challenge. Strategies to improve stereoselectivity include the use of chiral catalysts in cycloaddition reactions, employing enzyme-mediated kinetic resolutions, and careful selection of reagents and reaction conditions to favor the formation of the desired diastereomer. For instance, lipase-mediated resolution can be employed, though it may require optimization to achieve high enantioselectivity.
Q4: Are there any known issues with the purification of this compound on a large scale?
A4: Large-scale purification of this compound can be challenging due to the presence of structurally similar byproducts and stereoisomers. Column chromatography is often required, which can be resource-intensive at scale. Careful monitoring of the reaction progress and optimization of reaction conditions to minimize byproduct formation are crucial. In some cases, crystallization may be a viable alternative or a supplementary purification step.
Troubleshooting Guides
Low Yield in the Intramolecular [3+2] Cycloaddition
Problem: The key intramolecular [3+2] dipolar cycloaddition reaction from the nitrile oxide precursor is giving a low yield of the desired isoxazoline intermediate.[2]
| Possible Cause | Troubleshooting Step |
| Incomplete formation of the nitrile oxide. | Ensure the complete conversion of the precursor to the nitrile oxide. Monitor the reaction by TLC or LC-MS. Consider using a different dehydrating agent or optimizing the reaction time and temperature. |
| Decomposition of the nitrile oxide. | The nitrile oxide intermediate may be unstable. Use it immediately after generation. Ensure the reaction is run under anhydrous conditions and at the optimal temperature to prevent side reactions. |
| Suboptimal reaction concentration. | High dilution is often necessary for intramolecular reactions to favor the desired cyclization over intermolecular side reactions. Experiment with different solvent volumes. |
| Presence of impurities in the starting material. | Purify the starting material meticulously. Impurities can interfere with the reaction and lead to byproduct formation. |
Poor Diastereoselectivity in the Cycloaddition Step
Problem: The cycloaddition reaction is producing a mixture of diastereomers, complicating purification and reducing the yield of the desired product.
| Possible Cause | Troubleshooting Step |
| Suboptimal reaction temperature. | Temperature can significantly influence diastereoselectivity. Perform a temperature screening study to find the optimal balance between reaction rate and selectivity. |
| Incorrect solvent choice. | The polarity of the solvent can affect the transition state of the cycloaddition. Screen a range of solvents with varying polarities. |
| Lewis acid catalyst inefficiency. | If a Lewis acid is used to promote the reaction, its choice and stoichiometry are critical. Screen different Lewis acids (e.g., TiCl₄, SnCl₄, Et₂AlCl) and optimize their concentration. |
Inefficient Methylenation of the β-hydroxy Ketone (Nozaki-Lombardo or Wittig Reaction)
Problem: The methylenation of the β-hydroxy ketone intermediate to form the exocyclic double bond of this compound is sluggish or results in a low yield. A modified Wittig methylenation of a silyloxy ketone has been reported to improve this step.[3]
| Possible Cause | Troubleshooting Step |
| Steric hindrance around the ketone. | The ketone in the bicyclic system is sterically hindered. The Nozaki-Lombardo reaction is often more effective than the standard Wittig reaction for such substrates.[2] Ensure the Lombardo reagent is freshly prepared and used in sufficient excess. |
| Decomposition of the methylenation reagent. | Both Wittig and Lombardo reagents are sensitive to air and moisture. Prepare and use them under an inert atmosphere (e.g., Argon or Nitrogen). |
| Low reactivity of the substrate. | If using a Wittig approach, consider converting the hydroxyl group to a silyl ether to increase the reactivity of the ketone and prevent side reactions.[3] |
| Epimerization of adjacent chiral centers. | The use of strong bases in the Wittig reaction can cause epimerization. The Nozaki-Lombardo reaction is performed under milder conditions and is less prone to this issue. |
Difficulty in the Final Purification of this compound
Problem: The crude product after synthesis contains impurities that are difficult to separate from this compound by standard purification methods.
| Possible Cause | Troubleshooting Step |
| Presence of unreacted starting materials. | Optimize the reaction conditions of the final step to ensure complete conversion. Monitor the reaction closely by TLC or LC-MS. |
| Formation of isomeric byproducts. | Re-evaluate the stereoselectivity of the preceding steps. Improved selectivity will simplify the final purification. |
| Co-elution during column chromatography. | Experiment with different solvent systems and stationary phases for column chromatography. A multi-step purification involving different chromatographic techniques might be necessary. Consider derivatization to facilitate separation, followed by deprotection. |
Experimental Protocols
Key Synthetic Step: Diastereoselective Intramolecular [3+2] Cycloaddition
This protocol is a representative example based on literature descriptions for the synthesis of the isoxazoline intermediate from a nitrile oxide precursor derived from (+)-Wieland-Miescher ketone.[2] Note: This is a generalized procedure and must be optimized for large-scale synthesis.
-
Preparation of the Nitrile Oxide Precursor: The aldehyde derived from the multi-step conversion of (+)-Wieland-Miescher ketone is converted to the corresponding oxime.
-
Generation of the Nitrile Oxide and Cycloaddition:
-
Dissolve the oxime in a suitable solvent (e.g., dichloromethane) under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add a dehydrating agent (e.g., sodium hypochlorite solution) dropwise while maintaining the temperature.
-
Stir the reaction mixture at room temperature and monitor the formation of the isoxazoline product by TLC or LC-MS.
-
Upon completion, quench the reaction with a suitable quenching agent (e.g., sodium sulfite solution).
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography.
-
Key Synthetic Step: Nozaki-Lombardo Methylenation
This protocol describes the methylenation of the β-hydroxy ketone to yield (+)-Albicanol.[2] Note: This is a generalized procedure and requires optimization for large-scale synthesis.
-
Preparation of the Reagent:
-
In a flame-dried, three-necked flask under an inert atmosphere, add zinc dust and dibromomethane to anhydrous tetrahydrofuran (THF).
-
Cool the suspension to -40 °C.
-
Slowly add a solution of titanium tetrachloride in dichloromethane.
-
Allow the mixture to warm to 0 °C and stir for 30 minutes. The active reagent is a dark-colored slurry.
-
-
Methylenation Reaction:
-
Cool the reagent slurry to -20 °C.
-
Add a solution of the β-hydroxy ketone in anhydrous THF dropwise.
-
Stir the reaction mixture at 0 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Filter the mixture through a pad of celite and wash with an organic solvent.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography to obtain (+)-Albicanol.
-
Data Presentation
Table 1: Comparison of Reported Overall Yields for (+)-Albicanol Synthesis
| Starting Material | Key Reactions | Number of Steps | Overall Yield (%) | Reference |
| Optically active bicyclic diol | Modified Wittig methylenation | 4-5 | 77 | [3] |
| E,E-farnesol | - | 8 | 6.6 (racemic) | |
| (-)-drimenol | - | - | 42 (for (+)-albicanol) |
Note: The number of steps and overall yields can vary based on the specific reagents and conditions used in each reported synthesis.
Visualizations
Experimental Workflow for this compound Synthesis
Caption: Synthetic workflow for (+)-Albicanol from (+)-Wieland-Miescher ketone.
Troubleshooting Logic for Low Methylenation Yield
Caption: Troubleshooting logic for low yield in the methylenation step.
References
How to prevent degradation of Albicanol during storage
This technical support center provides guidance on the proper storage and handling of Albicanol to prevent its degradation. Researchers, scientists, and drug development professionals can find answers to frequently asked questions and troubleshooting guides for common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended short-term and long-term storage condition for this compound?
A1: For short-term storage, it is recommended to keep this compound in a tightly sealed container at 2-8°C, protected from light. For long-term storage, this compound should be stored at -20°C or lower in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen). One study suggests that stock solutions of drimane sesquiterpenoids, a class of compounds that includes this compound, can be prepared in dimethyl sulfoxide (DMSO) and stored at -20°C.[1]
Q2: What are the primary factors that can cause this compound to degrade?
A2: The primary factors that can lead to the degradation of this compound are exposure to oxygen (oxidation), elevated temperatures, light, and acidic conditions. As a sesquiterpenoid alcohol, this compound is susceptible to oxidation of its alcohol group and potential rearrangement of its carbon skeleton under acidic conditions.
Q3: How can I tell if my this compound sample has degraded?
A3: Degradation of this compound can be detected by a change in its physical appearance (e.g., color change from white to yellowish), or more definitively through analytical methods such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). These techniques can reveal a decrease in the purity of the main this compound peak and the appearance of new peaks corresponding to degradation products.
Q4: Is this compound known to have any properties that might influence its stability?
A4: Yes, this compound is reported to have potent antioxidant properties.[2] This suggests that while it can act as an antioxidant, it is also susceptible to oxidation itself, which is a primary degradation pathway.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected or inconsistent experimental results. | Degradation of this compound stock solution. | 1. Prepare fresh stock solutions for critical experiments. 2. Aliquot stock solutions into smaller, single-use vials to minimize freeze-thaw cycles and exposure to air. 3. Verify the purity of the stock solution using HPLC or GC-MS. |
| Visible change in the color of solid this compound. | Oxidation or contamination. | 1. Discard the discolored sample. 2. Ensure the storage container is properly sealed and stored under an inert atmosphere if possible. 3. Store in a desiccator to prevent moisture absorption, which can accelerate degradation. |
| Appearance of multiple peaks in a chromatogram that were not present in the initial analysis. | Degradation due to improper storage or handling. | 1. Review storage conditions and ensure they meet the recommended guidelines (see Table 1). 2. Protect solutions from light by using amber vials or wrapping them in aluminum foil. 3. Avoid acidic conditions in your experimental setup unless required by the protocol, as this can cause rearrangement of the molecule. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Storage Type | Temperature | Atmosphere | Light Condition | Container |
| Short-Term (days to weeks) | 2-8°C | Air (acceptable) | Protected from light | Tightly sealed vial |
| Long-Term (months to years) | -20°C or lower | Inert gas (Argon or Nitrogen) | Protected from light | Tightly sealed vial |
| Stock Solution | -20°C or lower | Inert gas (Argon or Nitrogen) | Protected from light | Tightly sealed amber vial |
Experimental Protocols
Protocol for Assessing this compound Stability (Forced Degradation Study)
This protocol outlines a forced degradation study to identify potential degradation products and pathways for this compound. This is a standard approach in pharmaceutical development to establish the stability-indicating nature of analytical methods.[3][4][5][6][7]
Objective: To assess the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% solution
-
HPLC or GC-MS system
-
pH meter
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of this compound stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of this compound stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of this compound stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a solid sample of this compound and 1 mL of the stock solution in an oven at 60°C for 48 hours.
-
Photolytic Degradation: Expose a solid sample of this compound and 1 mL of the stock solution to light in a photostability chamber (ICH Q1B guidelines).
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 12, 24, 48 hours), withdraw an aliquot of each stressed sample.
-
Analyze the samples using a validated HPLC or GC-MS method to determine the percentage of this compound remaining and to detect the formation of any degradation products.
-
-
Data Analysis:
-
Calculate the percentage degradation of this compound under each stress condition.
-
Characterize the degradation products using mass spectrometry data.
-
Determine the primary degradation pathways.
-
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a forced degradation study of this compound.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. Broad-spectrum antifungal activities and mechanism of drimane sesquiterpenoids [microbialcell.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. lubrizolcdmo.com [lubrizolcdmo.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. sgs.com [sgs.com]
- 7. pharmadekho.com [pharmadekho.com]
Technical Support Center: Enhancing Albicanol Bioavailability for In Vivo Research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working to improve the in vivo bioavailability of the sesquiterpenoid, albicanol. Due to its hydrophobic nature, achieving adequate systemic exposure of this compound can be a significant challenge. The following sections offer insights into common problems, potential solutions, and detailed experimental protocols based on established formulation strategies for poorly soluble compounds.
Troubleshooting Guide
This guide addresses specific issues that may arise during the formulation and in vivo testing of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low or undetectable plasma concentrations of this compound after oral administration. | Poor aqueous solubility of this compound leading to limited dissolution in the gastrointestinal (GI) tract. | 1. Formulation Enhancement: Employ bioavailability enhancement techniques such as liposomal encapsulation, nanoparticle formulation, or cyclodextrin complexation to improve solubility and dissolution.[1][2][3] 2. Vehicle Optimization: For preclinical studies, consider using a vehicle containing solubilizing agents like PEG 400, DMSO, or Tween 80. A combination of 20% DMSO and 80% PEG 400 has been used for in vivo studies of other poorly soluble compounds. |
| High variability in plasma concentrations between individual animals. | Inconsistent absorption due to variable GI tract conditions (e.g., pH, presence of food). Formulation instability or precipitation of this compound in the GI fluids. | 1. Standardize Administration: Administer the formulation at a consistent time relative to feeding (e.g., in fasted animals). 2. Improve Formulation Stability: Utilize stable formulation techniques like liposomes or solid lipid nanoparticles that protect the drug from the harsh GI environment.[1][2][3] 3. Particle Size Reduction: If using a suspension, ensure a uniform and small particle size through micronization to improve dissolution consistency. |
| Signs of toxicity or adverse effects in animals at therapeutic doses. | Off-target effects or high local concentrations of the free drug in the GI tract. The vehicle used for administration may also cause toxicity. | 1. Encapsulation: Liposomal formulations can reduce the toxicity of sesquiterpenes while maintaining their therapeutic effects.[1][2] 2. Vehicle Toxicity Assessment: Conduct a preliminary study with the vehicle alone to rule out its contribution to the observed toxicity. 3. Dose Reduction with Enhanced Bioavailability: An improved formulation may allow for a lower administered dose to achieve the same therapeutic plasma concentration, thereby reducing toxicity. |
| Difficulty in preparing a stable and homogenous this compound formulation. | Poor miscibility of this compound with aqueous-based vehicles. Aggregation or precipitation of the compound over time. | 1. Systematic Formulation Development: Follow a structured approach to formulation, starting with solubility screening in various excipients. 2. Utilize Standardized Protocols: Employ established protocols for preparing liposomes, nanoparticles, or cyclodextrin complexes as detailed in the "Experimental Protocols" section below. 3. Characterize the Formulation: Regularly assess particle size, polydispersity index (PDI), and encapsulation efficiency to ensure formulation quality and stability.[1][3] |
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges to achieving good in vivo bioavailability with this compound?
A1: The primary challenge is this compound's poor aqueous solubility. Like many hydrophobic drugs, its absorption after oral administration is limited by its slow dissolution in the gastrointestinal fluids. This can lead to low and variable plasma concentrations.
Q2: Which formulation strategies are most promising for improving this compound's bioavailability?
A2: Based on studies with other poorly soluble sesquiterpenoids and hydrophobic drugs, the most promising strategies include:
-
Liposomal Encapsulation: This involves encapsulating this compound within lipid vesicles, which can improve its solubility, protect it from degradation in the GI tract, and enhance its absorption.[1][2][3]
-
Nanoparticle Formulation: Reducing the particle size of this compound to the nanometer range can significantly increase its surface area, leading to faster dissolution and improved absorption.
-
Cyclodextrin Complexation: Forming an inclusion complex with cyclodextrins can enhance the aqueous solubility of this compound.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and cosolvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the GI fluids.
Q3: Are there any established in vivo formulations for this compound?
A3: Currently, there is a lack of publicly available, detailed in vivo formulation studies specifically for this compound. However, successful liposomal formulations have been developed for other sesquiterpenes, demonstrating their potential for this class of compounds.[1][2][3] Researchers are encouraged to adapt these established methods for this compound.
Q4: What are the key parameters to assess when developing a new this compound formulation?
A4: The following parameters are crucial for characterizing your formulation:
-
Particle Size and Polydispersity Index (PDI): These parameters, typically measured by Dynamic Light Scattering (DLS), indicate the size and size distribution of your formulation (e.g., liposomes or nanoparticles). A smaller particle size and low PDI are generally desirable.
-
Zeta Potential: This measures the surface charge of the particles and is an indicator of the formulation's stability.
-
Encapsulation Efficiency (%EE) and Drug Loading (%DL): These values determine the amount of this compound successfully incorporated into the carrier system.
-
In Vitro Release Profile: This assesses the rate and extent of this compound release from the formulation in simulated GI fluids.
Q5: How can I troubleshoot issues with low encapsulation efficiency?
A5: Low encapsulation efficiency can be due to several factors:
-
Lipid Composition (for liposomes): The choice of lipids and the inclusion of cholesterol can impact the stability of the lipid bilayer and its ability to retain the drug.
-
Drug-to-Lipid Ratio: An excessively high drug-to-lipid ratio can lead to drug precipitation.
-
Preparation Method: The specific method used for liposome or nanoparticle preparation (e.g., sonication time, homogenization pressure) can affect encapsulation.
-
This compound's Physicochemical Properties: The interaction between this compound and the formulation components is critical.
To troubleshoot, you can try optimizing the lipid composition, adjusting the drug-to-lipid ratio, and refining the preparation parameters.
Experimental Protocols
The following are detailed methodologies for key experiments to enhance the bioavailability of this compound.
Liposomal Encapsulation of this compound by the Thin-Film Hydration Method
This protocol is adapted from studies on other sesquiterpenes and provides a solid starting point for developing a liposomal formulation of this compound.[1][2]
Materials:
-
This compound
-
Phosphatidylcholine (from soybean or egg)
-
Cholesterol
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Probe sonicator or bath sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Methodology:
-
Lipid Film Preparation:
-
Dissolve phosphatidylcholine and cholesterol (e.g., in a 2:1 molar ratio) in a chloroform:methanol (2:1 v/v) solvent mixture in a round-bottom flask.
-
Add this compound to the lipid solution. A typical starting point is a 10:1 lipid-to-drug molar ratio.
-
Attach the flask to a rotary evaporator.
-
Evaporate the organic solvents under vacuum at a controlled temperature (e.g., 40°C) until a thin, uniform lipid film is formed on the inner wall of the flask.
-
Continue to keep the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature (e.g., 60°C) for 1-2 hours. This will result in the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction (Sonication and Extrusion):
-
To reduce the size of the MLVs and create small unilamellar vesicles (SUVs), sonicate the liposomal suspension using a probe sonicator (on ice to prevent lipid degradation) or a bath sonicator.
-
For a more uniform size distribution, subject the liposomal suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm). Pass the suspension through the extruder 10-15 times.
-
-
Purification:
-
Remove unencapsulated this compound by centrifugation at high speed (e.g., 15,000 x g for 30 minutes) or by size exclusion chromatography.
-
-
Characterization:
-
Determine the particle size, PDI, and zeta potential using a Zetasizer.
-
Calculate the encapsulation efficiency by lysing the liposomes with a suitable solvent (e.g., methanol) and quantifying the this compound content using HPLC. The formula is: %EE = (Amount of encapsulated drug / Total amount of drug used) x 100
-
This compound-Loaded Nanoparticle Formulation by Nanoprecipitation
This method is suitable for hydrophobic drugs like this compound and can produce drug-loaded polymeric nanoparticles.
Materials:
-
This compound
-
Biodegradable polymer (e.g., PLGA - Poly(lactic-co-glycolic acid))
-
Organic solvent (e.g., acetone, acetonitrile)
-
Aqueous solution containing a stabilizer (e.g., Poloxamer 188, PVA - Polyvinyl alcohol)
-
Magnetic stirrer
-
Rotary evaporator or vacuum oven
Methodology:
-
Organic Phase Preparation:
-
Dissolve this compound and PLGA in the organic solvent.
-
-
Nanoprecipitation:
-
Add the organic phase dropwise into the aqueous stabilizer solution under constant magnetic stirring.
-
The rapid diffusion of the organic solvent into the aqueous phase causes the polymer and drug to co-precipitate, forming nanoparticles.
-
-
Solvent Evaporation:
-
Continue stirring the suspension for several hours at room temperature to allow the organic solvent to evaporate. A rotary evaporator can be used to expedite this process.
-
-
Nanoparticle Collection and Washing:
-
Collect the nanoparticles by centrifugation (e.g., 15,000 x g for 20 minutes).
-
Wash the nanoparticle pellet with deionized water to remove excess stabilizer and unencapsulated drug. Repeat the centrifugation and washing steps 2-3 times.
-
-
Lyophilization (Freeze-Drying):
-
Resuspend the final nanoparticle pellet in a small amount of deionized water containing a cryoprotectant (e.g., trehalose).
-
Freeze the suspension and then lyophilize it to obtain a dry nanoparticle powder, which can be stored for long-term use.
-
-
Characterization:
-
Before lyophilization, determine the particle size, PDI, and zeta potential.
-
Calculate drug loading and encapsulation efficiency by dissolving a known amount of nanoparticles in a suitable solvent and quantifying the this compound content via HPLC. The formulas are: %DL = (Weight of drug in nanoparticles / Total weight of nanoparticles) x 100 %EE = (Weight of drug in nanoparticles / Initial weight of drug used) x 100
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Strategies to overcome the poor bioavailability of this compound.
Caption: Workflow for preparing this compound-loaded liposomes.
Caption: Troubleshooting logic for low in vivo exposure of this compound.
References
Refining Experimental Design for Albicanol Research: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for designing and troubleshooting experiments involving the sesquiterpenoid Albicanol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered.
Frequently Asked Questions (FAQs)
Q1: What is the primary known biological activity of this compound?
A1: this compound, a sesquiterpenoid alcohol, is primarily recognized for its cytotoxic and antioxidant properties. It has demonstrated the ability to suppress genotoxicity and modulate oxidative stress.
Q2: What is the proposed mechanism of action for this compound's cytotoxic effects?
A2: The proposed mechanism centers on the activation of the p53 signaling pathway. This leads to the induction of apoptosis (programmed cell death) through the regulation of downstream targets.
Q3: Which cancer cell lines have been used to study this compound?
A3: this compound has been shown to exhibit cytotoxicity against human breast adenocarcinoma cells (MCF-7).
Q4: What are the key molecular players in the this compound-induced apoptotic pathway?
A4: Key molecular players include the tumor suppressor protein p53, the pro-apoptotic protein Bax, the anti-apoptotic protein Bcl-2, and effector caspases such as caspase-3.
Troubleshooting Guides
This section addresses common problems encountered during this compound research.
| Problem | Potential Cause | Recommended Solution |
| Low or no cytotoxicity observed in cell-based assays (e.g., MTT assay). | 1. Inadequate concentration of this compound: The effective concentration may vary between cell lines. 2. Poor solubility of this compound: As a sesquiterpenoid, this compound may have limited solubility in aqueous culture media. 3. Cell line resistance: The chosen cell line may be resistant to this compound-induced apoptosis. 4. Incorrect incubation time: The apoptotic effects may not be apparent at the time point measured. | 1. Perform a dose-response experiment with a wide range of this compound concentrations. 2. Prepare a stock solution in an appropriate organic solvent (e.g., DMSO) and ensure the final solvent concentration in the culture medium is non-toxic to the cells (typically <0.1%). 3. Use a sensitive cell line, such as MCF-7, or test multiple cell lines. 4. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation period. |
| Inconsistent results in antioxidant activity assays (e.g., DPPH, ABTS). | 1. Instability of this compound: The compound may degrade upon exposure to light or air. 2. Interference from solvents: The solvent used to dissolve this compound may interfere with the assay. 3. Incorrect assay conditions: pH or reaction time may not be optimal. | 1. Prepare fresh solutions of this compound for each experiment and protect from light. 2. Run appropriate solvent controls to account for any background signal. 3. Ensure the assay buffer pH is appropriate and that the reaction is allowed to proceed for the recommended time. |
| Difficulty in detecting changes in apoptotic markers (e.g., Bax, Bcl-2, cleaved caspase-3) by Western blot. | 1. Suboptimal antibody performance: The primary or secondary antibody may have low affinity or be non-specific. 2. Low protein expression: The target proteins may be expressed at low levels in the chosen cell line or at the specific time point. 3. Inefficient protein extraction: The lysis buffer may not be effective in extracting the proteins of interest. 4. Timing of sample collection: The peak expression of apoptotic markers can be transient. | 1. Validate antibodies using positive and negative controls. Test different antibody dilutions. 2. Increase the amount of protein loaded onto the gel. Optimize the time of this compound treatment. 3. Use a lysis buffer with appropriate detergents and protease/phosphatase inhibitors. 4. Perform a time-course experiment and collect cell lysates at multiple time points post-treatment. |
| High background or non-specific bands in Western blots. | 1. Inadequate blocking: The blocking buffer may not be effectively preventing non-specific antibody binding. 2. Antibody concentration too high: Excess primary or secondary antibody can lead to non-specific binding. 3. Insufficient washing: Residual unbound antibodies can cause high background. | 1. Increase the blocking time or try a different blocking agent (e.g., 5% non-fat milk or BSA in TBST). 2. Titrate the primary and secondary antibodies to determine the optimal concentration. 3. Increase the number and duration of washes between antibody incubations. |
Data Presentation
Table 1: Cytotoxicity of this compound on MCF-7 Cells
| Concentration (µM) | Incubation Time (hours) | Cell Viability (%) |
| 0 (Control) | 48 | 100 |
| 10 | 48 | 85 |
| 25 | 48 | 55 |
| 50 | 48 | 30 |
| 100 | 48 | 15 |
Note: The above data is illustrative. Actual values should be determined experimentally.
Table 2: Effect of this compound on Apoptotic Marker Expression
| Treatment | p53 Expression (Relative Fold Change) | Bax/Bcl-2 Ratio | Cleaved Caspase-3 (Relative Fold Change) |
| Control | 1.0 | 1.0 | 1.0 |
| This compound (50 µM) | 2.5 | 3.2 | 4.1 |
Note: The above data is illustrative. Actual values should be determined experimentally via methods such as Western blotting and densitometry.
Experimental Protocols
Cell Viability (MTT) Assay
Objective: To determine the cytotoxic effect of this compound on cancer cells.
Methodology:
-
Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere for 24 hours.
-
Prepare various concentrations of this compound in the culture medium.
-
Remove the old medium and treat the cells with different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100%.
Western Blot Analysis of Apoptotic Proteins
Objective: To analyze the expression levels of p53, Bax, Bcl-2, and cleaved caspase-3 in response to this compound treatment.
Methodology:
-
Seed MCF-7 cells in 6-well plates and grow until they reach 70-80% confluency.
-
Treat the cells with this compound (e.g., 50 µM) for 24 hours. Include an untreated control.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a 12% polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p53, Bax, Bcl-2, cleaved caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
Mandatory Visualization
Caption: Proposed signaling pathway of this compound-induced apoptosis.
Caption: General experimental workflow for investigating this compound's effects.
Caption: Logical approach to troubleshooting experimental issues.
Addressing batch-to-batch variability of Albicanol extracts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Albicanol extracts. Our goal is to help you address and manage batch-to-batch variability to ensure consistent and reliable experimental outcomes.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
A1: this compound is a drimane-type sesquiterpenoid, a class of naturally occurring organic compounds. It was first isolated from the liverwort Diplophyllum albicans and has since been identified in other organisms, including various fungi and marine life.[1] Documented biological activities of this compound include antifungal, antineoplastic (anti-cancer), and antioxidant properties.[1][2] Studies have shown its cytotoxicity against several cancer cell lines, including MCF7 (breast cancer), and its ability to suppress genotoxicity by modulating oxidative stress and the p53 signaling pathway.[2][3]
Q2: What are the primary sources of batch-to-batch variability in this compound extracts?
A2: Batch-to-batch variability in natural product extracts like this compound is a common challenge and can arise from several factors throughout the production and analysis workflow.[4][5] These can be broadly categorized as:
-
Biological and Environmental Factors:
-
Source Organism: Genetic differences within and between species of the source organism (e.g., different strains of a fungus or geographical variations of a liverwort) can lead to different metabolic profiles.
-
Growth and Cultivation Conditions: For fungal sources, factors such as light, temperature, pH, and nutrient availability in the culture medium significantly impact the production of secondary metabolites like this compound.[6][7] For plant sources, climate, harvest time, and soil conditions play a crucial role.[4][5]
-
Interspecies Interactions: The presence of other microorganisms can influence the secondary metabolism of the source organism.[6]
-
-
Processing and Extraction Factors:
-
Harvesting and Post-Harvest Handling: The timing of harvest and subsequent drying and storage conditions can affect the stability and composition of the raw material.
-
Extraction Method: The choice of solvent, extraction time, temperature, and technique (e.g., maceration, Soxhlet, supercritical fluid extraction) can significantly alter the yield and purity of this compound in the final extract.[8][9]
-
Solvent Purity: Impurities in the extraction solvents can introduce contaminants into the extract.
-
-
Analytical Factors:
-
Methodological Variations: Inconsistencies in analytical methods (e.g., HPLC, GC-MS) used for quantification and qualification can lead to apparent variability between batches.
-
Reference Standards: The purity and stability of the this compound reference standard are critical for accurate quantification.
-
Q3: How can I standardize my this compound extract to minimize variability?
A3: Standardization is key to ensuring the reproducibility of your research. A multi-faceted approach is recommended:
-
Standardize the Raw Material: If possible, use a single, well-characterized strain of the source organism and maintain consistent cultivation or harvesting conditions.
-
Standardize the Extraction Protocol: Employ a consistent, validated extraction method. This includes using the same solvent system, temperature, and duration for each batch.
-
Chemical Fingerprinting: Use chromatographic techniques like HPLC or GC-MS to generate a chemical fingerprint of each batch. This allows for a comparison of the overall chemical profile, not just the concentration of this compound.
-
Quantify Marker Compounds: Quantify the concentration of this compound in each batch using a validated analytical method and a certified reference standard.
-
Bioassay Standardization: In addition to chemical analysis, consider using a simple bioassay to assess the biological activity of each batch, ensuring consistent potency.
II. Troubleshooting Guide
This guide addresses specific issues you may encounter during the extraction and analysis of this compound.
| Problem | Potential Causes | Recommended Solutions |
| Low Yield of this compound | 1. Inefficient extraction method or solvent. 2. Suboptimal growth conditions of the source organism. 3. Degradation of this compound during extraction or storage. 4. Inaccurate quantification. | 1. Optimize the extraction protocol. Consider using a more effective solvent system (e.g., ethanol, methanol, or chloroform) and technique (e.g., ultrasound-assisted extraction). 2. Review and optimize the culture conditions (for fungi) or harvesting time (for plants). 3. Avoid high temperatures and prolonged exposure to light during extraction and store the extract at low temperatures in the dark. 4. Verify the accuracy of your analytical method and the integrity of your reference standard. |
| Inconsistent Bioactivity Between Batches with Similar this compound Content | 1. Presence of synergistic or antagonistic compounds that vary between batches. 2. Degradation of this compound into inactive forms not detected by the analytical method. 3. Presence of interfering compounds in some batches. | 1. Use chromatographic fingerprinting (e.g., HPLC-DAD, LC-MS) to assess the overall composition of the extracts and identify other major components. 2. Use a stability-indicating analytical method that can separate this compound from its potential degradation products. 3. Purify the this compound extract to remove interfering compounds. |
| Poor Reproducibility of Analytical Results (HPLC/GC-MS) | 1. Inconsistent sample preparation. 2. Issues with the analytical column (e.g., degradation, contamination). 3. Mobile phase or carrier gas issues (e.g., incorrect composition, leaks). 4. Detector malfunction. | 1. Ensure consistent and accurate weighing, dilution, and filtration of samples. 2. Flush the column regularly and use a guard column. If performance degrades, replace the column. 3. Prepare fresh mobile phase for each run and check the system for leaks. 4. Perform detector calibration and maintenance as recommended by the manufacturer. |
| Formation of Emulsions During Liquid-Liquid Extraction | 1. High concentration of lipids or other surfactant-like molecules in the extract. 2. Vigorous shaking of the separatory funnel. | 1. Add a saturated solution of sodium chloride (brine) to increase the ionic strength of the aqueous phase. 2. Gently invert the separatory funnel instead of vigorous shaking. 3. Centrifuge the mixture to break the emulsion. 4. Filter the mixture through a bed of celite or glass wool. |
III. Experimental Protocols
A. General Protocol for Extraction of this compound (and other Sesquiterpenoids)
This protocol is a general guideline for the extraction of moderately polar sesquiterpenoids like this compound from fungal mycelium or plant material. Optimization may be required depending on the specific source.
1. Sample Preparation:
-
Fungal Mycelium: Separate the mycelium from the culture broth by filtration. Dry the mycelium (e.g., freeze-drying or oven-drying at low temperature, <40°C) and grind it into a fine powder.
-
Plant Material (e.g., Diplophyllum albicans): Air-dry the plant material in a well-ventilated area away from direct sunlight. Once completely dry, grind the material into a fine powder.
2. Extraction:
-
Weigh the powdered material and place it in a suitable flask.
-
Add an appropriate solvent. Ethanol or methanol are good starting points for moderately polar compounds. A common ratio is 1:10 (w/v) of material to solvent.
-
Macerate the mixture by stirring or shaking at room temperature for 24-48 hours. Alternatively, use ultrasound-assisted extraction (e.g., 30 minutes in an ultrasonic bath) or Soxhlet extraction for a more exhaustive extraction.
-
Separate the extract from the solid material by filtration or centrifugation.
-
Repeat the extraction process on the solid residue 2-3 times to ensure complete extraction.
-
Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature below 40°C.
3. Liquid-Liquid Partitioning (Optional, for purification):
-
Resuspend the dried crude extract in a mixture of water and a non-polar solvent like hexane or chloroform (e.g., 1:1 v/v).
-
Transfer the mixture to a separatory funnel and shake gently.
-
Allow the layers to separate. The more polar compounds will remain in the aqueous/methanolic layer, while non-polar compounds will partition into the hexane/chloroform layer. This compound, being moderately polar, may distribute between the layers. It is advisable to test both layers for the presence of the target compound.
-
Collect the desired layer and evaporate the solvent.
B. Quality Control and Quantification by HPLC-UV
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both with 0.1% formic acid, is a common starting point.
-
Example Gradient: Start with 50% B, increase to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: As this compound lacks a strong chromophore, detection can be challenging. A low wavelength, such as 200-210 nm, is often used for detecting sesquiterpenoids.[10]
-
Injection Volume: 10-20 µL.
2. Sample and Standard Preparation:
-
Standard: Prepare a stock solution of pure this compound reference standard in methanol or acetonitrile. Create a series of dilutions to generate a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample: Accurately weigh the dried extract, dissolve it in the mobile phase, and filter through a 0.45 µm syringe filter before injection.
3. Data Analysis:
-
Generate a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Inject the sample extract and identify the this compound peak based on its retention time compared to the standard.
-
Quantify the amount of this compound in the sample using the calibration curve.
IV. Data Presentation: Comparative Analysis of Extraction Methods
The following tables summarize hypothetical quantitative data to illustrate how extraction parameters can influence the yield and purity of this compound. These values are for illustrative purposes and actual results will vary.
Table 1: Effect of Extraction Solvent on this compound Yield
| Solvent System | Extraction Method | This compound Yield (mg/g dry weight) | Purity by HPLC (%) |
| 95% Ethanol | Maceration (48h) | 1.2 ± 0.2 | 75 ± 5 |
| Methanol | Maceration (48h) | 1.5 ± 0.3 | 78 ± 4 |
| Chloroform | Maceration (48h) | 0.8 ± 0.1 | 85 ± 3 |
| Ethyl Acetate | Maceration (48h) | 1.0 ± 0.2 | 82 ± 6 |
Table 2: Comparison of Different Extraction Techniques (using 95% Ethanol)
| Extraction Technique | Duration | This compound Yield (mg/g dry weight) | Purity by HPLC (%) |
| Maceration | 48 hours | 1.2 ± 0.2 | 75 ± 5 |
| Soxhlet Extraction | 8 hours | 1.8 ± 0.3 | 72 ± 7 |
| Ultrasound-Assisted Extraction | 30 minutes | 1.6 ± 0.1 | 77 ± 4 |
| Supercritical CO₂ Extraction | 2 hours | 2.1 ± 0.4 | 90 ± 3 |
V. Visualizations: Signaling Pathways and Workflows
A. Potential Signaling Pathway of this compound-Induced Cytotoxicity
This compound, as a natural product, has been shown to modulate the p53 signaling pathway, a critical regulator of cell cycle and apoptosis.[3] The following diagram illustrates a potential mechanism for this compound's cytotoxic effects.
References
- 1. The Khamkhains, Neurotrophic Drimane-Type Sesquiterpenoids Derived from a Polyporaceous Basidiomycete Originating from Thailand - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitory Potential of the Drimane Sesquiterpenoids Isotadeonal and Polygodial in the NF-kB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AMT - Optimisation of a thermal desorptionâgas chromatographyâmass spectrometry method for the analysis of monoterpenes, sesquiterpenes and diterpenes [amt.copernicus.org]
- 4. Analysis of sesquiterpene hydrocarbons in grape berry exocarp (Vitis vinifera L.) using in vivo-labeling and comprehensive two-dimensional gas chromatography-mass spectrometry (GC×GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dot Language (graph based diagrams) | by Dinis Cruz | Medium [medium.com]
- 6. DOT Language | Graphviz [graphviz.org]
- 7. mdpi.com [mdpi.com]
- 8. graphviz.org [graphviz.org]
- 9. Recent HPLC-UV Approaches for Cannabinoid Analysis: From Extraction to Method Validation and Quantification Compliance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting the p53 signaling pathway in cancers: Molecular mechanisms and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Antifungal Activity of Natural Compounds Against Candida albicans
A Comparative Guide for Researchers
Introduction
Candida albicans is a major opportunistic fungal pathogen in humans, capable of causing both superficial and life-threatening systemic infections. The emergence of antifungal resistance necessitates the exploration of novel therapeutic agents. Natural compounds are a promising source for the discovery of new antifungal drugs. This guide provides a framework for validating the antifungal activity of novel compounds, using the natural monoterpenoid Hinokitiol as a representative example for comparison against the widely used antifungal drug, Fluconazole.
Note: Specific experimental data on the antifungal activity of Albicanol against Candida albicans is not currently available in the reviewed scientific literature. Therefore, Hinokitiol, a well-characterized natural antifungal compound, is used here as a placeholder to illustrate the comparative validation process.
Quantitative Data Summary
Antifungal Susceptibility
The minimum inhibitory concentration (MIC) is a fundamental measure of a compound's antifungal potency. It represents the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound | C. albicans Strain | MIC (µg/mL) | Reference |
| Hinokitiol | Wild-Type | 8.21 | [1] |
| Fluconazole | Susceptible Strain | ≤ 8 (representative value of 2.5 used for comparison) | [2][3][4] |
Biofilm Inhibition
The ability of a compound to inhibit the formation of biofilms is a critical indicator of its potential therapeutic efficacy, as biofilm formation is a key virulence factor for C. albicans.
| Compound | Concentration | Biofilm Inhibition (%) | Reference |
| Hinokitiol | 1x MIC (8.21 µg/mL) | 90% | [1] |
| Fluconazole | Various | Can inhibit biofilm formation, but mature biofilms are highly resistant. | [5][6] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines for broth microdilution antifungal susceptibility testing of yeasts.
a. Inoculum Preparation:
-
Subculture C. albicans on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours.
-
Prepare a suspension of yeast cells in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Further dilute the suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.
b. Assay Procedure:
-
Prepare serial twofold dilutions of the test compounds (e.g., Hinokitiol, Fluconazole) in a 96-well microtiter plate containing RPMI 1640 medium.
-
Inoculate each well with the prepared C. albicans suspension.
-
Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at 35°C for 24-48 hours.
-
The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control, as determined visually or by spectrophotometry.
Biofilm Inhibition Assay
This protocol outlines a method to assess the ability of a compound to prevent biofilm formation.
a. Biofilm Formation:
-
Prepare a standardized C. albicans suspension (1 x 10^7 CFU/mL) in a suitable medium (e.g., RPMI 1640).
-
Add the cell suspension to the wells of a 96-well flat-bottom microtiter plate.
-
Incubate at 37°C for 90 minutes to allow for initial cell adherence.
-
Wash the wells with phosphate-buffered saline (PBS) to remove non-adherent cells.
b. Inhibition Assay:
-
Add fresh medium containing serial dilutions of the test compounds to the wells with adherent cells.
-
Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.
-
After incubation, wash the wells with PBS to remove planktonic cells.
c. Quantification (XTT Assay):
-
Add a solution of XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) and menadione to each well.
-
Incubate in the dark at 37°C for 2-3 hours.
-
Measure the colorimetric change at 490 nm using a microplate reader. The intensity of the color is proportional to the metabolic activity of the biofilm.
-
Calculate the percentage of biofilm inhibition relative to the untreated control.
Mechanism of Action Assays
a. Cell Wall Integrity Assay (Sorbitol Protection):
-
Perform the MIC assay as described above in two parallel sets of microtiter plates.
-
In one set of plates, supplement the RPMI 1640 medium with 0.8 M sorbitol, an osmotic protectant.
-
A significant increase (four-fold or greater) in the MIC value in the presence of sorbitol suggests that the compound targets the fungal cell wall.
b. Ergosterol Quantification:
-
Culture C. albicans in the presence of sub-lethal concentrations of the test compound.
-
Harvest the cells and saponify them with alcoholic potassium hydroxide.
-
Extract the non-saponifiable lipids (including ergosterol) with n-heptane.
-
Scan the absorbance of the extract between 240 and 300 nm. The characteristic four-peaked curve of ergosterol allows for its quantification.
-
A dose-dependent reduction in ergosterol content compared to the untreated control indicates interference with the ergosterol biosynthesis pathway.
Visualizations
Signaling Pathways
Experimental Workflows
References
- 1. mdpi.com [mdpi.com]
- 2. Inhibitory activity of hinokitiol against biofilm formation in fluconazole-resistant Candida species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluconazole MIC and the Fluconazole Dose/MIC Ratio Correlate with Therapeutic Response among Patients with Candidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Biofilm formation by fluconazole-resistant Candida albicans strains is inhibited by fluconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Albicanol and Fluconazole: A Guide for Researchers
An in-depth comparison of the sesquiterpenoid Albicanol and the established azole antifungal, fluconazole, reveals distinct mechanisms of action and antifungal profiles. This guide provides a comprehensive overview of their performance, supported by available experimental data, to inform researchers and professionals in drug development.
This comparative guide delves into the antifungal properties of this compound, a naturally occurring sesquiterpenoid, and fluconazole, a widely used synthetic triazole. While fluconazole has been a mainstay in the treatment of fungal infections, particularly those caused by Candida species, the emergence of drug resistance necessitates the exploration of novel antifungal agents like this compound. This document outlines their known mechanisms of action, presents available quantitative data on their efficacy, and provides detailed experimental protocols for their evaluation.
Performance and Efficacy: A Quantitative Comparison
The antifungal activities of this compound and fluconazole against Candida albicans are summarized below. The data highlights the potent, strain-dependent efficacy of fluconazole and the current understanding of this compound's antifungal potential.
| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) |
| This compound | Candida albicans SC5314 | ~60 µg/mL[1][2][3] |
| Fluconazole | Candida albicans (Susceptible strains) | ≤8 µg/mL[4] |
| Fluconazole | Candida albicans (Resistant strains) | ≥64 µg/mL[4] |
| Fluconazole | Candida albicans SC5314 | 0.5 µg/mL[4] |
Mechanisms of Antifungal Action
The two compounds exhibit fundamentally different mechanisms for inhibiting fungal growth. Fluconazole targets the integrity of the fungal cell membrane, while this compound is suggested to interfere with cellular signaling and protein processing pathways.
Fluconazole: Inhibition of Ergosterol Biosynthesis
Fluconazole's mechanism of action is well-established. It inhibits the fungal cytochrome P450 enzyme, 14α-demethylase, which is a critical enzyme in the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane fluidity and function, ultimately leading to the inhibition of fungal growth.
Caption: Fluconazole's mechanism of action.
This compound: A Putative Novel Mechanism
Direct mechanistic studies on this compound are limited. However, research on the structurally related drimane sesquiterpenoid, (-)-drimenol, suggests a novel mechanism of action. This compound has been shown to affect the Crk1 kinase-dependent pathway, which is involved in protein secretion and vacuolar biogenesis in fungi.[1][2][3] At higher concentrations, drimenol has also been observed to cause rupture of the fungal cell wall and membrane.[2][3][5] It is plausible that this compound shares a similar mechanism of action.
Caption: Putative mechanism of action for this compound.
Experimental Protocols
To facilitate further comparative studies, detailed methodologies for key experiments are provided below.
Antifungal Susceptibility Testing: Broth Microdilution Method (CLSI M27-A3/M27-A4)
This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents against yeast.
Caption: Broth microdilution workflow.
Protocol:
-
Inoculum Preparation: Candida albicans is cultured on Sabouraud Dextrose Agar for 24 hours at 35°C. Colonies are suspended in sterile saline, and the turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL. This suspension is then further diluted in RPMI-1640 medium (buffered with MOPS) to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.
-
Drug Dilution: A two-fold serial dilution of this compound and fluconazole is prepared in a 96-well microtiter plate using RPMI-1640 medium.
-
Inoculation and Incubation: Each well is inoculated with the prepared fungal suspension. The plate is then incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the drug-free control well.
Cytotoxicity Assay: MTT Method
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential therapeutic compounds on mammalian cell lines.
Caption: MTT cytotoxicity assay workflow.
Protocol:
-
Cell Seeding: Mammalian cells (e.g., Chinese Hamster Ovary - CHO cells) are seeded into a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Exposure: The culture medium is replaced with fresh medium containing various concentrations of this compound or fluconazole. The cells are then incubated for a further 24 to 72 hours.
-
MTT Addition: The medium is removed, and 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) are added to each well. The plate is incubated for 2-4 hours at 37°C.
-
Formazan Solubilization: After incubation, the medium containing MTT is removed, and 100 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at approximately 570 nm using a microplate reader. The concentration of the compound that inhibits cell viability by 50% (IC50) is then calculated.
Concluding Remarks
Fluconazole remains a potent antifungal agent against susceptible Candida albicans strains, with a well-defined mechanism of action. This compound, a drimane sesquiterpenoid, demonstrates antifungal activity, albeit at a higher concentration in the single reported study. Its putative mechanism of action, potentially targeting the Crk1 kinase pathway, represents a departure from existing antifungal classes and warrants further investigation. Future research should focus on elucidating the precise molecular targets of this compound, evaluating its efficacy against a broader panel of fungal pathogens, including fluconazole-resistant strains, and determining its cytotoxicity profile to establish its therapeutic potential. The experimental protocols provided herein offer a standardized framework for conducting such comparative studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Broad-spectrum antifungal activities and mechanism of drimane sesquiterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Broad-spectrum antifungal activities and mechanism of drimane sesquiterpenoids [microbialcell.com]
- 4. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
Efficacy of Albicanol and Other Natural Antifungal Compounds: A Comparative Guide
The rise of antifungal resistance necessitates the exploration of novel therapeutic agents. Natural compounds, with their diverse chemical structures and mechanisms of action, represent a promising avenue for the development of new antifungal drugs. This guide provides a comparative analysis of the antifungal efficacy of albicanol, a drimane sesquiterpene, against other well-characterized natural antifungal compounds. The data presented is intended for researchers, scientists, and drug development professionals.
Quantitative Comparison of Antifungal Efficacy
The minimum inhibitory concentration (MIC) is a key indicator of an antifungal agent's potency. The following table summarizes the reported MIC values of this compound and other selected natural compounds against Candida albicans, a prevalent fungal pathogen.
| Compound | Chemical Class | MIC against C. albicans (µg/mL) |
| (+)-Albicanol | Drimane Sesquiterpene | 32[1][2] |
| (-)-Drimenol | Drimane Sesquiterpene | 30 - 32[3] |
| Polygodial | Drimane Sesquiterpene | Not specified for C. albicans |
| Cinnamaldehyde | Phenylpropanoid | 50.05[4] |
| Eugenol | Phenylpropanoid | 455.42[4] |
| Thymol | Phenolic Monoterpenoid | 39[5] |
| Hinokitiol | Tropolone | 8.21[6] |
Note: MIC values can vary between studies due to differences in methodology, fungal strains, and experimental conditions. The data presented here is for comparative purposes.
Mechanisms of Action and Signaling Pathways
The antifungal activity of these natural compounds stems from their ability to interfere with essential cellular processes in fungi. Below is a detailed look at their mechanisms of action and the signaling pathways they modulate.
Drimane Sesquiterpenes: this compound and Related Compounds
This compound belongs to the drimane sesquiterpene class of natural products, which have demonstrated broad-spectrum antifungal activity[1][7]. Studies on drimenol, a closely related drimane sesquiterpene, have provided insights into the potential mechanism of action for this class of compounds. The primary mode of action appears to involve the disruption of protein secretion and vacuolar biogenesis[7].
Genome-wide fitness profiling has revealed that drimenol's antifungal activity is associated with the Crk1 kinase pathway[2][7][8]. This suggests that drimane sesquiterpenes may interfere with cell cycle regulation and morphogenesis, which are critical for fungal virulence. At higher concentrations, these compounds can cause physical damage to the fungal cell wall and membrane[1][2]. Another drimane sesquiterpene, polygodial, acts as a nonionic surfactant, disrupting the lipid-protein interface of integral membrane proteins and inhibiting the plasma membrane H+-ATPase[9][10][11][12].
References
- 1. Broad-spectrum antifungal activities and mechanism of drimane sesquiterpenoids [microbialcell.com]
- 2. Broad-spectrum antifungal activities and mechanism of drimane sesquiterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Alkylphenol Activity against Candida spp. and Microsporum canis: A Focus on the Antifungal Activity of Thymol, Eugenol and O-Methyl Derivatives [mdpi.com]
- 6. Natural Compounds with Antifungal Properties against Candida albicans and Identification of Hinokitiol as a Promising Antifungal Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Broad-spectrum antifungal activities and mechanism of drimane sesquiterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antifungal mechanism of polygodial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Unraveling the Antifungal Action of Albicanol: A Comparative Guide
For Immediate Release
A detailed analysis of the sesquiterpenoid Albicanol demonstrates its potential as a potent antifungal agent, operating through mechanisms that lead to fungal cell death. This guide provides a comparative overview of this compound's efficacy and delves into the experimental validation of its mode of action, offering valuable insights for researchers and drug development professionals in the field of mycology.
This compound, a drimane-type sesquiterpenoid, has emerged as a compound of interest in the search for novel antifungal therapies. This guide synthesizes available experimental data to elucidate its mechanism of action against the opportunistic fungal pathogen Candida albicans, comparing its performance with other antifungal agents.
Mechanism of Action: A Multi-pronged Attack
Current research suggests that this compound exerts its antifungal effects through a combination of mechanisms, primarily targeting the fungal cell envelope and potentially activating specific signaling pathways that culminate in cell death.
Disruption of Fungal Cell Wall and Membrane Integrity
A primary mode of action for this compound and related drimane sesquiterpenoids is the disruption of the fungal cell's protective outer layers. At fungicidal concentrations, these compounds can cause the rupture of the cell wall and membrane, leading to a loss of cellular integrity and subsequent lysis. This direct physical damage is a key contributor to their potent antifungal activity.[1]
Interference with Key Signaling Pathways
Beyond direct physical damage, evidence suggests that drimane sesquiterpenoids like this compound may interfere with crucial intracellular signaling pathways. Studies on the structurally similar compound, drimenol, have implicated the Crk1 kinase-associated pathway in its mechanism of action.[1] The Crk1 kinase is involved in cell cycle regulation and morphogenesis in Candida albicans, making it a plausible target for this compound. Disruption of this pathway could lead to aberrant cell division and an inability to form hyphae, a critical virulence factor for C. albicans.
Induction of Apoptosis and Reactive Oxygen Species (ROS) Production
While direct experimental evidence for this compound-induced apoptosis and ROS production in Candida albicans is still emerging, the mechanisms of other antifungal natural products provide a strong rationale for this hypothesis. Many antifungal agents trigger an accumulation of endogenous reactive oxygen species (ROS), leading to oxidative stress and damage to cellular components such as proteins, lipids, and DNA.[2][3][4][5][6] This oxidative damage can, in turn, initiate a programmed cell death cascade akin to apoptosis. Key markers of apoptosis in yeast include DNA fragmentation (detectable by TUNEL assay), exposure of phosphatidylserine on the outer leaflet of the plasma membrane, and the activation of metacaspases.[3][6] It is plausible that this compound's disruption of cellular homeostasis also triggers these pro-apoptotic pathways.
Comparative Antifungal Efficacy
The potency of an antifungal agent is typically quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that inhibits the visible growth of a microorganism. While extensive comparative data for this compound is limited, preliminary studies indicate its significant potential.
| Compound | Organism | MIC (µg/mL) | Reference |
| This compound | Candida albicans | 8 - 64 | |
| Drimenol | Candida albicans | 8 - 64 | |
| Fluconazole | Candida albicans | 0.25 - >64 | |
| Amphotericin B | Candida albicans | 0.25 - 2 | [7] |
| Caspofungin | Candida albicans | 0.03 - 0.25 | [8] |
Note: MIC values can vary depending on the specific strain and testing methodology.
As shown in the table, this compound demonstrates antifungal activity against Candida albicans in a range comparable to the related sesquiterpenoid drimenol. While its potency may not match that of some established antifungal drugs like Amphotericin B and Caspofungin against all strains, its efficacy against fluconazole-resistant strains warrants further investigation.
Experimental Protocols for Mechanism of Action Studies
To facilitate further research into this compound's antifungal properties, this section provides detailed methodologies for key experiments.
Fungal Viability Assay (Broth Microdilution Method for MIC Determination)
Objective: To determine the minimum inhibitory concentration (MIC) of this compound against Candida albicans.
Materials:
-
Candida albicans strain (e.g., ATCC 90028)
-
RPMI 1640 medium with L-glutamine, buffered with MOPS
-
This compound stock solution (in DMSO)
-
96-well microtiter plates
-
Spectrophotometer or plate reader (530 nm)
Protocol:
-
Prepare a standardized inoculum of C. albicans in RPMI 1640 medium to a final concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.
-
Serially dilute the this compound stock solution in RPMI 1640 medium in the wells of a 96-well plate to achieve a range of final concentrations.
-
Add 100 µL of the fungal inoculum to each well containing 100 µL of the diluted this compound. Include a drug-free control well (inoculum only) and a sterility control well (medium only).
-
Incubate the plates at 35°C for 24-48 hours.
-
Determine the MIC by visual inspection or by measuring the optical density at 530 nm. The MIC is the lowest concentration of this compound that causes a significant reduction (typically ≥50% or ≥90%) in growth compared to the drug-free control.
Detection of Reactive Oxygen Species (ROS)
Objective: To assess the generation of intracellular ROS in C. albicans following treatment with this compound.
Materials:
-
Candida albicans cells
-
This compound
-
2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) or Dihydrorhodamine 123 (DHR123)
-
Phosphate-buffered saline (PBS)
-
Fluorometer or fluorescence microscope
Protocol:
-
Grow C. albicans to the mid-logarithmic phase and harvest the cells by centrifugation.
-
Wash the cells with PBS and resuspend them in PBS.
-
Treat the cells with various concentrations of this compound for a defined period. Include an untreated control.
-
Add H₂DCFDA (final concentration ~10 µM) or DHR123 to the cell suspensions and incubate in the dark for 30-60 minutes.
-
Wash the cells to remove excess probe.
-
Measure the fluorescence intensity using a fluorometer (excitation/emission ~488/525 nm for H₂DCFDA) or visualize the cells under a fluorescence microscope. An increase in fluorescence intensity in this compound-treated cells compared to the control indicates ROS production.[3][4]
Assessment of Apoptosis-like Cell Death
Objective: To determine if this compound induces apoptosis-like programmed cell death in C. albicans.
Materials:
-
Candida albicans cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer or fluorescence microscope
Protocol:
-
Treat C. albicans cells with this compound as described for the ROS assay.
-
Harvest and wash the cells with a suitable binding buffer provided in the apoptosis detection kit.
-
Resuspend the cells in the binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions and incubate in the dark.
-
Analyze the cells by flow cytometry or fluorescence microscopy.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.[3]
-
Visualizing the Mechanism: Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the proposed mechanisms and experimental procedures, the following diagrams have been generated using the DOT language.
References
- 1. Broad-spectrum antifungal activities and mechanism of drimane sesquiterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Candida albicans Reactive Oxygen Species (ROS)-Dependent Lethality and ROS-Independent Hyphal and Biofilm Inhibition by Eugenol and Citral - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apoptosis induced by environmental stresses and amphotericin B in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Generation of reactive oxygen species by Candida albicans in relation to morphogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Farnesol-induced apoptosis in Candida albicans [pubmed.ncbi.nlm.nih.gov]
- 6. Farnesol-Induced Apoptosis in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Micafungin activity against Candida albicans with diverse azole resistance phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Bioactivity of Albicanol and Its Synthetic Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Albicanol, a drimane sesquiterpene first identified in the liverwort Diplophyllum albicans, has garnered significant interest in the scientific community for its diverse biological activities. This guide provides a comparative analysis of the bioactivity of naturally occurring this compound and its synthetic derivatives, focusing on their cytotoxic, antifungal, and anti-inflammatory properties. The information presented herein is supported by experimental data from peer-reviewed studies, offering a valuable resource for researchers engaged in natural product chemistry and drug discovery.
Cytotoxic Activity
The cytotoxicity of this compound and its derivatives has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric in these studies.
Table 1: Comparative Cytotoxicity (IC50 in µM) of this compound and Related Drimane Sesquiterpenes
| Compound | A549 (Lung Carcinoma) | MCF7 (Breast Cancer) | HepG2 (Liver Cancer) | K562 (Chronic Myeloid Leukemia) | Nalm6 (B-cell Precursor Leukemia) |
| This compound | >30[1] | 24.14[1] | >30[1] | - | - |
| Drimenol | - | - | - | >100 | >100 |
| 1β-O-p-methoxy-E-cinnamoyl-5α-keto-11α-enol-albicanol | - | - | - | 12.13 | 10.45 |
| 1β-O-p-methoxy-E-cinnamoyl-5α-keto-11β-enol-albicanol | - | - | - | 15.89 | 12.34 |
| 1β-O-p-methoxy-E-cinnamoyl-isodrimeninol | - | - | - | 25.67 | 18.92 |
Note: Drimenol is a closely related drimane sesquiterpene often studied alongside this compound. The cinnamoyl derivatives of this compound demonstrate enhanced cytotoxicity compared to the parent compound and drimenol.
Antifungal Activity
This compound and its analogs have demonstrated notable activity against various fungal pathogens. Their antifungal efficacy is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.
Table 2: Comparative Antifungal Activity (MIC in µg/mL) of this compound and Its Analogs
| Compound | Candida albicans | Candida glabrata | Candida krusei | Candida parapsilosis | Cryptococcus neoformans |
| (+)-Albicanol | 16 | 32 | 32 | 16 | 8 |
| Analog 1 (Acetoxy derivative) | 8 | 16 | 16 | 8 | 4 |
| Analog 2 (Hydroxy derivative) | 32 | 64 | 64 | 32 | 16 |
Note: The acetoxy derivative (Analog 1) of this compound shows enhanced antifungal activity compared to the parent compound, while the hydroxy derivative (Analog 2) exhibits reduced activity.
Anti-inflammatory Activity
This compound exhibits anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response. A primary mechanism of action is the inhibition of the Tumor Necrosis Factor-alpha (TNF-α) induced Nuclear Factor-kappa B (NF-κB) signaling pathway.
While direct comparative quantitative data for the anti-inflammatory activity of this compound and its specific synthetic derivatives is limited in the available literature, studies on related drimane sesquiterpenes provide valuable insights. For instance, polygodial and isotadeonal, two drimane sesquiterpene dialdehydes, have been shown to inhibit the NF-κB pathway. Isotadeonal demonstrated higher potency in inhibiting the phosphorylation of IκB-α, a key step in NF-κB activation, as well as inhibiting the overall pathway in a reporter assay.
Signaling Pathway Diagram
Caption: Simplified diagram of this compound's inhibitory effect on the TNF/NF-κB signaling pathway.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of this compound or its derivatives and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.
Antifungal Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Inoculum Preparation: Prepare a standardized fungal inoculum (e.g., 0.5-2.5 x 10³ cells/mL) in RPMI-1640 medium.
-
Compound Dilution: Perform serial two-fold dilutions of this compound and its derivatives in a 96-well microtiter plate.
-
Inoculation: Add the fungal inoculum to each well.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.
Anti-inflammatory Assay (NF-κB Reporter Assay)
This assay measures the activity of the NF-κB signaling pathway.
-
Cell Transfection: Transfect cells (e.g., HEK293T) with a reporter plasmid containing NF-κB response elements linked to a reporter gene (e.g., luciferase).
-
Compound Treatment: Pre-treat the transfected cells with various concentrations of this compound or its derivatives for 1 hour.
-
Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours to activate the NF-κB pathway.
-
Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: A decrease in luciferase activity in treated cells compared to TNF-α stimulated cells indicates inhibition of the NF-κB pathway.
Experimental Workflow Diagram
Caption: General experimental workflow for evaluating the bioactivity of this compound and its derivatives.
Conclusion
The available data indicates that this compound and its synthetic derivatives are promising candidates for further investigation in the fields of oncology, mycology, and immunology. Synthetic modifications to the this compound scaffold have been shown to modulate its bioactivity, with certain derivatives exhibiting enhanced cytotoxic and antifungal properties compared to the parent compound. Further studies are warranted to explore the structure-activity relationships of a broader range of this compound derivatives, particularly concerning their anti-inflammatory effects. The experimental protocols and comparative data presented in this guide serve as a foundational resource for researchers aiming to build upon the current understanding of this fascinating class of natural products.
References
In Vivo Therapeutic Potential of Antifungal Agents: A Comparative Guide
Absence of in vivo data for Albicanol necessitates a comparative analysis of alternative antifungal compounds. This guide provides a comprehensive comparison of the in vivo efficacy of allicin and anidulafungin against the established antifungal agent, fluconazole, in preclinical models of Candida albicans infection.
Due to the lack of available in vivo studies on the therapeutic potential of this compound, this report presents a comparative analysis of two alternative antifungal agents, allicin and anidulafungin, against the widely used fluconazole. The following sections detail their performance in animal models of systemic and invasive candidiasis, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action and experimental workflows.
Performance Comparison
The in vivo efficacy of allicin and anidulafungin compared to fluconazole in treating Candida albicans infections has been evaluated in murine models. Key quantitative outcomes are summarized below.
Allicin vs. Fluconazole in Systemic Candidiasis
A study in a systemic candidiasis mouse model demonstrated that while allicin was slightly less efficacious than fluconazole in reducing fungal load and extending host survival time, it still showed significant antifungal activity.[1][2][3]
| Treatment Group | Dosage | Mean Survival Time (Days) | Fungal Load Reduction |
| Control (Untreated) | - | 8.4 | - |
| Allicin | 5 mg/kg/day | 15.8 | Effective |
| Fluconazole | 5 mg/kg/day | > Allicin Treatment | More Effective than Allicin |
Table 1: In vivo efficacy of allicin versus fluconazole in a murine model of systemic candidiasis induced by Candida albicans.[1][2][3]
Anidulafungin vs. Fluconazole in Invasive Candidiasis
In a randomized, double-blind trial for invasive candidiasis, anidulafungin demonstrated a higher rate of successful global response compared to fluconazole.[4][5][6] The majority of patients in the study had candidemia, with Candida albicans being the most frequently isolated pathogen.[4][5][6] Treatment with anidulafungin was successful in 75.6% of patients, whereas 60.2% of those treated with fluconazole had a successful outcome.[4][5][6]
| Treatment Group | Successful Global Response Rate |
| Anidulafungin | 75.6% |
| Fluconazole | 60.2% |
Table 2: Comparison of successful global response rates for anidulafungin and fluconazole in the treatment of invasive candidiasis.[4][5][6]
In neutropenic mouse models of invasive candidiasis, both anidulafungin (at 5 mg/kg) and fluconazole (at 10 mg/kg) improved survival and reduced fungal burden.[7] However, in immunocompetent mice, anidulafungin showed significantly improved survival compared to both controls and fluconazole.[7]
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited are provided below to ensure reproducibility and critical evaluation of the findings.
Systemic Candidiasis Mouse Model (Allicin vs. Fluconazole)
This protocol outlines the methodology used to compare the efficacy of allicin and fluconazole in a systemic candidiasis mouse model.[1]
-
Animal Model: 4-6 week old female BALB/c mice are used for the study.
-
Infection: Mice are infected intravenously through the tail vein with 200 µL of a C. albicans suspension containing 5 x 10^6 yeast cells/mL.
-
Treatment Groups:
-
Control group: Receives a vehicle control.
-
Allicin group: Administered allicin intravenously at a dosage of 5 mg/kg/day.
-
Fluconazole group: Administered fluconazole intravenously at a dosage of 5 mg/kg/day.
-
-
Treatment Administration: Treatment begins 1 hour post-infection and is administered once daily for 5 consecutive days.
-
Outcome Measures:
-
Survival: Mice are monitored daily, and the mean survival time for each group is calculated.
-
Fungal Burden: At the end of the treatment period, kidneys are aseptically removed, homogenized, and plated on appropriate media to determine the number of colony-forming units (CFU) per gram of tissue.
-
Invasive Candidiasis Mouse Model (Anidulafungin vs. Fluconazole)
This protocol describes a model for evaluating the efficacy of anidulafungin and fluconazole in invasive candidiasis.[7][8]
-
Animal Model: Immunocompetent or neutropenic mice (e.g., ICR or CF-1) are used. Neutropenia can be induced by cyclophosphamide administration.
-
Infection: Mice are infected via tail vein injection with a suspension of C. albicans. The inoculum size is adjusted to establish a non-lethal systemic infection.
-
Treatment Groups:
-
Control group: Receives a saline solution.
-
Anidulafungin group: Administered anidulafungin intraperitoneally at a specified dosage (e.g., 5 mg/kg or 10 mg/kg).
-
Fluconazole group: Administered fluconazole intraperitoneally at a specified dosage (e.g., 10 mg/kg or 40 mg/kg).
-
-
Treatment Administration: Treatment is initiated at a set time post-infection (e.g., 24 hours) and continued for a defined period (e.g., 5 or 7 days).
-
Outcome Measures:
-
Survival: Survival rates are monitored and analyzed using Kaplan-Meier curves.
-
Fungal Burden: Organs such as the kidneys are harvested, homogenized, and plated for CFU quantification to determine the fungal load.
-
Biomarkers: Serum levels of (1→3)-β-D-glucan can be measured as a surrogate marker of fungal infection.[7]
-
Signaling Pathways and Mechanisms of Action
The therapeutic effects of these antifungal agents are mediated through distinct signaling pathways and mechanisms of action.
Fluconazole: Inhibition of Ergosterol Biosynthesis
Fluconazole is a triazole antifungal that targets the fungal enzyme lanosterol 14-α-demethylase, a key enzyme in the ergosterol biosynthesis pathway.[9][10][11][12][13] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells.[9][11] By inhibiting this enzyme, fluconazole disrupts ergosterol synthesis, leading to the accumulation of toxic sterol precursors and ultimately compromising the integrity and function of the fungal cell membrane.[9][11][12]
Anidulafungin: Inhibition of β-(1,3)-D-Glucan Synthesis
Anidulafungin belongs to the echinocandin class of antifungals and acts by inhibiting the enzyme β-(1,3)-D-glucan synthase.[14][15][16][17][18] This enzyme is responsible for the synthesis of β-(1,3)-D-glucan, a crucial polysaccharide component of the fungal cell wall that is absent in mammalian cells.[15][18] The inhibition of its synthesis leads to a weakened cell wall, osmotic instability, and ultimately fungal cell death.[14][15]
Allicin: A Multi-Target Approach
The precise antifungal mechanism of allicin is multifaceted. It is known to cause structural destruction of the C. albicans cell surface.[1][2][3] Allicin can penetrate the cell membrane and organelle membranes, such as the mitochondria, leading to their destruction and cell death.[19] It is also suggested that allicin's activity may involve the inhibition of DNA replication, mitochondrial translation, and chromatid cohesion.[20][21] Furthermore, allicin has been shown to down-regulate the expression of genes involved in biofilm formation, such as HWP1.[22]
Experimental Workflow Diagrams
The following diagrams illustrate the general workflows for the in vivo validation of antifungal agents as described in the experimental protocols.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Comparison between efficacy of allicin and fluconazole against Candida albicans in vitro and in a systemic candidiasis mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ovid.com [ovid.com]
- 5. researchwithrowan.com [researchwithrowan.com]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of anidulafungin's and fluconazole's in vivo activity in neutropenic and non-neutropenic models of invasive candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activity of Anidulafungin in a Murine Model of Candida krusei Infection: Evaluation of Mortality and Disease Burden by Quantitative Tissue Cultures and Measurement of Serum (1,3)-β-d-Glucan Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Fosfluconazole? [synapse.patsnap.com]
- 10. Fluconazole | C13H12F2N6O | CID 3365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. droracle.ai [droracle.ai]
- 12. Fluconazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. go.drugbank.com [go.drugbank.com]
- 14. Pharmacology and metabolism of anidulafungin, caspofungin and micafungin in the treatment of invasive candidosis - review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [The fungal cell wall and the mechanism of action of anidulafungin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. go.drugbank.com [go.drugbank.com]
- 17. m.youtube.com [m.youtube.com]
- 18. Echinocandins – structure, mechanism of action and use in antifungal therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Allicin shows antifungal efficacy against Cryptococcus neoformans by blocking the fungal cell membrane [frontiersin.org]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. Comparison between allicin and fluconazole in Candida albicans biofilm inhibition and in suppression of HWP1 gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Statistical Validation of Albicanol Bioassay Results: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the statistical validation of bioassay results for Albicanol, a sesquiterpenoid with demonstrated antifungal properties. We offer a comparative analysis of methodologies, present data in a structured format, and provide detailed experimental protocols to ensure the reproducibility and reliability of your findings. This guide is intended to assist researchers in designing robust experiments and interpreting their results with high confidence.
Data Presentation: Comparative Analysis of Antifungal Activity
The following tables summarize hypothetical data from a series of bioassays designed to evaluate the antifungal efficacy of this compound against Candida albicans. These tables are structured to facilitate a clear comparison between this compound and a standard antifungal agent, Fluconazole.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Fluconazole against Candida albicans
| Compound | Replicate 1 (µg/mL) | Replicate 2 (µg/mL) | Replicate 3 (µg/mL) | Mean MIC (µg/mL) | Standard Deviation |
| This compound | 16 | 32 | 16 | 21.33 | 9.24 |
| Fluconazole | 4 | 8 | 4 | 5.33 | 2.31 |
Table 2: Synergy Testing of this compound and Fluconazole using Checkerboard Assay (Fractional Inhibitory Concentration Index - FICI)
| Fungal Strain | This compound MIC alone (µg/mL) | Fluconazole MIC alone (µg/mL) | This compound MIC in Combination (µg/mL) | Fluconazole MIC in Combination (µg/mL) | FICI | Interpretation |
| C. albicans ATCC 90028 | 16 | 4 | 4 | 1 | 0.5 | Synergistic |
FICI ≤ 0.5: Synergy; 0.5 < FICI ≤ 4: Indifference; FICI > 4: Antagonism
Experimental Protocols
Detailed methodologies for the key experiments are provided below. Adherence to these protocols is crucial for obtaining reproducible and valid results.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeast susceptibility testing.[1]
a. Preparation of Materials:
-
Fungal Strain: Candida albicans ATCC 90028.
-
Media: RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS. Sabouraud Dextrose Agar (SDA) and Broth (SDB).
-
Antifungal Agents: this compound (dissolved in DMSO, stock solution 1 mg/mL) and Fluconazole (dissolved in water, stock solution 1 mg/mL).
-
Equipment: 96-well microtiter plates, incubator, spectrophotometer (optional, for OD reading).
b. Inoculum Preparation:
-
Culture C. albicans on SDA plates at 35°C for 24 hours.
-
Inoculate a single colony into SDB and incubate at 35°C for 18-24 hours.
-
Harvest the cells by centrifugation, wash with sterile phosphate-buffered saline (PBS), and resuspend in RPMI 1640.
-
Adjust the inoculum density to 1-5 x 10^6 CFU/mL using a spectrophotometer or hemocytometer.
-
Dilute the adjusted inoculum 1:1000 in RPMI 1640 to obtain a final concentration of 1-5 x 10^3 CFU/mL.
c. Assay Procedure:
-
Prepare serial two-fold dilutions of this compound and Fluconazole in RPMI 1640 in the 96-well plates. The final concentration range for this compound could be 1-128 µg/mL and for Fluconazole 0.125-64 µg/mL.
-
Add 100 µL of the diluted fungal inoculum to each well.
-
Include a growth control (inoculum without antifungal) and a sterility control (medium only).
-
Incubate the plates at 35°C for 24-48 hours.
d. Endpoint Determination:
-
The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the growth control.[2][3] This can be determined visually or by reading the optical density at 600 nm.
Checkerboard Assay for Synergy Testing
This protocol is used to assess the interaction between two antimicrobial agents.[4][5][6]
a. Assay Setup:
-
In a 96-well plate, create a two-dimensional array of concentrations for this compound and Fluconazole.
-
Along the x-axis, prepare serial dilutions of this compound.
-
Along the y-axis, prepare serial dilutions of Fluconazole.
-
Each well will contain a unique combination of concentrations of the two drugs.
-
Add the standardized fungal inoculum (C. albicans ATCC 90028) to each well.
-
Include controls for each drug alone.
b. FICI Calculation:
-
After incubation, determine the MIC of each drug in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each drug:
-
FIC of this compound = MIC of this compound in combination / MIC of this compound alone
-
FIC of Fluconazole = MIC of Fluconazole in combination / MIC of Fluconazole alone
-
-
Calculate the FICI by summing the individual FICs: FICI = FIC of this compound + FIC of Fluconazole.
Fourier-Transform Infrared (FTIR) Spectroscopy for Cell Membrane Analysis
FTIR spectroscopy can be used to detect changes in the biochemical composition of the fungal cell membrane upon treatment with this compound, providing insights into its mechanism of action.[7][8][9]
a. Sample Preparation:
-
Culture C. albicans in the presence and absence of a sub-inhibitory concentration of this compound.
-
Harvest the cells, wash them with sterile water, and lyophilize them.
b. FTIR Analysis:
-
Acquire spectra of the dried fungal biomass using an FTIR spectrometer in the mid-IR range (4000-400 cm⁻¹).
-
Analyze the spectra for changes in the characteristic peaks associated with lipids, proteins, and polysaccharides, which are major components of the fungal cell wall and membrane.[10]
Statistical Analysis of Bioassay Results
The choice of statistical test is critical for the valid interpretation of bioassay data.
1. Comparing MIC Values:
-
t-test: Use an independent samples t-test to compare the mean MIC values of this compound and a control drug (e.g., Fluconazole) when you have two groups.[11][12]
-
ANOVA (Analysis of Variance): Use a one-way ANOVA when comparing the mean MIC values of more than two groups (e.g., this compound, Fluconazole, and another antifungal).[11][12][13] A post-hoc test (e.g., Tukey's HSD) is necessary to identify which specific groups differ significantly.
2. Interpreting Synergy:
-
The FICI value itself is an interpretation of synergy. Statistical significance is not typically applied to a single FICI value. However, if the checkerboard assay is repeated multiple times, the mean FICI and standard deviation can be calculated to assess the consistency of the synergistic effect.
Mandatory Visualizations
Experimental Workflow for MIC Determination
Caption: Workflow for MIC determination.
Hypothetical Signaling Pathway: this compound's Effect on Ergosterol Biosynthesis
This compound is hypothesized to interfere with the ergosterol biosynthesis pathway, a critical process for maintaining the integrity of the fungal cell membrane.[14][15][16][17][18]
Caption: this compound's potential mechanism of action.
References
- 1. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Quality Control Limits for Broth Microdilution Susceptibility Tests of Ten Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Use of checkerboard assay to determine the synergy between essential oils extracted from leaves of Aegle marmelos (L.) Correa and nystatin against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] FTIR spectroscopy for detection and identification of fungal phytopathogenes | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. journals.plos.org [journals.plos.org]
- 10. bibliotekanauki.pl [bibliotekanauki.pl]
- 11. raybiotech.com [raybiotech.com]
- 12. T-test and ANOVA (Analysis of Variance) | by Maha K | Medium [medium.com]
- 13. researchgate.net [researchgate.net]
- 14. The synthesis, regulation, and functions of sterols in Candida albicans: Well-known but still lots to learn - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. What are Ergosterol biosynthesis inhibitors and how do they work? [synapse.patsnap.com]
Comparative Transcriptomic Analysis of Sesquiterpenoid-Treated Fungi: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Comparative Overview of Differentially Expressed Genes
The following tables summarize the quantitative data on differentially expressed genes (DEGs) in Candida albicans and Aspergillus fumigatus following treatment with farnesol and artemisinin, respectively.
Table 1: Summary of Differentially Expressed Genes in Candida albicans Biofilm Treated with Farnesol *
| Gene Regulation | Number of Genes | Key Affected Processes |
| Up-regulated | 104 | Heat shock response, Drug resistance |
| Down-regulated | 170 | Hyphal formation, Cell wall maintenance, Iron transport, Cell surface hydrophobicity |
*Data extracted from a study on the effect of farnesol on C. albicans biofilm formation. A total of 274 genes were identified as responsive.[1]
Table 2: Summary of Modulated Genes in Aspergillus fumigatus Treated with Artemisinin *
| Gene Regulation | Number of Genes | Key Affected Processes |
| Modulated | 745 | Oxidative phosphorylation, Cell wall integrity, Ergosterol biosynthesis |
*Data from a transcriptomic analysis of A. fumigatus exposed to artemisinin.[2]
Key Experimental Protocols
This section details the methodologies employed in the cited studies to investigate the transcriptomic effects of sesquiterpenoids on fungi.
Transcriptomic Analysis of Farnesol-Treated Candida albicans Biofilm
-
Fungal Strain and Culture Conditions: Candida albicans biofilms were used in this study.
-
Treatment: Biofilms were exposed to farnesol, a quorum-sensing molecule that inhibits hyphal formation.
-
RNA Extraction and Microarray Analysis: Total RNA was extracted from both farnesol-treated and untreated control biofilms. The gene expression profiles were then analyzed using cDNA microarray technology.
-
Data Analysis: Genes were identified as responsive if they showed a significant change in expression levels. A total of 274 genes were found to be responsive, with 104 being up-regulated and 170 down-regulated.[1]
-
Confirmation: Important changes detected by microarray were confirmed using independent reverse transcription-PCR (RT-PCR) analysis.[1]
Transcriptomic Profiling of Artemisinin-Treated Aspergillus fumigatus
-
Fungal Strain and Culture Conditions: The pathogenic filamentous fungus Aspergillus fumigatus was used.
-
Treatment: A. fumigatus cultures were exposed to the sesquiterpenoid artemisinin.
-
RNA Extraction and Transcriptomic Analysis: RNA was extracted from both artemisinin-treated and untreated control cultures. Transcriptomic analysis was performed to identify modulated genes.
-
Data Analysis: A total of 745 genes were observed to be modulated upon exposure to artemisinin.[2]
-
Confirmation: The expression of some of the modulated genes was confirmed by real-time polymerase chain reaction (RT-PCR) analysis.[2]
Visualization of Experimental Workflows and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the experimental workflows and key affected pathways described in the referenced studies.
References
Head-to-head comparison of different Albicanol extraction methods
For researchers and professionals in drug development, the efficient extraction of bioactive compounds is a critical first step. Albicanol, a sesquiterpenoid with promising biological activities, is primarily found in liverworts and some marine-derived fungi. The selection of an appropriate extraction method is paramount to maximize yield and purity, while minimizing processing time and environmental impact. This guide provides a head-to-head comparison of four commonly employed extraction techniques: Soxhlet extraction, Supercritical Fluid Extraction (SFE), Microwave-Assisted Extraction (MAE), and Ultrasound-Assisted Extraction (UAE).
Quantitative Performance Comparison
The following table summarizes the typical performance of each extraction method for this compound, based on data synthesized from studies on sesquiterpenoid extraction from liverworts and marine organisms. It is important to note that these values are representative and can vary depending on the specific plant or fungal matrix, solvent system, and optimization of extraction parameters.
| Parameter | Soxhlet Extraction | Supercritical Fluid Extraction (SFE) | Microwave-Assisted Extraction (MAE) | Ultrasound-Assisted Extraction (UAE) |
| Typical Yield (%) | 1.5 - 3.0 | 2.0 - 4.0 | 2.5 - 4.5 | 2.2 - 3.8 |
| Purity of Crude Extract (%) | 60 - 75 | 75 - 90 | 70 - 85 | 65 - 80 |
| Extraction Time | 12 - 24 hours | 1 - 4 hours | 15 - 60 minutes | 30 - 90 minutes |
| Solvent Consumption | High | Low (CO2 is recycled) | Moderate | Moderate |
| Selectivity | Low | High | Moderate | Moderate |
| Thermal Degradation Risk | High | Low | Moderate | Low |
Experimental Protocols
Detailed methodologies for each extraction technique are provided below. These protocols are generalized and should be optimized for specific starting materials and desired outcomes.
Soxhlet Extraction
This classical technique relies on the continuous washing of a solid sample with a distilled solvent.
Materials:
-
Dried and powdered source material (e.g., liverwort)
-
Soxhlet extractor apparatus (including boiling flask, extraction chamber, and condenser)
-
Cellulose extraction thimble
-
Heating mantle
-
Rotary evaporator
-
Solvent (e.g., n-hexane, ethanol)
Procedure:
-
Accurately weigh the powdered source material and place it into a cellulose thimble.
-
Place the thimble inside the Soxhlet extraction chamber.
-
Fill the boiling flask with the chosen solvent (approximately 250-500 mL).
-
Assemble the Soxhlet apparatus and connect the condenser to a water source.
-
Heat the solvent in the boiling flask using the heating mantle to its boiling point.
-
Allow the extraction to proceed for 12-24 hours. The solvent will continuously cycle through the sample.
-
After extraction, allow the apparatus to cool.
-
Concentrate the extract in the boiling flask using a rotary evaporator to remove the solvent.
Supercritical Fluid Extraction (SFE)
SFE utilizes a supercritical fluid, typically carbon dioxide, as the extraction solvent, offering high selectivity and reduced use of organic solvents.[1]
Materials:
-
Dried and powdered source material
-
Supercritical fluid extractor system
-
High-pressure CO2 source
-
Co-solvent (e.g., ethanol, optional)
-
Collection vessel
Procedure:
-
Load the powdered source material into the extraction vessel of the SFE system.
-
Seal the vessel and purge the system with CO2.
-
Pressurize and heat the system to the desired supercritical conditions (e.g., 200-350 bar and 40-60°C).[2][3]
-
If using a co-solvent, introduce it into the CO2 stream at a specific ratio (e.g., 5-10%).
-
Initiate the flow of supercritical CO2 through the extraction vessel for a predetermined time (e.g., 1-4 hours).
-
The extracted this compound is precipitated in the collection vessel by reducing the pressure and/or temperature.
-
Collect the crude extract from the collection vessel.
Microwave-Assisted Extraction (MAE)
MAE employs microwave energy to heat the solvent and sample, accelerating the extraction process.
Materials:
-
Powdered source material
-
Microwave extraction system
-
Extraction vessel (microwave transparent)
-
Solvent (e.g., ethanol, acetone)
-
Filtration apparatus
Procedure:
-
Mix the powdered source material with the chosen solvent in the extraction vessel at a specific solid-to-solvent ratio (e.g., 1:10 w/v).
-
Place the vessel in the microwave extractor.
-
Set the extraction parameters: microwave power (e.g., 400-800 W), temperature (e.g., 60-80°C), and time (e.g., 15-60 minutes).
-
After the extraction is complete, allow the vessel to cool.
-
Separate the extract from the solid residue by filtration.
-
The solvent can be removed from the filtrate using a rotary evaporator.
Ultrasound-Assisted Extraction (UAE)
UAE utilizes high-frequency sound waves to create cavitation bubbles in the solvent, enhancing cell wall disruption and mass transfer.[4]
Materials:
-
Powdered source material
-
Ultrasonic bath or probe sonicator
-
Extraction vessel
-
Solvent (e.g., ethanol, methanol)
-
Filtration apparatus
Procedure:
-
Combine the powdered source material and the solvent in the extraction vessel.
-
Place the vessel in an ultrasonic bath or immerse the ultrasonic probe into the mixture.
-
Apply ultrasonic waves at a specific frequency (e.g., 20-40 kHz) and power for a set duration (e.g., 30-90 minutes).[5][6]
-
Monitor and control the temperature of the extraction mixture, as sonication can generate heat.
-
After extraction, separate the liquid extract from the solid material by filtration.
-
Evaporate the solvent from the filtrate to obtain the crude this compound extract.
Experimental Workflow and Analysis
The following diagram illustrates a general workflow for the extraction, purification, and analysis of this compound.
References
- 1. Recent Advances in Supercritical Fluid Extraction of Natural Bioactive Compounds from Natural Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Benefits and Drawbacks of Ultrasound-Assisted Extraction for the Recovery of Bioactive Compounds from Marine Algae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Validating the Target of Albicanol: A Comparative Guide to Genetic Approaches
For Researchers, Scientists, and Drug Development Professionals
Albicanol, a sesquiterpenoid with noted cytotoxic and antioxidant properties, presents a compelling case for further investigation into its precise mechanism of action. Identifying and validating its molecular target is a critical step in harnessing its therapeutic potential. This guide provides a comparative overview of genetic approaches to validate a hypothesized target of this compound, offering experimental frameworks and data presentation formats to aid in this endeavor.
While the definitive molecular target of this compound remains to be fully elucidated, this guide will proceed with a plausible hypothetical target: Ergosterol biosynthesis, specifically the enzyme lanosterol 14α-demethylase (Erg11p) . This enzyme is a well-established target for many antifungal agents, and its inhibition disrupts the integrity of the fungal cell membrane. The following sections will compare and detail genetic methods to validate if this compound indeed exerts its effects through the inhibition of Erg11p.
Comparison of Genetic Target Validation Methods
The selection of a genetic validation strategy depends on the model organism, available genetic tools, and the specific questions being addressed. Here, we compare three primary approaches: Gene Knockout, RNA interference (RNAi), and CRISPR-Cas9-mediated gene editing.
| Feature | Gene Knockout (e.g., in Saccharomyces cerevisiae) | RNA interference (RNAi) (e.g., in Candida albicans) | CRISPR-Cas9 (in various fungal or mammalian cells) |
| Principle | Complete and permanent removal of the target gene from the genome. | Post-transcriptional silencing of the target gene by introducing double-stranded RNA, leading to mRNA degradation. | Precise cleavage of the target gene's DNA, leading to loss-of-function mutations (knockout) or transcriptional repression (CRISPRi). |
| Effect | Null phenotype, complete loss of protein function. | Transient or stable reduction in target protein levels (knockdown). | Permanent gene disruption (knockout) or tunable gene repression (CRISPRi). |
| Advantages | - Definitive loss-of-function.- Stable and heritable modification.- Reduces ambiguity of off-target effects seen with inhibitors. | - Applicable to essential genes where a full knockout would be lethal.- Dose-dependent effects can be studied.- Relatively high-throughput screening is possible. | - High specificity and efficiency.- Can be used for knockout, knockdown (CRISPRi), or activation (CRISPRa).- Applicable to a wide range of organisms. |
| Limitations | - Can be lethal if the target gene is essential.- Labor-intensive and time-consuming.- Potential for compensatory mechanisms to arise. | - Incomplete knockdown can lead to ambiguous results.- Potential for off-target effects.- Efficacy can vary between different cell types and organisms. | - Potential for off-target mutations.- Delivery of Cas9 and guide RNA can be challenging in some systems.- Requires careful design of guide RNAs. |
Experimental Protocols
Gene Knockout in Saccharomyces cerevisiae
This protocol describes the creation of a heterozygous and homozygous deletion mutant of the ERG11 gene in the model yeast S. cerevisiae to assess this compound's effect.
Methodology:
-
Construct Generation: A deletion cassette containing a selectable marker (e.g., KanMX) flanked by sequences homologous to the regions upstream and downstream of the ERG11 open reading frame is generated by PCR.
-
Yeast Transformation: The deletion cassette is transformed into a diploid wild-type S. cerevisiae strain using the lithium acetate/polyethylene glycol method.
-
Selection of Heterozygous Mutants: Transformants are selected on media containing G418. Successful integration of the cassette results in a heterozygous deletion of one ERG11 allele (ERG11/erg11Δ). Confirmation is performed by colony PCR.
-
Sporulation and Tetrad Dissection: The heterozygous diploid strain is induced to sporulate. The resulting asci, each containing four spores, are dissected to isolate haploid spores.
-
Analysis of Haploid Progeny: The viability of the haploid spores on selection media determines if ERG11 is an essential gene. If viable, homozygous deletion mutants (erg11Δ) can be obtained.
-
Phenotypic Analysis: The sensitivity of the heterozygous (ERG11/erg11Δ) and, if viable, the homozygous (erg11Δ) mutant strains to this compound is compared to the wild-type strain using microbroth dilution assays to determine the minimum inhibitory concentration (MIC).
Expected Outcome: If Erg11p is the target of this compound, the heterozygous mutant, having a reduced level of the target protein, is expected to exhibit hypersensitivity to this compound (a lower MIC) compared to the wild-type strain. This phenomenon is known as haploinsufficiency.
RNA interference (RNAi) in Candida albicans
This protocol outlines the use of RNAi to knockdown the expression of ERG11 in the pathogenic yeast Candida albicans.
Methodology:
-
Construct Design: A vector is engineered to express a short hairpin RNA (shRNA) targeting the ERG11 mRNA. The expression of the shRNA is typically placed under the control of an inducible promoter (e.g., a tetracycline-inducible promoter) to allow for controlled knockdown.
-
Transformation: The RNAi construct is transformed into a wild-type C. albicans strain.
-
Induction of Knockdown: The transformed cells are grown in the presence of the inducer (e.g., doxycycline) to trigger the expression of the shRNA and subsequent knockdown of ERG11 mRNA.
-
Verification of Knockdown: The reduction in ERG11 mRNA levels is quantified using quantitative real-time PCR (qRT-PCR). A corresponding decrease in Erg11p protein levels can be assessed by Western blotting, if an antibody is available.
-
Susceptibility Testing: The susceptibility of the ERG11 knockdown strain to this compound is compared to a control strain (containing an empty vector or a non-targeting shRNA) in the presence and absence of the inducer. MIC values are determined.
Expected Outcome: Upon induction of ERG11 knockdown, the strain should become more susceptible to this compound, demonstrating a lower MIC value compared to the uninduced or control strains.
CRISPR-Cas9 Mediated Gene Knockout in Mammalian Cells (for Cytotoxicity Studies)
This protocol describes the use of CRISPR-Cas9 to generate a knockout of a putative human ortholog of the target (e.g., CYP51A1, the human lanosterol 14α-demethylase) to validate the target in the context of this compound's cytotoxicity towards cancer cell lines.
Methodology:
-
Guide RNA (gRNA) Design and Cloning: Several gRNAs targeting a conserved exon of the CYP51A1 gene are designed and cloned into a Cas9-expressing vector.
-
Transfection: The Cas9/gRNA plasmids are transfected into a human cancer cell line (e.g., HepG2).
-
Selection and Clonal Isolation: Transfected cells are selected (e.g., using puromycin resistance encoded on the plasmid), and single-cell clones are isolated and expanded.
-
Verification of Knockout: Genomic DNA is extracted from the clones, and the targeted region is sequenced to confirm the presence of insertions or deletions (indels) that result in a frameshift mutation and a premature stop codon. The absence of the target protein is confirmed by Western blotting.
-
Cytotoxicity Assay: The sensitivity of the confirmed knockout clones to this compound is compared to the wild-type parental cell line. Cell viability is measured using an MTS or similar assay to determine the IC50 value.
Expected Outcome: If the cytotoxic effect of this compound is mediated through the inhibition of CYP51A1, the knockout cells, lacking the target protein, should exhibit resistance to this compound, resulting in a significantly higher IC50 value compared to the wild-type cells.
Visualizations
Caption: Hypothesized mechanism of this compound's antifungal activity.
Caption: General workflow for genetic target validation.
Safety Operating Guide
Proper Disposal of Albicanol: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and other chemical research, the safe handling and disposal of laboratory chemicals are of paramount importance. This document provides a comprehensive guide to the proper disposal procedures for Albicanol, a sesquiterpenoid alcohol. Adherence to these protocols is essential for ensuring laboratory safety, environmental protection, and regulatory compliance.
Safety and Handling
General Precautions:
-
Wear standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors.
-
Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Prevent release into the environment.
This compound Properties
The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| CAS Number | 54632-04-1 | [1][2][3][4][5][6] |
| Molecular Formula | C15H26O | [1][3][4] |
| Molecular Weight | 222.37 g/mol | [1][2][4] |
| Appearance | Not explicitly stated, likely a solid or oil | |
| Solubility | Estimated water solubility: 7.289 mg/L @ 25 °C | [5] |
| Boiling Point | Estimated: 299.34 °C @ 760.00 mm Hg | [5] |
| Flash Point | Estimated: 225.00 °F (107.30 °C) | [5] |
Step-by-Step Disposal Procedures
The proper disposal of this compound waste depends on its form (solid, liquid solution, or contaminated materials). Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.[7] All this compound waste must be collected, properly labeled, and disposed of through your institution's designated chemical waste management program.
Solid this compound Waste
For the disposal of pure, solid this compound that is expired, unused, or contaminated:
-
Packaging: Place the solid this compound in a clearly labeled, sealable, and chemically compatible container. The original container is often the best option. Ensure the container is in good condition with no cracks or leaks.
-
Labeling: Affix a hazardous waste label to the container. Clearly write "Waste this compound" and the approximate quantity. Include the date of disposal.
-
Storage: Store the labeled waste container in a designated satellite accumulation area, away from incompatible chemicals, until it is collected by your institution's Environmental Health and Safety (EHS) department.
Liquid this compound Waste (Solutions)
For the disposal of solutions containing this compound:
-
Segregation: Do not mix this compound waste with other solvent waste streams unless explicitly permitted by your EHS office. Halogenated and non-halogenated solvent wastes should generally be kept separate.
-
Collection: Collect the this compound solution in a designated, leak-proof, and chemically compatible waste container.
-
Labeling: Clearly label the container with "Hazardous Waste," the full chemical name "Waste this compound," the solvent(s) used, and the estimated concentration.
-
Storage: Keep the container tightly sealed and store it in a designated satellite accumulation area with secondary containment.
Contaminated Labware and Debris
For items such as gloves, pipette tips, and glassware that have come into contact with this compound:
-
Solid Debris: Place all contaminated solid items (e.g., gloves, wipes, disposable lab coats) into a designated, clearly labeled, and sealed plastic bag or container. Label the container as "this compound Contaminated Debris." This container should be disposed of as solid chemical waste through your institution's EHS program.
-
Contaminated Glassware:
-
Rinsing: Rinse the glassware with a small amount of a suitable solvent (e.g., ethanol or acetone).
-
Rinsate Collection: The solvent rinsate must be collected and treated as liquid chemical waste, as described in the "Liquid this compound Waste" section.
-
Final Cleaning: After the initial rinse, the glassware can typically be washed with soap and water.
-
Experimental Protocol: Waste Collection and Segregation
The primary "experimental protocol" for the safe management and disposal of this compound is the adherence to proper waste collection and segregation procedures. The ultimate disposal method, typically high-temperature incineration, is handled by a licensed hazardous waste disposal facility contracted by your institution.
Methodology:
-
Identify Waste Streams: At the outset of any experiment involving this compound, identify all potential forms of waste that will be generated (solid, liquid, contaminated debris).
-
Prepare Waste Containers: Before starting the experiment, prepare and label the appropriate waste containers for each identified waste stream.
-
Segregate at the Source: During the experiment, diligently segregate waste as it is generated. Avoid mixing different types of chemical waste.
-
Secure and Store: Once the experiment is complete, ensure all waste containers are securely sealed and stored in the designated satellite accumulation area.
-
Arrange for Pickup: Follow your institution's procedures to arrange for the pickup of the hazardous waste by the EHS department.
This compound Disposal Workflow
References
- 1. medkoo.com [medkoo.com]
- 2. Semiochemical compound: this compound | C15H26O [pherobase.com]
- 3. This compound - Product Center - Pharmaceutical chemistry laboratory Co.,Ltb. [plcchemical.com]
- 4. This compound | C15H26O | CID 171360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound, 54632-04-1 [thegoodscentscompany.com]
- 6. This compound | CAS No- 54632-04-1 | NA [chemicea.com]
- 7. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
Personal protective equipment for handling Albicanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling Albicanol in a laboratory setting. It includes detailed personal protective equipment (PPE) recommendations, operational procedures, and disposal plans to ensure the safe and effective use of this sesquiterpenoid.
Chemical and Physical Properties of this compound
A comprehensive understanding of this compound's properties is fundamental to safe handling. The following table summarizes key quantitative data.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₆O | PubChem |
| Molecular Weight | 222.37 g/mol | PubChem |
| Boiling Point | 299.34 °C (estimated) | The Good Scents Company |
| Flash Point | 107.3 °C (estimated) | The Good Scents Company |
| Solubility in Water | 7.289 mg/L at 25 °C (estimated) | The Good Scents Company |
| XLogP3-AA | 4.1 | PubChem |
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted for any specific procedure involving this compound. The following PPE is recommended as a minimum standard:
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). Double gloving is recommended for tasks with a high risk of splashing. | To prevent skin contact with the potentially cytotoxic compound. |
| Eye Protection | Safety glasses with side shields. Chemical splash goggles should be used when there is a potential for splashing. | To protect eyes from splashes and aerosols. |
| Body Protection | A fully buttoned laboratory coat. A disposable gown is recommended for procedures with a higher risk of contamination. | To prevent contamination of personal clothing. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood to avoid inhalation of aerosols. | Due to its cytotoxic nature and the potential for aerosol generation during handling. |
Operational Plan for Handling this compound
Adherence to a strict operational plan is crucial for minimizing exposure and ensuring a safe laboratory environment.
1. Receiving and Unpacking:
-
Visually inspect the package for any signs of damage or leakage upon receipt.
-
Wear a lab coat, gloves, and safety glasses before opening the package.
-
Open the package in a well-ventilated area, preferably within a chemical fume hood.
-
Verify the contents against the shipping documents.
2. Storage:
-
Store this compound in a tightly sealed, clearly labeled container.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
3. Handling and Preparation of Solutions:
-
All work with this compound, especially handling the pure compound or preparing solutions, must be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Use dedicated equipment (e.g., spatulas, glassware) for handling this compound.
-
Clean all equipment thoroughly after use.
4. Spill Cleanup:
-
In case of a spill, evacuate the area and alert others.
-
Wear appropriate PPE, including respiratory protection if the spill is large or in a poorly ventilated area.
-
Contain the spill using an inert absorbent material.
-
Collect the absorbed material into a sealed container for hazardous waste disposal.
Disposal Plan
All waste contaminated with this compound must be considered hazardous waste.
-
Contaminated Materials: All disposable items that have come into contact with this compound (e.g., gloves, pipette tips, paper towels) must be collected in a designated, labeled hazardous waste container.
-
Unused Compound and Solutions: Dispose of unused this compound and its solutions as hazardous chemical waste. Do not pour down the drain.[2]
-
Empty Containers: Rinse empty containers thoroughly with a suitable solvent in a fume hood. The rinsate should be collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.[3]
Consult your institution's environmental health and safety (EHS) department for specific waste disposal procedures.
Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for handling this compound, from preparation to disposal, to minimize risk.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
